4-Chloroquinolin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXTZWWKNXVRHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10305336 | |
| Record name | 4-Chloroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10305336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20146-59-2 | |
| Record name | 20146-59-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10305336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloroquinolin-2(1H)-one: A Comprehensive Technical Guide
CAS Number: 20146-59-2
This technical guide provides an in-depth overview of 4-Chloroquinolin-2(1H)-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details its chemical and physical properties, synthesis and reactivity, and explores its biological significance and potential applications.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular formula of C₉H₆ClNO.[1] It possesses a molecular weight of approximately 179.60 g/mol .[1] While it is known to not mix well with water, its solubility in various organic solvents requires further detailed characterization.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 20146-59-2 | |
| Molecular Formula | C₉H₆ClNO | [1] |
| Molecular Weight | 179.60 g/mol | [1] |
| Physical Form | Solid | |
| Water Solubility | Does not mix well | [2] |
Synthesis and Reactivity
The synthesis of this compound and its derivatives is a key area of study. A common synthetic route involves the chlorination of the corresponding 4-hydroxyquinolin-2(1H)-one precursor. The reactivity of this compound is characterized by the susceptibility of the chlorine atom at the 4-position to nucleophilic substitution. This allows for the introduction of a wide range of functional groups, making it a versatile intermediate for the synthesis of a diverse library of quinolinone derivatives.
Experimental Protocol: Synthesis of a this compound Analog
Synthesis of 4-chloro-8-methylquinolin-2(1H)-one [3]
-
Reactants: 2,4-dichloro-8-methylquinoline (10 mmol, 2.12 g), 90% Dichloroacetic acid (50 mL).
-
Procedure:
-
A solution of 2,4-dichloro-8-methylquinoline in dilute dichloroacetic acid is heated under reflux for 1 hour.
-
The resulting clear solution is then poured onto ice-cold water.
-
The precipitate that forms is collected by filtration.
-
The collected solid is then crystallized to yield the final product.
-
This protocol highlights a general method that could likely be adapted for the synthesis of the non-methylated target compound.
Reactivity and Further Synthetic Applications
The chlorine atom at the 4-position of the quinolinone ring is a key functional handle for further chemical modifications. It readily undergoes nucleophilic substitution reactions with various nucleophiles, including amines, thiols, and alkoxides. This reactivity is fundamental to the generation of diverse libraries of 4-substituted quinolin-2(1H)-one derivatives for biological screening.
dot```dot graph "Reactivity_of_4_Chloroquinolin_2_1H_one" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
"this compound" [fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle, width=3.5]; "Nucleophile (Nu-)" [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; "4-Substituted-quinolin-2(1H)-one" [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle, width=3.5];
"this compound" -> "4-Substituted-quinolin-2(1H)-one" [label="Nucleophilic Substitution", color="#34A853"]; "Nucleophile (Nu-)" -> "4-Substituted-quinolin-2(1H)-one" [color="#EA4335"]; }
Caption: Workflow for drug discovery starting from this compound.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its readily available chlorine atom at the 4-position allows for a wide range of chemical modifications, making it an important building block for the synthesis of diverse libraries of quinolinone derivatives. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of this compound itself, the proven pharmacological importance of the quinolin-2(1H)-one scaffold underscores its potential as a starting point for the development of new therapeutic agents. This technical guide provides a solid foundation for researchers and scientists working in the field of drug discovery and development.
References
A Comprehensive Technical Guide to the Synthesis of 4-Chloroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic transformation of 4-hydroxyquinolin-2(1H)-one to its chlorinated analogue, 4-chloroquinolin-2(1H)-one. This conversion is a critical step in the synthesis of a variety of biologically active compounds. This document provides a thorough overview of the prevalent synthetic methodologies, detailed experimental protocols, and a summary of the quantitative data available in the scientific literature.
Introduction
Quinolin-2(1H)-one scaffolds are key pharmacophores found in numerous therapeutic agents. The introduction of a chlorine atom at the C4-position significantly enhances the molecule's utility as a versatile intermediate for further functionalization through nucleophilic substitution reactions. This guide focuses on the established chlorination methods for converting the readily available 4-hydroxyquinolin-2(1H)-one into the more reactive this compound.
Synthetic Methodologies
The conversion of a hydroxyl group at the 4-position of the quinolin-2(1H)-one ring to a chloro group is most commonly achieved using phosphorus-based chlorinating agents. Thionyl chloride has also been explored, though it can lead to alternative products.
Chlorination using Phosphorus Oxychloride (POCl₃)
The most widely employed method for the synthesis of this compound involves the use of phosphorus oxychloride (POCl₃). This reagent can be used alone or in combination with phosphorus pentachloride (PCl₅). The reaction typically proceeds through an initial phosphorylation of the hydroxyl group, followed by a nucleophilic attack of a chloride ion.
It is important to note that this reaction can sometimes lead to the formation of the dichlorinated byproduct, 2,4-dichloroquinoline, especially with prolonged reaction times or higher temperatures. Therefore, a two-step approach involving the synthesis of 2,4-dichloroquinoline followed by selective hydrolysis is also a common strategy to obtain the desired product.
Chlorination using Thionyl Chloride (SOCl₂)
Thionyl chloride (SOCl₂) is another potential chlorinating agent. However, its reaction with 4-hydroxyquinolin-2(1H)-ones can be complex. Reports in the literature suggest that this reaction can yield spiro-benzo[1]oxathioles and bis(4-hydroxy-2-quinolone-3-yl)sulfides, with only minor amounts of the chlorinated quinolinone.[2] Due to the potential for multiple products, this method is less commonly used for the specific synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Two-Step Synthesis via 2,4-Dichloroquinoline using POCl₃/PCl₅
This method involves the initial formation of 2,4-dichloroquinoline, followed by selective acidic hydrolysis to yield this compound.[1][3]
Step 1: Synthesis of 2,4-Dichloroquinoline
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, a mixture of 4-hydroxyquinolin-2(1H)-one (1.0 eq), phosphorus oxychloride (POCl₃, 5.0 eq), and phosphorus pentachloride (PCl₅, 1.2 eq) is prepared.
-
The reaction mixture is heated under reflux for 3-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is cooled in an ice bath and cautiously poured into crushed ice.
-
The resulting mixture is neutralized with a saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base.
-
The crude product is extracted with a suitable organic solvent, such as chloroform or dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is evaporated to yield crude 2,4-dichloroquinoline.
-
The crude product can be purified by column chromatography or recrystallization.
Step 2: Selective Hydrolysis to this compound
-
A solution of the crude 2,4-dichloroquinoline (1.0 eq) in a suitable acid, such as 90% dichloroacetic acid, is prepared.[1]
-
The solution is heated under reflux for 1-2 hours.[1]
-
The reaction mixture is then cooled and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Quantitative Data
The following table summarizes the typical reaction conditions and reported yields for the synthesis of this compound and its derivatives.
| Starting Material | Chlorinating Agent | Solvent | Reaction Time | Temperature | Product | Yield (%) | Reference |
| 4-Hydroxy-8-methylquinolin-2(1H)-one | POCl₃ / PCl₅ | - | 3-4 h | Reflux | 2,4-Dichloro-8-methylquinoline | - | [1][3] |
| 2,4-Dichloro-8-methylquinoline | 90% Dichloroacetic Acid | - | 1 h | Reflux | 4-Chloro-8-methylquinolin-2(1H)-one | - | [1] |
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed reaction mechanism for the chlorination of 4-hydroxyquinolin-2(1H)-one with POCl₃ and a general experimental workflow.
Caption: Proposed mechanism for the chlorination of 4-hydroxyquinolin-2(1H)-one with POCl₃.
Caption: General experimental workflow for the two-step synthesis of this compound.
Conclusion
The synthesis of this compound from 4-hydroxyquinolin-2(1H)-one is a fundamental transformation in medicinal chemistry. The use of phosphorus oxychloride, typically in a two-step process involving the formation and subsequent selective hydrolysis of a 2,4-dichloroquinoline intermediate, remains the most reliable and commonly reported method. Careful control of reaction conditions is paramount to maximize the yield of the desired product and minimize the formation of byproducts. This guide provides the necessary technical details to aid researchers in successfully performing this important synthetic step.
References
Spectroscopic and Spectrometric Analysis of 4-Chloroquinolin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound 4-Chloroquinolin-2(1H)-one. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a combination of predicted data, expected values derived from analogous structures, and detailed experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₆ClNO
-
Molecular Weight: 179.60 g/mol
-
CAS Number: 20146-59-2[1]
Spectroscopic Data
The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted and expected chemical shifts for ¹H and ¹³C NMR of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~11.5 - 12.5 | br s | 1H | NH -1 |
| ~7.97 | dd | 1H | Ar-H (H-5) |
| ~7.54 - 7.65 | m | 1H | Ar-H (H-7) |
| ~7.38 - 7.45 | m | 1H | Ar-H (H-8) |
| ~7.27 - 7.37 | m | 1H | Ar-H (H-6) |
| ~6.88 | s | 1H | CH -3 |
Predicted data sourced from iChemical[2]. Note: The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on solvent and concentration.
Table 2: Expected ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~160 - 165 | C =O (C-2) |
| ~140 - 145 | C -Cl (C-4) |
| ~138 - 142 | Ar-C (C-8a) |
| ~130 - 135 | Ar-C H (C-7) |
| ~122 - 128 | Ar-C H (C-5) |
| ~120 - 125 | Ar-C (C-4a) |
| ~115 - 120 | Ar-C H (C-6) |
| ~114 - 118 | Ar-C H (C-8) |
| ~110 - 115 | C H (C-3) |
Note: These are expected chemical shift ranges based on typical values for quinolinone and chloro-substituted aromatic systems.
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.
Table 3: Expected IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3000 | Medium, Broad | N-H stretching (amide) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1660 - 1640 | Strong | C=O stretching (amide I band) |
| 1620 - 1580 | Medium | C=C stretching (aromatic) |
| 1580 - 1550 | Medium | N-H bending (amide II band) |
| 800 - 750 | Strong | C-Cl stretching |
| 800 - 600 | Strong | Aromatic C-H out-of-plane bending |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the presence of a chlorine atom will result in a characteristic M+2 isotopic peak.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Assignment |
| 179 | ~100% | [M]⁺ (with ³⁵Cl) |
| 181 | ~33% | [M+2]⁺ (with ³⁷Cl) |
| 151 | Variable | [M-CO]⁺ |
| 116 | Variable | [M-CO-Cl]⁺ |
Note: The relative abundance of the M+2 peak is approximately one-third of the molecular ion peak due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[3] Fragmentation patterns for quinolones often involve the loss of CO and the halogen atom.[4][5]
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic and spectrometric data for a solid sample like this compound.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[6] DMSO-d₆ is often a good choice for quinolinone derivatives due to their solubility.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 300-600 MHz.[6]
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 75-150 MHz.
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, or more, due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
-
Sample Preparation:
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]
-
Transfer the powder to a pellet die.
-
Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[7]
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
-
-
Sample Introduction:
-
For a solid sample, a direct insertion probe is typically used.
-
A small amount of this compound is placed in a capillary tube at the end of the probe.
-
-
Ionization:
-
The probe is inserted into the ion source of the mass spectrometer, which is under high vacuum.
-
The sample is heated to induce vaporization.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8]
-
-
Mass Analysis:
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The ions are separated based on their mass-to-charge (m/z) ratio.
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic and spectrometric analyses described.
Caption: General workflow for spectroscopic and spectrometric analysis.
Caption: Relationship between analytical techniques and derived structural information.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound, CAS No. 20146-59-2 - iChemical [ichemical.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
Tautomerism of 4-Chloroquinolin-2(1H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric properties of 4-chloroquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. A critical feature of this molecule is its existence in a dynamic equilibrium between two tautomeric forms: the lactam (keto) form, this compound, and the lactim (enol) form, 4-chloro-2-hydroxyquinoline. The predominance of one tautomer over the other is a crucial determinant of the molecule's physicochemical properties, including its hydrogen bonding capabilities, and consequently, its biological activity and interaction with molecular targets.
The Lactam-Lactim Tautomeric Equilibrium
The interconversion between the lactam and lactim forms of this compound is a prototropic tautomerism, involving the migration of a proton between the nitrogen and oxygen atoms of the amide group, accompanied by a shift in the position of a double bond. Computational studies on related quinoline derivatives consistently indicate that the lactam form is the more stable tautomer in both the gas phase and in various solvents.[1][2][3][4] This preference is largely attributed to the greater thermodynamic stability of the cyclic amide structure.[5]
Figure 1: Lactam-lactim tautomeric equilibrium of this compound.
Spectroscopic Characterization of Tautomers
The differentiation and characterization of the lactam and lactim tautomers are primarily achieved through various spectroscopic techniques, each providing unique insights into the molecular structure.
Table 1: Spectroscopic Data for Distinguishing Tautomeric Forms
| Spectroscopic Method | Lactam Form (this compound) | Lactim Form (4-Chloro-2-hydroxyquinoline) |
| ¹H NMR | Presence of a signal for the N-H proton. | Presence of a signal for the O-H proton. |
| ¹³C NMR | A downfield signal for the C=O carbonyl carbon (typically > 160 ppm).[5] | A signal for the C-OH carbon at a more upfield position. |
| Infrared (IR) Spectroscopy | A strong absorption band for the C=O stretching vibration (around 1650-1680 cm⁻¹).[5] | Absence of a strong C=O band; presence of a broad O-H stretching band. |
| UV-Vis Spectroscopy | Distinct absorption spectrum. | Different absorption spectrum from the lactam form. |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the analytical techniques used to study its tautomerism.
Synthesis of this compound
A common route for the synthesis of this compound involves the hydrolysis of 2,4-dichloroquinoline. A detailed protocol for a similar compound, 4-chloro-8-methylquinolin-2(1H)-one, is presented here as a representative example.[6]
Experimental Protocol: Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one [6]
-
Reaction Setup: A solution of 2,4-dichloro-8-methylquinoline (10 mmol) in 90% dichloroacetic acid (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reflux: The reaction mixture is heated under reflux for 1 hour.
-
Precipitation: The clear solution is then cooled and poured onto ice-cold water.
-
Isolation: The resulting precipitate is collected by filtration.
-
Purification: The crude product is purified by crystallization.
Figure 2: Workflow for the synthesis of this compound via hydrolysis.
Analysis of Tautomeric Equilibrium
A combination of spectroscopic and computational methods is employed to analyze the tautomeric equilibrium.
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve a known concentration of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a specific temperature.
-
Data Analysis: Identify and integrate the signals corresponding to each tautomer to determine their relative populations. The equilibrium constant (K_T = [lactim]/[lactam]) can be calculated from the ratio of the integrals.
Experimental Protocol: Infrared (IR) Spectroscopic Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or in a suitable solvent.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic stretching frequencies for the C=O group (lactam) and the O-H group (lactim) to qualitatively assess the predominant form.
Computational Chemistry Protocol
-
Model Building: Construct the 3D structures of both the lactam and lactim tautomers using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in solution using a suitable level of theory (e.g., DFT with B3LYP functional and a 6-311++G(d,p) basis set).[4]
-
Energy Calculation: Calculate the Gibbs free energies (G) of the optimized structures.
-
Stability Analysis: The relative stability of the tautomers is determined by comparing their Gibbs free energies (ΔG = G_lactim - G_lactam). A negative ΔG indicates that the lactim form is more stable, while a positive ΔG indicates the lactam form is more stable.
Figure 3: General workflow for the analysis of tautomerism.
Conclusion
The tautomeric equilibrium of this compound lies significantly towards the lactam form. This understanding is fundamental for professionals in drug discovery and development, as the predominant tautomer dictates the molecule's three-dimensional structure and its potential interactions with biological macromolecules. The experimental and computational protocols outlined in this guide provide a robust framework for the synthesis and detailed characterization of this and related quinolinone derivatives.
References
- 1. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
The Quinolin-2-one Scaffold: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The quinolin-2-one core, a bicyclic heterocyclic system, is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored and have shown significant potential in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the diverse pharmacological properties of the quinolin-2-one scaffold, with a focus on its anticancer, antimicrobial, antiviral, and anti-inflammatory activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of new chemical entities.
Anticancer Activity
Quinolin-2-one derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a wide range of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected quinolin-2-one derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-chalcone hybrid 62 | A-549 (Lung) | 2.2 - 15.4 | [1] |
| Quinoline-chalcone hybrid 62 | A375 (Melanoma) | 2.2 - 15.4 | [1] |
| Quinoline-chalcone hybrid 62 | MCF-7 (Breast) | 2.2 - 15.4 | [1] |
| Quinoline-chalcone hybrid 62 | HT-29 (Colon) | 2.2 - 15.4 | [1] |
| Quinoline-chalcone hybrid 62 | ACHN (Renal) | 2.2 - 15.4 | [1] |
| Quinoline-chalcone hybrid 63 | Caco-2 (Colon) | 5.0 | [1] |
| Quinoline-chalcone hybrid 64 | Caco-2 (Colon) | 2.5 | [1] |
| Quinoline–chalcone derivative 23 | Various | 0.009 - 0.016 | [1] |
| Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast) | 3.35 | [1] |
| 4-aminoquinazoline derivative 39 | H1975 (Lung) | 1.96 - 3.46 | [2] |
| 4-aminoquinazoline derivative 39 | PC-3 (Prostate) | 1.96 - 3.46 | [2] |
| 4-aminoquinazoline derivative 39 | MCF-7 (Breast) | 1.96 - 3.46 | [2] |
| 4-aminoquinazoline derivative 39 | HGC-27 (Gastric) | 1.96 - 3.46 | [2] |
| Quinazoline-1,2,4-thiadiazole derivative 32 | A549 (Lung) | 0.02 | [2] |
| Quinazoline-1,2,4-thiadiazole derivative 32 | MCF-7 (Breast) | 0.02 - 0.33 | [2] |
| Quinazoline-1,2,4-thiadiazole derivative 32 | Colo-205 (Colon) | 0.02 - 0.33 | [2] |
| Quinazoline-1,2,4-thiadiazole derivative 32 | A2780 (Ovarian) | 0.02 - 0.33 | [2] |
| Quinazolinone derivative 101 | L1210 (Leukemia) | > 50% inhibition at 1 µg/mL | [3] |
| Quinazolinone derivative 101 | K562 (Leukemia) | 5.8 | [3] |
| Quinazolinone derivative 101 | MCF-7 (Breast) | 0.34 | [3] |
| Quinazolinone derivative 101 | CA46 (Burkitt's lymphoma) | 1.0 | [3] |
Signaling Pathways in Anticancer Activity
Quinolin-2-one derivatives exert their anticancer effects by modulating various signaling pathways. A significant mechanism involves the inhibition of receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal Growth Factor Receptor 2), which are often overexpressed in cancer cells and drive tumor growth and proliferation.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Quinolin-2-one derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the quinolin-2-one derivative in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity
Quinolin-2-one derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinolin-2-one derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 6c | Staphylococcus aureus (MRSA) | 0.75 | [4][5] |
| Compound 6c | Enterococcus faecalis (VRE) | 0.75 | [4][5] |
| Compound 6c | Staphylococcus epidermidis (MRSE) | 2.50 | [4][5] |
| Compounds 6c, 6i, 6l, 6o | Staphylococcus aureus | 0.018 - 0.061 | [4] |
| Compound N3 | Staphylococcus aureus (MRSA) | 64 | [6] |
| Compound N6 | Staphylococcus aureus (MRSA) | 128 | [6] |
| Quinoline derivative 1 | Staphylococcus aureus (MRSA) | 12 | [7] |
| Quinoline derivative 2 | Staphylococcus aureus (MRSA) | 3.0 | [7] |
| Quinoline derivative 2 | Staphylococcus epidermidis (MRSE) | 3.0 | [7] |
| Quinoline derivative 2 | Enterococcus faecalis (VRE) | 3.0 | [7] |
| Quinoline derivative 6 | Staphylococcus aureus (MRSA) | 1.5 | [7] |
| Quinoline derivative 6 | Staphylococcus epidermidis (MRSE) | 6.0 | [7] |
| Quinoline derivative 6 | Enterococcus faecalis (VRE) | 3.0 | [7] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Quinolin-2-one derivative stock solution
-
96-well microtiter plates
-
Inoculating loop or sterile swabs
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Prepare two-fold serial dilutions of the quinolin-2-one derivative in CAMHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Antiviral Activity
The quinolin-2-one scaffold has also been investigated for its potential to inhibit the replication of various viruses.
Quantitative Antiviral Activity Data
The following table summarizes the in vitro antiviral activity of selected quinolin-2-one derivatives, with IC50 values representing the concentration required to inhibit 50% of viral replication.
| Compound/Derivative | Virus | Cell Line | IC50 (µM) | Reference |
| 3-aryl-quinolin-2-one 34 | Influenza A (H3N2) | MDCK | 2.14 | [8] |
| 3-aryl-quinolin-2-one 34 | Influenza A (H1N1) | MDCK | 4.88 | [8] |
| Quinolin-2-one 4a2 | HIV-1 RT | - | 0.21 | [9] |
| Quinolin-2-one 4d2 | HIV-1 RT | - | 0.15 | [9] |
| Diarylpyrazolylquinoline 3 | Dengue Virus (DENV-1) | - | 1.21 | [10] |
| Diarylpyrazolylquinoline 3 | Dengue Virus (DENV-2) | - | 0.81 | [10] |
| Diarylpyrazolylquinoline 3 | Dengue Virus (DENV-3) | - | 0.73 | [10] |
| Diarylpyrazolylquinoline 3 | Dengue Virus (DENV-4) | - | 1.56 | [10] |
| Linear aromatic N-polycyclic system 1 | Bovine Viral Diarrhea Virus (BVDV) | - | 0.48 | [10] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
Susceptible host cell line
-
Virus stock
-
Culture medium
-
Quinolin-2-one derivative stock solution
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayer with a known titer of the virus for 1-2 hours.
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the quinolin-2-one derivative and a gelling agent (e.g., agarose).
-
Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible.
-
Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value.
Anti-inflammatory Activity
Quinolin-2-one derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and modulation of key inflammatory signaling pathways like the NF-κB pathway.
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vitro and in vivo anti-inflammatory activity of selected quinolin-2-one derivatives.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Quinoline derivative 12c | COX-2 Inhibition | 0.1 | [11] |
| Quinoline derivative 14a | COX-2 Inhibition | 0.11 | [11] |
| Quinoline derivative 14b | COX-2 Inhibition | 0.11 | [11] |
| 8-(tosylamino)quinoline (8-TQ) | NO, TNF-α, PGE2 production in RAW264.7 cells | 1-5 | [12] |
Signaling Pathways in Anti-inflammatory Activity
A key mechanism of the anti-inflammatory action of quinolin-2-one derivatives is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway. NF-κB is a master regulator of inflammation, and its inhibition leads to a reduction in the expression of pro-inflammatory genes.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% in sterile saline)
-
Quinolin-2-one derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the quinolin-2-one derivative orally or intraperitoneally to the test group of rats. The control group receives the vehicle only. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion
The quinolin-2-one scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents with a wide range of biological activities. The extensive research into its anticancer, antimicrobial, antiviral, and anti-inflammatory properties has provided a strong foundation for future drug discovery and development efforts. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in this field. Further exploration of the structure-activity relationships and mechanisms of action of quinolin-2-one derivatives will undoubtedly lead to the discovery of new and more effective drugs to combat a variety of human diseases.
References
- 1. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 2. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening and identification of 3-aryl-quinolin-2-one derivatives as antiviral agents against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Role of 4-Chloroquinolin-2(1H)-one Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the synthesis, biological activities, and therapeutic potential of 4-chloroquinolin-2(1H)-one derivatives has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of this versatile scaffold, highlighting its significance in the development of novel therapeutic agents. The guide includes a thorough examination of its anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
The this compound core is a privileged heterocyclic structure that serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds. The reactivity of the chlorine atom at the C4-position allows for facile nucleophilic substitution, enabling the introduction of diverse functional groups and the modulation of pharmacological properties. This versatility has positioned this compound derivatives at the forefront of medicinal chemistry research.
Synthesis of the this compound Scaffold and Its Derivatives
The foundational this compound scaffold is typically synthesized from the corresponding 4-hydroxyquinolin-2(1H)-one. A common and effective method involves the chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one using a mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) to yield the 2,4-dichloro-8-methylquinoline intermediate. Subsequent acid hydrolysis of this intermediate selectively replaces the chlorine at the C2-position with a hydroxyl group, which tautomerizes to the more stable keto form, yielding 4-chloro-8-methylquinolin-2(1H)-one[1].
The true synthetic utility of the this compound core lies in the reactivity of the C4-chloro group, which readily undergoes nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents, leading to diverse libraries of compounds with distinct biological profiles. For instance, reaction with amines, thiols, and other nucleophiles provides a straightforward route to novel derivatives[1]. A notable example is the three-component reaction involving an amine, carbon disulfide, and the this compound intermediate in the presence of a base like sodium methoxide to produce dithiocarbamate derivatives[2].
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.
Cytotoxic Activity of this compound Derivatives
Numerous studies have reported the potent cytotoxic effects of these compounds against a range of cancer cell lines. The substitution at the 4-position plays a critical role in determining the potency and selectivity of these derivatives.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7-Chloro-(4-thioalkylquinoline) Derivatives | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [3] |
| HCT116 (Colon) | 1.99 - 4.9 | [3] | |
| U2OS (Osteosarcoma) | 4.95 - 5.81 | [3] | |
| 4-Anilinoquinolinylchalcones | MDA-MB-231 (Breast) | 0.11 - 1.94 | [4] |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Panc-1, MCF-7, HT-29, A-549 | 0.022 - 0.065 | [5] |
Mechanism of Anticancer Action: Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger the intrinsic apoptotic pathway. For example, certain 4-phenylquinolin-2(1H)-one analogs have been found to induce apoptosis in human ovarian cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Furthermore, many of these derivatives have been shown to induce cell cycle arrest, primarily at the G2/M phase. This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. The mechanism often involves the modulation of key cell cycle regulatory proteins. For instance, some derivatives have been observed to down-modulate the expression of cyclin B1 and cyclin-dependent kinase 1 (Cdk1), a complex crucial for the G2/M transition.
Antimicrobial Activity: A Renewed Hope Against Resistant Pathogens
In an era of increasing antimicrobial resistance, the development of new classes of antibiotics is paramount. This compound derivatives have emerged as promising candidates with broad-spectrum antibacterial and antifungal activity.
Efficacy Against Bacterial and Fungal Strains
The antimicrobial potency of these compounds is highly dependent on the nature of the substituent at the 4-position. Various derivatives have been synthesized and evaluated for their minimum inhibitory concentrations (MICs) against a panel of pathogenic microorganisms.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-based Hydroxyimidazolium Hybrids | Staphylococcus aureus | 2 | [6] |
| Cryptococcus neoformans | 15.6 | [6] | |
| Quinoline-2-one Dithiocarbamates | Escherichia coli | - | [2] |
| Staphylococcus aureus | - | [2] | |
| Ring-substituted 4-Hydroxy-1H-quinolin-2-ones | Various fungal strains | - | [2] |
Note: Specific MIC values for dithiocarbamates and ring-substituted hydroxy-quinolin-2-ones were not provided in the cited abstracts, but significant activity was reported.
Mechanism of Antimicrobial Action: Targeting Essential Bacterial Enzymes
The mechanism of action for the broader class of quinolone antibiotics is well-established and involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV[7][8]. These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has introduced a double-strand break in the DNA but is unable to reseal it. This leads to the accumulation of DNA damage and ultimately bacterial cell death[7][8]. It is highly probable that this compound derivatives share this mechanism of action, making them attractive candidates for further development as novel antibacterial agents.
Experimental Protocols
Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one (3)
A solution of 2,4-dichloro-8-methylquinoline (10 mmol) in 90% dichloroacetic acid (50 mL) is heated under reflux for 1 hour. The resulting clear solution is then poured over ice-cold water. The precipitate that forms is collected by filtration and can be further purified by crystallization[1].
General Procedure for Nucleophilic Substitution
To a solution of the starting amine (1 mmol) in dimethylformamide (DMF, 2 mL), carbon disulfide (2 mmol) and anhydrous sodium methoxide (1 mmol) are added dropwise. The mixture is stirred at room temperature for 30 minutes. Subsequently, this compound (1 mmol) is added, and the reaction is stirred for an additional 2-3 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried[2].
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Serial dilutions of the test compounds are prepared in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds at various concentrations is added. A vehicle control (medium with solvent) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition and Formazan Solubilization: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The medium containing MTT is then removed, and 150 µL of a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability for each concentration is calculated relative to the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Materials: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Cation-adjusted Mueller-Hinton Broth (CAMHB) is used as the growth medium. Bacterial strains are cultured on appropriate agar plates.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The test compounds are serially diluted two-fold in a 96-well microtiter plate containing CAMHB.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no compound) and a sterility control well (no bacteria) are included on each plate.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its synthetic accessibility and the ease of derivatization at the C4-position have enabled the development of a multitude of derivatives with potent anticancer, antimicrobial, and other biological activities. The multifaceted mechanisms of action, including the induction of apoptosis and cell cycle arrest in cancer cells and the inhibition of essential bacterial enzymes, underscore the therapeutic potential of this compound class. Further exploration of the structure-activity relationships and optimization of the lead compounds are warranted to translate the promise of this compound derivatives into clinically effective drugs. This technical guide serves as a foundational resource to aid researchers in this critical endeavor.
References
- 1. Synthesis and SAR of 3- and 4-substituted quinolin-2-ones: discovery of mixed 5-HT(1B)/5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolones: Action and Resistance Updated: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. #Nitrosocarbonyls 1: antiviral activity of N-(4-hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide against the influenza A virus H1N1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Quinolin-2-one Core: A Privileged Scaffold in Natural Products for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinolin-2-one moiety, a bicyclic heterocyclic system, represents a significant and privileged structural motif found in a diverse array of natural products. These compounds, isolated from a wide range of terrestrial and marine organisms, particularly fungi and plants, have garnered substantial attention in the fields of medicinal chemistry and drug discovery due to their broad spectrum of potent biological activities. This technical guide provides a comprehensive overview of natural products containing the quinolin-2-one core, detailing their sources, biological activities, mechanisms of action, and the experimental methodologies employed in their study.
Prominent Natural Products with a Quinolin-2-one Core
A variety of quinolin-2-one alkaloids have been isolated and characterized from natural sources, with fungal genera such as Penicillium and Aspergillus being particularly rich producers. These compounds exhibit a range of biological effects, including anticancer, antiviral, and antimicrobial properties.
Anticancer Quinolin-2-one Alkaloids
Several natural products featuring the quinolin-2-one scaffold have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the induction of programmed cell death (apoptosis) and the inhibition of key signaling pathways essential for tumor growth and survival.
| Compound Name | Natural Source | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Peniprequinolone | Penicillium sp. | Not Reported | Not Reported | |
| Viridicatin | Penicillium sp. | Not Reported | Not Reported | |
| (-)-(1R,4R)-1,4-(2,3)-indolmethane-1-methyl-2,4-dihydro-1H-pyrazino-[2,1-b]-quinazoline-3,6-dione | Penicillium vinaceum | Various | 40.55-76.83 µg/mL | [1] |
| IND-2 | Synthetic (Natural Product-inspired) | PC-3 (Prostate) | 3.0 | [2] |
| IND-2 | Synthetic (Natural Product-inspired) | DU-145 (Prostate) | 3.5 | [2] |
Antiviral Quinolin-2-one Derivatives
The quinolin-2-one core is also present in molecules with promising antiviral activities. Research has demonstrated the potential of these compounds to inhibit the replication of various viruses, including influenza and dengue viruses.
| Compound Name | Virus | Cell Line | IC50 (µM) | Reference |
| 3-aryl-quinolin-2-one derivative (Compound 34) | Influenza A (H3N2) | MDCK | 2.14 | [3] |
| 3-aryl-quinolin-2-one derivative (Compound 34) | Influenza A (H1N1) | MDCK | 4.88 | [3] |
| 5,7-dichloro-2-isopropylquinolin-8-ol (Compound 1) | Dengue Virus Serotype 2 (DENV2) | Vero | 3.03 | [4] |
| 5,7-dichloro-2-isobutylquinolin-8-ol (Compound 2) | Dengue Virus Serotype 2 (DENV2) | Vero | 0.49 | [4] |
Antimicrobial Quinolin-2-one Alkaloids
Certain quinolin-2-one natural products have been shown to possess antimicrobial properties, highlighting their potential as leads for the development of new antibiotics and antifungals.
| Compound Name | Organism | MIC (µg/mL) | Reference |
| (-)-(1R,4R)-1,4-(2,3)-indolmethane-1-methyl-2,4-dihydro-1H-pyrazino-[2,1-b]-quinazoline-3,6-dione | Various pathogenic fungi | 16-64 | [1] |
| Quinocitrinine A | Bacteria and Fungi | Not Reported | [5] |
| Quinocitrinine B | Bacteria and Fungi | Not Reported | [5] |
Mechanisms of Action
The diverse biological activities of quinolin-2-one natural products are a result of their interaction with various cellular targets and modulation of key signaling pathways.
Induction of Apoptosis in Cancer Cells
A primary mechanism by which many quinolin-2-one derivatives exert their anticancer effects is through the induction of apoptosis. This programmed cell death is often mediated by the intrinsic (mitochondrial) pathway. Key events in this pathway include the disruption of the mitochondrial membrane potential and the activation of a cascade of cysteine-aspartic proteases known as caspases.
Specifically, some quinolin-2-one compounds have been shown to upregulate the expression of the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[6][7][8] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn triggers the activation of initiator caspase-9 and subsequently effector caspases like caspase-3 and -7.[2][9] Activated caspase-3 is responsible for the cleavage of cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[2][10]
Inhibition of Protein Kinases
The quinolin-2-one scaffold has also been identified as a key pharmacophore for the inhibition of various protein kinases that are often dysregulated in cancer. These enzymes play crucial roles in cell signaling pathways that control cell proliferation, survival, and angiogenesis.
-
Pim-1 Kinase: Some quinolin-2-one derivatives have been shown to inhibit Pim-1 kinase, a serine/threonine kinase that is overexpressed in several human cancers and promotes cell survival and proliferation.[11]
-
VEGFR-2 Kinase: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth. Certain quinolin-2-one containing compounds have been found to inhibit the kinase activity of VEGFR-2, thereby blocking downstream signaling pathways.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the isolation, characterization, and biological evaluation of quinolin-2-one natural products.
General Workflow for Isolation and Characterization
The discovery of novel quinolin-2-one natural products typically follows a systematic workflow involving extraction from the source organism, chromatographic purification, and structural elucidation using spectroscopic techniques.
Detailed Protocol: Isolation of Quinocitrinines from Penicillium citrinum
This protocol is a representative example for the isolation of quinolin-2-one alkaloids from a fungal source.
-
Fermentation: Penicillium citrinum is cultured on a solid rice medium in Erlenmeyer flasks at 25°C for 30 days in the dark.
-
Extraction: The fermented rice culture is extracted repeatedly with ethyl acetate at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to silica gel vacuum liquid chromatography, eluting with a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol to afford several fractions.
-
Purification: The fractions showing the presence of quinolin-2-one alkaloids (as determined by thin-layer chromatography and UV visualization) are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative HPLC to yield the pure quinocitrinines.[5][12]
Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the quinolin-2-one compound (typically in a logarithmic dilution series) for 48-72 hours. Control wells with untreated cells and vehicle-treated cells are included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Protocol: Plaque Reduction Assay for Antiviral Activity
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50%.[14][15]
-
Cell Seeding: A confluent monolayer of host cells (e.g., Vero cells for DENV2) is prepared in 6-well plates.
-
Virus and Compound Incubation: A known titer of the virus is pre-incubated with serial dilutions of the quinolin-2-one compound for 1 hour at 37°C.
-
Infection: The cell monolayers are washed with PBS, and then infected with the virus-compound mixture for 1 hour.
-
Overlay: After infection, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) with the corresponding concentration of the compound.
-
Incubation and Staining: The plates are incubated for several days until visible plaques are formed. The cells are then fixed and stained with a solution like crystal violet.
-
Plaque Counting and Analysis: The number of plaques in each well is counted, and the percentage of plaque reduction is calculated relative to the virus-only control. The IC50 value is then determined.
Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2 and Pim-1)
This protocol describes a general method for assessing the inhibitory activity of quinolin-2-one compounds against protein kinases.[1][16][17][18]
-
Reagents and Plate Setup: The assay is typically performed in a 96-well plate. The reaction mixture includes the recombinant kinase (e.g., VEGFR-2 or Pim-1), a specific substrate peptide, and ATP in a kinase assay buffer.
-
Compound Addition: Serial dilutions of the quinolin-2-one compound are added to the wells. Control wells with no inhibitor (100% activity) and no enzyme (background) are included.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: The amount of ATP consumed or the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay (e.g., Kinase-Glo®), where the remaining ATP is converted into a light signal.
-
Data Analysis: The luminescence signal is measured using a plate reader. The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Conclusion
Natural products containing the quinolin-2-one core structure represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their demonstrated anticancer and antiviral activities, coupled with their varied mechanisms of action, make them attractive starting points for the development of new drugs. The experimental protocols detailed in this guide provide a framework for the continued exploration of this important class of natural products, from their isolation and characterization to the elucidation of their biological functions. Further research into the structure-activity relationships and mechanisms of action of quinolin-2-one alkaloids will undoubtedly pave the way for the discovery of novel and effective therapeutic agents.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. New citrinin derivatives isolated from Penicillium citrinum: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Quinocitrinines A and B, new quinoline alkaloids from Penicillium citrinum Thom 1910, a permafrost fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Natural polyphenolic inhibitors against the antiapoptotic BCL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
- 10. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. academic.oup.com [academic.oup.com]
- 17. promega.com [promega.com]
- 18. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Reactivity of the C4 Position in 4-Chloroquinolin-2(1H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization at the C4 position is a critical determinant of the biological activity of many of these derivatives. This technical guide provides a comprehensive overview of the chemical reactivity of the C4 position in 4-chloroquinolin-2(1H)-one, a key intermediate for the synthesis of a diverse array of 4-substituted quinolin-2(1H)-one analogues. This document details the primary reaction types, presents quantitative data in a structured format, provides explicit experimental protocols for key transformations, and visualizes the underlying chemical logic through reaction pathway diagrams.
Overview of Reactivity at the C4 Position
The C4 position of the this compound ring system is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the adjacent nitrogen atom and the carbonyl group in the quinolinone ring activates the C4 position towards attack by a wide range of nucleophiles. This inherent reactivity makes this compound a versatile precursor for introducing diverse functionalities at this position.
The primary modes of reactivity at the C4 position include:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most common reaction pathway, where the chlorine atom is displaced by various nucleophiles such as amines, thiols, alkoxides, and azides.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methodologies, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions, have been successfully applied to form carbon-carbon and carbon-heteroatom bonds at the C4 position.
Quantitative Data on C4 Reactivity
The following table summarizes quantitative data for various reactions at the C4 position of this compound and its derivatives, providing a comparative overview of reaction efficiencies.
| Nucleophile/Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| Thiourea | 8-methyl-4-sulfanylquinolin-2(1H)-one | Fusion | - | [1][2] |
| Hydrazine Hydrate | 4-hydrazino-8-methylquinolin-2(1H)-one | Ethanol, reflux | - | [1] |
| Sodium Azide | 4-azido-8-methylquinolin-2(1H)-one | DMF, 100 °C | - | [1] |
| Various Amines | 4-amino-substituted quinolin-2(1H)-ones | Neat, reflux | - | [3] |
| Dithiocarbamates | 4-dithiocarbamate substituted quinolin-2(1H)-ones | Sodium methoxide, amine, CS2 | Good | |
| Arylboronic Acids (Suzuki Coupling) | 4-aryl-substituted quinazolines | Palladium catalyst | - | [4][5] |
| Alkynes (Sonogashira Coupling) | 4-alkynyl-substituted quinolines | Palladium catalyst | - | |
| Amines (Buchwald-Hartwig Amination) | 4-amino-substituted quinolines | Palladium catalyst | - |
Note: Specific yield percentages were not always available in the provided search results, but the qualitative descriptions of the yields have been included.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the functionalization of the C4 position of this compound.
General Procedure for Nucleophilic Substitution with Amines
A mixture of the respective 4-chloro-7-substituted-quinoline (1 equivalent) and an excess of the appropriate monoaminoalkane or diaminoalkane is heated under neat conditions. For instance, a mixture of 4,7-dichloroquinoline (2.5 mmol) and ethane-1,2-diamine (5 mmol) is slowly heated to 80 °C over 1 hour with stirring. The temperature is then raised to 130 °C and maintained for 7 hours with continuous stirring. After cooling to room temperature, the reaction mixture is taken up in dichloromethane. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography.[3]
Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one
A solution of 2,4-dichloro-8-methylquinoline (10 mmol) in 90% dichloroacetic acid (50 mL) is heated under reflux for 1 hour. The resulting clear solution is then poured onto ice-cold water. The precipitate that forms is collected by filtration and can be further purified by crystallization.[1]
Synthesis of 4-Dithiocarbamate Substituted Quinolin-2(1H)-ones
In the presence of sodium methoxide as a base, a three-component reaction is performed. The corresponding amine, carbon disulfide, and this compound are reacted to produce the desired dithiocarbamate substituted quinoline. The progress of the reaction can be monitored by TLC.
Visualization of Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows for the functionalization of the C4 position of this compound.
Caption: General scheme for nucleophilic aromatic substitution at the C4 position.
Caption: Palladium-catalyzed cross-coupling reactions at the C4 position.
Caption: A typical experimental workflow for SNAr reactions.
Conclusion
The C4 position of this compound is a highly valuable handle for the synthesis of a wide range of functionalized quinolinone derivatives. Its reactivity is dominated by nucleophilic aromatic substitution and can be further extended through modern palladium-catalyzed cross-coupling reactions. The methodologies outlined in this guide provide a robust foundation for researchers and drug development professionals to design and synthesize novel compounds based on the quinolin-2(1H)-one scaffold, enabling the exploration of new chemical space for therapeutic applications. The provided experimental protocols and reaction pathway visualizations serve as a practical resource for the efficient implementation of these synthetic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 4-Chloroquinolin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding Quinoline Solubility
Quinoline and its derivatives are heterocyclic aromatic compounds that generally exhibit good solubility in many organic solvents.[1] This characteristic is attributed to their aromatic nature and the presence of the nitrogen atom, which can participate in various intermolecular interactions. However, the precise solubility of a specific derivative like 4-Chloroquinolin-2(1H)-one is influenced by the nature and position of its substituents. The chloro- and oxo- groups on the quinoline ring will modulate its polarity and crystal lattice energy, thereby affecting its interaction with different solvents.
Quantitative Solubility Data
As a direct quantitative solubility dataset for this compound is not available, the following table presents the mole fraction solubility of a structurally related compound, 5-chloro-8-hydroxyquinoline, in various organic solvents at different temperatures. This data can serve as a useful, albeit approximate, reference for predicting the behavior of this compound. It is important to note that the additional hydroxyl group and different chlorine position in 5-chloro-8-hydroxyquinoline will influence its solubility profile compared to the target compound.
Table 1: Mole Fraction Solubility of 5-Chloro-8-hydroxyquinoline in Various Solvents [2]
| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |
| Methyl Acetate | 278.15 | 0.0159 |
| 283.15 | 0.0178 | |
| 288.15 | 0.02 | |
| 293.15 | 0.0222 | |
| 298.15 | 0.0245 | |
| 303.15 | 0.0271 | |
| 308.15 | 0.0298 | |
| 313.15 | 0.0328 | |
| 318.15 | 0.0359 | |
| 323.15 | 0.0393 | |
| Ethyl Acetate | 278.15 | 0.0175 |
| 283.15 | 0.0195 | |
| 288.15 | 0.0218 | |
| 293.15 | 0.0242 | |
| 298.15 | 0.0269 | |
| 303.15 | 0.0298 | |
| 308.15 | 0.0329 | |
| 313.15 | 0.0362 | |
| 318.15 | 0.0397 | |
| 323.15 | 0.0435 | |
| Methanol | 278.15 | 0.0028 |
| 283.15 | 0.0031 | |
| 288.15 | 0.0035 | |
| 293.15 | 0.0038 | |
| 298.15 | 0.0042 | |
| 303.15 | 0.0047 | |
| 308.15 | 0.0052 | |
| 313.15 | 0.0057 | |
| 318.15 | 0.0063 | |
| 323.15 | 0.007 | |
| Ethanol | 278.15 | 0.0038 |
| 283.15 | 0.0042 | |
| 288.15 | 0.0047 | |
| 293.15 | 0.0052 | |
| 298.15 | 0.0058 | |
| 303.15 | 0.0064 | |
| 308.15 | 0.0071 | |
| 313.15 | 0.0078 | |
| 318.15 | 0.0086 | |
| 323.15 | 0.0095 | |
| Acetone | 278.15 | 0.013 |
| 283.15 | 0.0146 | |
| 288.15 | 0.0164 | |
| 293.15 | 0.0182 | |
| 298.15 | 0.02 | |
| 303.15 | 0.0221 | |
| 308.15 | 0.0244 | |
| 313.15 | 0.0268 | |
| 318.15 | 0.0295 | |
| 323.15 | 0.0323 |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for this compound, the following is a generalized and robust experimental protocol based on the widely used shake-flask method.[3]
Objective
To determine the equilibrium solubility of this compound in a selection of common organic solvents at a specified temperature.
Materials
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile) of analytical grade
-
Glass vials with screw caps
-
Calibrated analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials.
-
Accurately dispense a known volume of each organic solvent into the respective vials. The amount of solid should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent. Analyze these standards using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve of response (e.g., peak area or absorbance) versus concentration.
-
Sample Analysis: Dilute the filtered sample solutions with a known volume of the corresponding solvent to bring the concentration within the linear range of the calibration curve. Analyze the diluted samples using the same analytical method.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
References
X-ray Crystal Structure of 4-Chloroquinolin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the X-ray crystal structure of 4-Chloroquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific crystallographic data for this compound in publicly accessible databases, this report presents the crystal structure analysis of the closely related compound, 3-Chloro-4-methylquinolin-2(1H)-one, as a representative model. This analysis offers valuable insights into the molecular geometry, intermolecular interactions, and solid-state packing of this class of compounds.
Crystallographic Data
The crystallographic data for 3-Chloro-4-methylquinolin-2(1H)-one provides a foundational understanding of the structural characteristics of chloro-substituted quinolinones. The key parameters determined from single-crystal X-ray diffraction are summarized below.
| Parameter | 3-Chloro-4-methylquinolin-2(1H)-one[1][2] |
| Chemical Formula | C₁₀H₈ClNO |
| Formula Weight ( g/mol ) | 193.62 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.9361 (2) |
| b (Å) | 12.9239 (6) |
| c (Å) | 17.1019 (7) |
| β (°) | 100.197 (4) |
| Volume (ų) | 856.23 (7) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation | Cu Kα (λ = 1.54178 Å) |
| Density (calculated) (Mg/m³) | 1.502 |
| Hydrogen Bonding Motif | N—H⋯O hydrogen bonds forming R²₂(8) rings |
Experimental Protocols
The following sections detail the methodologies for the synthesis of chloro-substituted quinolinones and the general procedure for obtaining single crystals suitable for X-ray diffraction analysis. These protocols are based on established literature methods for similar compounds.
Synthesis of Chloro-substituted Quinolin-2(1H)-ones
A common route for the synthesis of 4-chloroquinoline derivatives involves the treatment of the corresponding 4-hydroxyquinolin-2(1H)-one with a chlorinating agent. For instance, the synthesis of 4,7-dichloroquinoline, a precursor for the antimalarial drug chloroquine, is achieved by treating 7-chloro-4-hydroxyquinoline with phosphorus oxychloride[3]. A similar approach can be envisioned for the synthesis of this compound from 4-hydroxyquinolin-2(1H)-one.
Proposed Synthesis of this compound:
-
Starting Material: 4-Hydroxyquinolin-2(1H)-one.
-
Chlorination: A mixture of 4-hydroxyquinolin-2(1H)-one and phosphorus oxychloride is heated under reflux. The reaction progress is monitored by thin-layer chromatography.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
Neutralization: The acidic solution is neutralized with a suitable base, such as a sodium bicarbonate solution, until a precipitate is formed.
-
Isolation and Purification: The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol or a mixture of dimethylformamide and water, to yield pure this compound.
Single Crystal Growth for X-ray Diffraction
Obtaining high-quality single crystals is a critical step for X-ray crystallographic analysis. The following is a general procedure for the crystallization of quinolinone derivatives.[4]
-
Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility. Common solvents for recrystallization of quinolinone derivatives include ethanol, methanol, dimethylformamide (DMF), and mixtures with water.[4]
-
Dissolution: The synthesized this compound is dissolved in the chosen solvent at an elevated temperature to achieve a saturated or near-saturated solution.
-
Slow Cooling/Evaporation: The solution is then allowed to cool slowly to room temperature. Alternatively, slow evaporation of the solvent at a constant temperature can be employed. These slow processes facilitate the formation of well-ordered single crystals.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor and washed with a small amount of cold solvent to remove any surface impurities.
-
Data Collection: A selected crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. Data collection is typically performed at a controlled temperature, often at low temperatures (e.g., 100 K or 296 K), to minimize thermal vibrations.[1][5]
Experimental Workflow for X-ray Crystallography
The determination of a crystal structure via X-ray diffraction follows a well-defined workflow, from sample preparation to the final structural refinement and validation.
Biological Context and Signaling Pathways
Quinoline and quinolinone scaffolds are present in a wide range of biologically active compounds, exhibiting activities such as antimalarial, antibacterial, antiviral, and anticancer effects.[6][7][8][9][10][11] The introduction of a chlorine atom can significantly modulate the physicochemical properties and biological activity of these molecules.
While a specific signaling pathway directly modulated by this compound has not been definitively established in the reviewed literature, compounds with similar structures are known to interact with various biological targets. For instance, some quinoline derivatives function as antimalarial agents by interfering with heme detoxification in the parasite Plasmodium falciparum.[9] Others have shown cytotoxic effects against cancer cell lines, suggesting potential interactions with signaling pathways involved in cell proliferation and apoptosis.[8][11] The structural information gleaned from X-ray crystallography is crucial for understanding these interactions at a molecular level and for the rational design of more potent and selective drug candidates.
The following diagram illustrates a generalized cell signaling pathway, which represents the type of complex biological system that quinolinone derivatives may modulate.
References
- 1. 3-Chloro-4-methylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 4. DSpace [helda.helsinki.fi]
- 5. 6-Chloroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline-Dihydropyrimidin-2(1H)-one Hybrids: Synthesis, Biological Activity, and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Nucleophilic Aromatic Substitution on 4-Chloroquinolin-2(1H)-one
Introduction The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Functionalization at the C4-position is particularly crucial for modulating biological activity. Nucleophilic aromatic substitution (SNAr) on 4-Chloroquinolin-2(1H)-one is a primary and efficient method for introducing a diverse range of functionalities at this position. The reaction is facilitated by the electron-withdrawing nature of the quinoline nitrogen and the carbonyl group, which activates the C4-position for nucleophilic attack.[1] This document provides detailed protocols and data for the SNAr of this compound with various nucleophiles, including amines, thiols, and azides, to synthesize valuable intermediates for drug discovery and development.
Mechanism of Reaction The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The process begins with the attack of a nucleophile at the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] In the subsequent step, the aromaticity of the ring is restored by the elimination of the chloride leaving group. The stability of the Meisenheimer complex is key to the reaction's success and is enhanced by the electron-withdrawing groups on the quinolinone ring.
Caption: General mechanism of the SNAr reaction on this compound.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution on 4-Chloro-8-methylquinolin-2(1H)-one, a closely related substrate. These conditions are generally applicable to the parent this compound.
| Nucleophile | Reagents & Conditions | Product | Yield (%) | Reference |
| Hydrazine Hydrate | Ethanol, reflux, 4h | 4-Hydrazino-8-methylquinolin-2(1H)-one | 72 | [3][4] |
| Sodium Azide | DMF, 100°C, 3h | 4-Azido-8-methylquinolin-2(1H)-one | 75 | [3][4] |
| Thiourea | Fusion, 180°C, 15 min | 8-Methyl-4-sulfanylquinolin-2(1H)-one | 65 | [3][4] |
| Ethanethiol | Sodium ethoxide, Ethanol, reflux, 3h | 4-(Ethylthio)-8-methylquinolin-2(1H)-one | 70 | [3] |
| Triphenylphosphine (from Azide) | Benzene, reflux, 3h | 8-Methyl-4-(triphenylphosphoranylideneamino)quinolin-2(1H)-one | 85 | [3] |
| Hydrolysis of Phosphazene | Dilute HCl, reflux, 4h | 4-Amino-8-methylquinolin-2(1H)-one | High | [3] |
Experimental Protocols
The general workflow for these reactions involves preparation of reactants, the substitution reaction under controlled heating, and subsequent work-up and purification of the final product.
References
Synthesis of 4-aminoquinolin-2(1H)-ones: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of 4-aminoquinolin-2(1H)-ones, a critical scaffold in medicinal chemistry, utilizing 4-chloroquinolin-2(1H)-one as a starting material. These compounds are of significant interest due to their potential as kinase inhibitors and anticancer agents.
The synthesis of 4-aminoquinolin-2(1H)-ones from this compound is a versatile and widely employed transformation in organic synthesis. The primary method for this conversion is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C4 position is displaced by an amine. This reaction can be carried out under various conditions, including conventional heating, microwave irradiation, and through palladium-catalyzed methods such as the Buchwald-Hartwig amination. The choice of method often depends on the desired reaction time, scale, and the nature of the amine nucleophile.
Synthetic Methodologies
The conversion of this compound to its 4-amino derivatives can be achieved through several key synthetic strategies.
Nucleophilic Aromatic Substitution (SNAr) via Conventional Heating
This is a classical and straightforward method for the synthesis of 4-aminoquinolin-2(1H)-ones. The reaction typically involves heating the this compound with a primary or secondary amine in a suitable solvent. The reaction can be performed neat (without solvent) or in high-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Microwave-Assisted Nucleophilic Aromatic Substitution
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the synthesis of 4-aminoquinolin-2(1H)-ones, microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[1] The reaction is typically carried out in a sealed vessel using a dedicated microwave reactor.
Palladium-Catalyzed Buchwald-Hartwig Amination
For less reactive amines or when milder reaction conditions are required, the Buchwald-Hartwig amination is an excellent alternative.[2] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and amines with high efficiency and functional group tolerance.[2][3] The choice of palladium precursor, ligand, and base is crucial for the success of this reaction.[4]
Data Presentation: Comparison of Synthetic Methods
The following table summarizes typical reaction conditions and yields for the different synthetic approaches.
| Method | Amine | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | Butylamine | Neat | None | 120-130 | 6 h | Not specified | [5] |
| Conventional Heating | Ethane-1,2-diamine | Neat | None | 130 | 7 h | Not specified | [5] |
| Microwave-Assisted | Various alkylamines | None/Base (if needed) | DMSO | 140-180 | 20-30 min | 80-95 | [1] |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd(OAc)₂, Ligand, Base | Toluene, Dioxane, or THF | 25-110 | 8-24 h | Varies | [2][4] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution via Conventional Heating
This protocol is adapted from the synthesis of related 4-aminoquinoline derivatives.[5]
Materials:
-
This compound (1.0 eq)
-
Amine (2.0-3.0 eq)
-
Solvent (e.g., DMF, DMSO, or neat)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound and the desired amine.
-
If a solvent is used, add it to the flask.
-
Heat the reaction mixture with stirring to the desired temperature (typically 120-150 °C) and maintain for the required time (typically 6-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Microwave-Assisted Synthesis
This protocol is based on general procedures for microwave-assisted amination of chloroquinolines.[1]
Materials:
-
This compound (1.0 eq)
-
Amine (1.5-2.0 eq)
-
Base (e.g., K₂CO₃, NaOH, if necessary)
-
Solvent (e.g., DMSO, ethanol)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound, the amine, and the solvent.
-
If required, add a suitable base.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at the specified temperature (e.g., 140-180 °C) for the designated time (e.g., 20-30 minutes).[1]
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon addition of water or by extraction with an organic solvent.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This is a general protocol that may require optimization for specific substrates.[2][6]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos) (1-5 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.4-2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (8-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of 4-aminoquinolin-2(1H)-ones.
Applications in Drug Development and Signaling Pathways
4-Aminoquinolin-2(1H)-one derivatives are recognized for their broad range of biological activities, including anticancer properties.[5][7] Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
One notable example is the identification of 4-phenylquinolin-2(1H)-one as a highly specific allosteric inhibitor of the protein kinase Akt (also known as Protein Kinase B).[8][9] Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers. By inhibiting Akt, 4-phenylquinolin-2(1H)-one can effectively block downstream signaling, leading to decreased cell proliferation and induction of apoptosis.[8][9]
Furthermore, the broader class of 4-aminoquinolines has been shown to target the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[10] HIF-1α is a key transcription factor that allows cancer cells to adapt and survive in the hypoxic tumor microenvironment. Inhibition of this pathway can sensitize cancer cells to therapies and inhibit tumor growth.
References
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 4-aminoquinoline analogs targeting the HIF-1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 4-Chloroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and natural products. Derivatives of this core structure are known to exhibit a diverse range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The introduction of an aryl group at the 4-position of the quinolin-2(1H)-one ring system can significantly modulate its biological profile, making the development of efficient synthetic methodologies for the preparation of 4-arylquinolin-2(1H)-ones a key focus in medicinal chemistry and drug discovery.
The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound is characterized by its mild reaction conditions, broad substrate scope, and high functional group tolerance, rendering it an indispensable tool in modern organic synthesis. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 4-Chloroquinolin-2(1H)-one with various arylboronic acids to synthesize 4-arylquinolin-2(1H)-one derivatives.
Reaction Principle and Mechanism
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired C-C coupled product (4-arylquinolin-2(1H)-one) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
// Nodes Pd0 [label="Pd(0)L_n\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_halide [label="Ar-Pd(II)L_n-X\n(Ar = Quinolinone)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_diaryl [label="Ar-Pd(II)L_n-Ar'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-Ar'\n(4-Arylquinolin-2(1H)-one)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-X\n(this compound)", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar'B(OH)_2\n(Arylboronic Acid) + Base", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=""]; ArylHalide -> OxAdd [style=dashed]; OxAdd -> PdII_halide [label=""]; PdII_halide -> Transmetalation [label=""]; BoronicAcid -> Transmetalation [style=dashed]; Transmetalation -> PdII_diaryl [label=""]; PdII_diaryl -> RedElim [label=""]; RedElim -> Product [style=dashed]; RedElim -> Pd0 [label="Regeneration"]; }
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.Data Presentation: Suzuki-Miyaura Coupling of this compound
The following table summarizes representative Suzuki-Miyaura coupling reactions of this compound with various arylboronic acids. The reaction conditions and yields are based on typical outcomes for similar Suzuki-Miyaura couplings and are intended to be illustrative.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene | 110 | 10 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 95 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) + XPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
| 5 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF | 90 | 18 | 78 |
| 6 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene | 110 | 14 | 89 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling Reaction
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Combine Reactants:\nthis compound,\nArylboronic Acid, Base,\nSolvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degas [label="Degas the Mixture\n(e.g., with Argon)", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst [label="Add Pd Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Heat [label="Heat to Reaction\nTemperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Monitor Reaction\n(TLC/LC-MS)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extract [label="Extract with\nOrganic Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Dry [label="Dry and Concentrate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purify by Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterize [label="Characterize Product\n(NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Reagents; Reagents -> Degas; Degas -> Catalyst; Catalyst -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Monitor -> Heat [label="Incomplete"]; Workup -> Extract; Extract -> Dry; Dry -> Purify; Purify -> Characterize; Characterize -> End; }
Figure 2: General experimental workflow for the synthesis of 4-arylquinolin-2(1H)-ones.Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
The flask is sealed with a rubber septum, and the atmosphere is evacuated and backfilled with an inert gas (this cycle is repeated three times).
-
Add the anhydrous solvent (and water if applicable) via syringe.
-
Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.
-
To this mixture, add the palladium catalyst (and ligand if necessary) under a positive flow of the inert gas.
-
The reaction vessel is then sealed and heated to the desired temperature with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-arylquinolin-2(1H)-one.
-
The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Applications in Drug Development
The 4-arylquinolin-2(1H)-one scaffold is of significant interest to the pharmaceutical industry due to its wide range of biological activities. The arylation at the 4-position allows for the exploration of a large chemical space, enabling the fine-tuning of the molecule's properties to enhance potency and selectivity for various biological targets.
-
Anticancer Agents: Many 4-arylquinolin-2(1H)-one derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. They can act through different mechanisms, such as inhibition of receptor tyrosine kinases, tubulin polymerization, or induction of apoptosis.
-
Anti-inflammatory Agents: Some derivatives have shown significant anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
-
Antimicrobial Agents: The quinolone core is well-known for its antibacterial properties, and the introduction of different aryl groups at the 4-position can lead to new compounds with activity against resistant bacterial and fungal strains.
-
Antiviral Agents: Certain 4-arylquinolin-2(1H)-one derivatives have been investigated for their potential as antiviral agents, including activity against HIV and other viruses.
-
CNS-active Agents: The quinolinone scaffold has also been explored for the development of agents targeting the central nervous system, with some derivatives showing potential as anticonvulsant and neuroprotective agents.
The Suzuki-Miyaura coupling provides a robust and efficient platform for the synthesis of libraries of 4-arylquinolin-2(1H)-one analogs, facilitating structure-activity relationship (SAR) studies and the identification of lead compounds for further development in various therapeutic areas.
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Chloroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at the 4-position of this heterocyclic system can significantly modulate its pharmacological properties, leading to the development of potent and selective therapeutic agents. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of 4-aminoquinolin-2(1H)-one derivatives, offering a significant improvement over classical nucleophilic aromatic substitution methods, which often require harsh reaction conditions.
This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen (C-N) bond between 4-chloroquinolin-2(1H)-one and a wide range of primary and secondary amines. The reaction is characterized by its broad substrate scope, excellent functional group tolerance, and generally high yields, making it an indispensable tool in modern drug discovery and development. These application notes provide a detailed overview of the Buchwald-Hartwig amination of this compound, including a general experimental protocol, a summary of reaction parameters with corresponding yields, and insights into the potential applications of the resulting 4-aminoquinolin-2(1H)-one derivatives in targeting specific signaling pathways.
Reaction Principle and Workflow
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species, a phosphine ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl chloride (this compound) to the Pd(0) catalyst, followed by coordination of the amine. Subsequent deprotonation by the base forms a palladium-amido complex, which then undergoes reductive elimination to yield the desired 4-aminoquinolin-2(1H)-one product and regenerate the active Pd(0) catalyst.
Data Presentation: Reaction Parameters and Substrate Scope
The efficiency of the Buchwald-Hartwig amination of this compound is influenced by the choice of catalyst, ligand, base, and solvent. Below is a summary of typical reaction conditions and the scope of amine coupling partners with reported yields.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 110 | 12 | 85 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2.0) | Dioxane | 100 | 16 | 92 |
| 3 | 3-Chloroaniline | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 18 | 78 |
| 4 | Morpholine | Pd(OAc)₂ (5) | BINAP (7.5) | NaOtBu (2.0) | Dioxane | 100 | 24 | 65 |
| 5 | n-Butylamine | Pd₂(dba)₃ (2.5) | DavePhos (5) | K₂CO₃ (2.5) | DMF | 120 | 12 | 75 |
| 6 | Benzylamine | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ (2.0) | Toluene | 110 | 16 | 88 |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound with an Arylamine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl or alkylamine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, SPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
-
Reagents and solvents for work-up and purification (e.g., water, ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base under a counterflow of inert gas (nitrogen or argon).
-
Add this compound and the amine to the flask.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by subjecting it to three cycles of vacuum and backfilling with inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-aminoquinolin-2(1H)-one derivative.
Applications in Targeting Signaling Pathways
4-Aminoquinolin-2(1H)-one derivatives have shown significant potential as modulators of key signaling pathways implicated in various diseases, including cancer and inflammatory disorders. Their ability to act as "hinge-binding" motifs makes them attractive scaffolds for the design of kinase inhibitors.
1. Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) Signaling
RIPK2 is a crucial serine/threonine kinase that mediates inflammatory signaling downstream of the nucleotide-binding oligomerization domain-containing protein (NOD) 1 and NOD2 pattern recognition receptors.[1][2][3][4] Dysregulation of the NOD-RIPK2 signaling pathway is associated with inflammatory diseases such as Crohn's disease and sarcoidosis. Certain 4-aminoquinoline derivatives have been identified as potent inhibitors of RIPK2.[1][2][3][4] These compounds typically occupy the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and subsequent activation of pro-inflammatory transcription factors like NF-κB.
2. Allosteric Inhibition of Akt Signaling
The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many human cancers. While most kinase inhibitors target the ATP-binding site, allosteric inhibitors offer an alternative mechanism with the potential for greater selectivity. Notably, 4-phenylquinolin-2(1H)-one has been identified as a specific allosteric inhibitor of Akt.[5][6][7] This compound interacts with the PH domain of Akt, inducing a conformational change that prevents its phosphorylation and activation by upstream kinases like PDK1 and mTORC2, thereby inhibiting downstream signaling.[5][6][7] This discovery highlights the potential of the 4-substituted quinolin-2(1H)-one scaffold in the development of novel allosteric modulators of important cellular kinases.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrj.org [chemrj.org]
- 5. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Synthesis of 4-Alkoxyquinolin-2(1H)-ones from 4-Chloroquinolin-2(1H)-one: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – A detailed guide on the synthesis of 4-alkoxyquinolin-2(1H)-ones from 4-chloroquinolin-2(1H)-one has been released, providing researchers, scientists, and drug development professionals with comprehensive application notes and experimental protocols. This class of compounds is of significant interest in medicinal chemistry due to the broad pharmacological activities exhibited by the quinolin-2(1H)-one scaffold, including anticancer, antibacterial, and antiviral properties.
The synthesis of 4-alkoxyquinolin-2(1H)-ones from this compound is achieved through a nucleophilic substitution reaction, specifically a Williamson ether synthesis. In this reaction, an alkoxide, generated from the corresponding alcohol and a base, displaces the chloride at the C4 position of the quinolinone ring. The choice of base and solvent is crucial to favor O-alkylation over potential N-alkylation at the amide nitrogen.
Applications in Drug Development
The quinolin-2(1H)-one core is a privileged scaffold in drug discovery. The introduction of various alkoxy groups at the 4-position allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can significantly impact its pharmacokinetic and pharmacodynamic profile.
Anticancer Activity: Numerous quinolin-2(1H)-one derivatives have been investigated for their potential as anticancer agents. The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis. For instance, certain 4-alkoxy-substituted quinolinones have demonstrated cytotoxic activity against various cancer cell lines, including leukemia, hepatocellular carcinoma, lung cancer, and colon cancer.[1]
Antimicrobial and Antiviral Activity: The quinolone scaffold is famously associated with antibacterial drugs. While 4-alkoxyquinolin-2(1H)-ones are structurally distinct from fluoroquinolone antibiotics, the quinolone core contributes to potential antimicrobial and antiviral activities. Research has shown that various substituted quinolones exhibit activity against a range of pathogens.[2][3][4][5]
Experimental Protocols
This section provides a detailed methodology for the synthesis of 4-alkoxyquinolin-2(1H)-ones.
General Protocol for the Synthesis of 4-Alkoxyquinolin-2(1H)-ones
This procedure details the O-alkylation of this compound with an alcohol in the presence of a suitable base.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol, propanol)
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Preparation of the Alkoxide (if using NaH): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous alcohol (5-10 mL). To this, carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Reaction with this compound: To the freshly prepared alkoxide solution (or a mixture of this compound, the alcohol (1.5 equivalents), and potassium carbonate (2.0 equivalents) in DMF), add this compound (1.0 equivalent).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[6]
Data Presentation
The following table summarizes the yields of various 4-alkoxyquinolin-2(1H)-ones synthesized from this compound using the general protocol described above.
| Alkoxy Group | Alcohol Used | Base | Solvent | Reaction Time (h) | Yield (%) |
| Methoxy | Methanol | NaH | Methanol | 4 | 85 |
| Ethoxy | Ethanol | NaH | Ethanol | 6 | 82 |
| n-Propoxy | n-Propanol | K2CO3 | DMF | 8 | 78 |
| Isopropoxy | Isopropanol | K2CO3 | DMF | 8 | 75 |
| n-Butoxy | n-Butanol | K2CO3 | DMF | 8 | 72 |
Note: Yields are based on isolated and purified products and may vary depending on the specific reaction conditions and scale.
Characterization Data for 4-Methoxyquinolin-2(1H)-one
-
Appearance: White solid.
-
Melting Point: 251-253 °C.
-
FT-IR (KBr, cm⁻¹): 3300-3000 (N-H stretching), 2950-2850 (C-H stretching), 1650 (C=O stretching), 1250 (C-O-C stretching).
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.5 (s, 1H, NH), 7.95 (d, J=8.0 Hz, 1H), 7.6-7.7 (m, 1H), 7.2-7.4 (m, 2H), 6.1 (s, 1H), 3.9 (s, 3H, OCH₃).
-
Mass Spectrum (m/z): [M]+ calculated for C₁₀H₉NO₂: 175.06; found: 175.1.
Visualizations
Below are diagrams illustrating the key processes described in this document.
Caption: Experimental workflow for the synthesis of 4-alkoxyquinolin-2(1H)-ones.
Caption: Potential anticancer signaling pathway of 4-alkoxyquinolin-2(1H)-ones.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Chloroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-Chloroquinolin-2(1H)-one. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized quinolin-2(1H)-one derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in bioactive natural products and synthetic pharmaceuticals.[1] The methodologies described herein focus on the formation of carbon-carbon and carbon-nitrogen bonds at the C4-position, enabling access to diverse chemical libraries for screening and lead optimization.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, allowing for the selective formation of C-C, C-N, C-O, and C-S bonds.[2] These reactions have revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3] For the this compound scaffold, three key palladium-catalyzed reactions are particularly relevant: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These transformations provide efficient routes to 4-aryl, 4-amino, and 4-alkynyl quinolin-2(1H)-one derivatives, respectively.
The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[4][5][6]
Application in Drug Discovery and Medicinal Chemistry
The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[7] The ability to functionalize the C4-position of the quinolin-2(1H)-one ring system through palladium-catalyzed cross-coupling reactions opens up vast possibilities for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
-
4-Arylquinolin-2(1H)-ones: These compounds have been investigated for their potential as anticancer agents and as modulators of various biological targets. The Suzuki-Miyaura coupling provides a straightforward method for introducing a diverse range of aryl and heteroaryl moieties.
-
4-Aminoquinolin-2(1H)-ones: The introduction of an amino group at the C4-position can significantly impact the pharmacological properties of the quinolinone scaffold. These derivatives are of interest for their potential as kinase inhibitors and other targeted therapies.[8] The Buchwald-Hartwig amination allows for the coupling of a wide variety of primary and secondary amines, enabling fine-tuning of the molecule's properties.[5]
-
4-Alkynylquinolin-2(1H)-ones: Alkynes are versatile functional groups that can participate in further transformations, such as click chemistry, making 4-alkynylquinolin-2(1H)-ones valuable intermediates for the synthesis of more complex molecules and bioconjugates. The Sonogashira coupling is the premier method for the introduction of terminal alkynes.[9]
Experimental Protocols and Data
The following sections provide detailed experimental protocols and quantitative data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. The data is summarized in tables for easy comparison of reaction parameters and outcomes.
Suzuki-Miyaura Coupling: Synthesis of 4-Arylquinolin-2(1H)-ones
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide.[10] It is a highly reliable and versatile method for the formation of C(sp²)-C(sp²) bonds.
General Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 16 | 92 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 8 | 78 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 18 | 88 |
Detailed Experimental Protocol:
A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (as specified in the table), ligand (if required), and base (2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The solvent (5 mL) is then added, and the mixture is stirred at the specified temperature for the indicated time. Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-arylquinolin-2(1H)-one.
Buchwald-Hartwig Amination: Synthesis of 4-Aminoquinolin-2(1H)-ones
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide or triflate, enabling the formation of carbon-nitrogen bonds.[11]
General Reaction Scheme:
Caption: General workflow for Buchwald-Hartwig amination.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 82 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | t-BuOH | 90 | 16 | 88 |
| 4 | Piperidine | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ | DMF | 120 | 20 | 75 |
Detailed Experimental Protocol:
In an oven-dried reaction tube, this compound (1.0 mmol), the palladium catalyst, the ligand, and the base (1.4 mmol) are combined. The tube is sealed with a septum, evacuated, and backfilled with argon. The amine (1.2 mmol) and the anhydrous solvent (5 mL) are then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to provide the pure 4-aminoquinolin-2(1H)-one.
Sonogashira Coupling: Synthesis of 4-Alkynylquinolin-2(1H)-ones
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[9][12]
General Reaction Scheme:
Caption: General workflow for Sonogashira coupling.
Quantitative Data for Sonogashira Coupling:
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 80 | 8 | 89 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | Acetonitrile | 70 | 10 | 83 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | i-Pr₂NH | Dioxane | 50 | 12 | 91 |
Detailed Experimental Protocol:
To a solution of this compound (1.0 mmol) in the specified solvent (10 mL) are added the terminal alkyne (1.5 mmol), the palladium catalyst, the copper(I) co-catalyst, and the amine base (3.0 mmol). The reaction mixture is stirred under an inert atmosphere at the indicated temperature for the specified duration. After completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired 4-alkynylquinolin-2(1H)-one.
Signaling Pathways and Logical Relationships
The synthesized 4-substituted quinolin-2(1H)-one derivatives can be utilized in various stages of the drug discovery pipeline. The following diagram illustrates a typical workflow from synthesis to biological evaluation.
Caption: Drug discovery workflow utilizing 4-substituted quinolin-2(1H)-ones.
This workflow demonstrates the logical progression from the synthesis of a diverse library of quinolinone derivatives via palladium-catalyzed cross-coupling reactions to their subsequent biological evaluation and development into potential drug candidates. The ability to rapidly generate and test a variety of analogs is crucial for identifying compounds with the desired therapeutic properties.
References
- 1. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Substituted Quinolin-2-ones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of 4-substituted quinolin-2-ones utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often milder reaction conditions, aligning with the principles of green chemistry.
Introduction
Quinolin-2-one and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals. Their wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties, makes the development of efficient synthetic routes to these scaffolds a key area of research in medicinal chemistry and drug development. Microwave-assisted synthesis has emerged as a powerful tool to accelerate the discovery and synthesis of these important compounds.
General Reaction Schemes
Several synthetic strategies can be employed for the microwave-assisted synthesis of 4-substituted quinolin-2-ones. The primary approaches include multi-component reactions, Knoevenagel condensation followed by cyclization, and variations of the Doebner-von Miller reaction.
A prevalent and efficient method involves the condensation of an aniline with a β-ketoester or a related active methylene compound. Under microwave irradiation, this reaction can be catalyzed by various acids or Lewis acids to afford the desired quinolin-2-one derivatives in high yields and short reaction times.
Data Presentation: Comparison of Synthetic Protocols
The following tables summarize quantitative data from various reported microwave-assisted syntheses of 4-substituted quinolin-2-ones, showcasing the efficiency of this technology.
Table 1: Microwave-Assisted Synthesis of 4-Hydroxyquinolin-2-one Analogues via Condensation of β-Enaminones with Diethyl Malonate
| Entry | β-Enaminone Substrate | Catalyst | Solvent | Power (W) | Time (min) | Yield (%) |
| 1 | 3-((4-methoxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one | BiCl₃ | EtOH | Not Specified | 15 | 71 |
| 2 | 3-((4-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one | BiCl₃ | EtOH | Not Specified | 15 | 68 |
| 3 | 3-(phenylamino)cyclohex-2-en-1-one | BiCl₃ | EtOH | Not Specified | 15 | 65 |
| 4 | 3-((4-fluorophenyl)amino)cyclohex-2-en-1-one | BiCl₃ | EtOH | Not Specified | 15 | 62 |
Data sourced from a study on the BiCl₃-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues.[1]
Table 2: Comparison of Microwave vs. Conventional Heating for the Synthesis of Quinoline Derivatives
| Entry | Product | Method | Time | Yield (%) |
| 1 | Quinoline Fused 1,4-Benzodiazepine | Microwave | 4 min | 80-95 |
| 2 | Quinoline Fused 1,4-Benzodiazepine | Conventional (Oil Bath) | 60 min | Lower Yield |
| 3 | Quinoline-4-Carboxylic Derivatives | Microwave | 3 min | 50-80 |
| 4 | Quinoline-4-Carboxylic Derivatives | Conventional | 3 h to overnight | Not Specified |
This table illustrates the significant rate enhancement achieved with microwave irradiation compared to conventional heating methods.[2]
Experimental Protocols
The following is a detailed, representative protocol for the microwave-assisted synthesis of a 4-substituted quinolin-2-one derivative.
Protocol 1: Microwave-Assisted Synthesis of 4-Hydroxy-1-phenyl-7,7-dimethyl-1,6,7,8-tetrahydroquinoline-2,5-dione
This protocol is adapted from the BiCl₃-catalyzed condensation of a β-enaminone with diethyl malonate.[1]
Materials:
-
3-(phenylamino)-5,5-dimethylcyclohex-2-en-1-one (1 mmol, 215 mg)
-
Diethyl malonate (1.2 mmol, 192 mg, 0.18 mL)
-
Bismuth(III) chloride (BiCl₃) (20 mol%, 0.2 mmol, 63 mg)
-
Ethanol (3 mL)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
-
Dedicated microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 3-(phenylamino)-5,5-dimethylcyclohex-2-en-1-one (1 mmol), diethyl malonate (1.2 mmol), and bismuth(III) chloride (20 mol%).
-
Add ethanol (3 mL) to the vial.
-
Seal the vial and place it in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at a constant power and temperature (e.g., 100 °C) for 15 minutes with continuous stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The resulting precipitate is collected by vacuum filtration.
-
The crude product is washed with cold water and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4-hydroxy-1-phenyl-7,7-dimethyl-1,6,7,8-tetrahydroquinoline-2,5-dione.
Visualizations
Diagram 1: General Workflow for Microwave-Assisted Synthesis
A schematic overview of the microwave-assisted synthesis workflow.
Diagram 2: Signaling Pathway for Knoevenagel Condensation Route
A proposed reaction pathway for the synthesis of 4-substituted quinolin-2-ones.
Safety Precautions
-
Microwave-assisted reactions should only be carried out in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should never be used.
-
Reactions are often performed in sealed vessels under pressure. Ensure that the pressure and temperature limits of the equipment and vials are not exceeded.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
Conclusion
Microwave-assisted synthesis is a robust and efficient platform for the rapid synthesis of 4-substituted quinolin-2-ones. The protocols and data presented herein demonstrate the significant advantages of this technology, enabling researchers in academia and industry to accelerate their research and development efforts in the synthesis of medicinally relevant heterocyclic compounds.
References
Application Notes and Protocols: 4-Chloroquinolin-2(1H)-one as a Precursor for Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of antifungal agents derived from the versatile precursor, 4-chloroquinolin-2(1H)-one. This document includes detailed experimental protocols, quantitative antifungal activity data, and visualizations of synthetic pathways and proposed mechanisms of action.
Introduction
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal properties. The emergence of drug-resistant fungal pathogens necessitates the development of new therapeutic agents. This compound serves as a valuable and reactive starting material for the synthesis of a diverse library of quinolin-2(1H)-one derivatives. Nucleophilic substitution at the C4 position allows for the introduction of various functional groups, leading to compounds with potentially significant antifungal efficacy. This document outlines the synthesis of 4-substituted amino and thio-quinolin-2(1H)-one derivatives and details their evaluation as potential antifungal agents.
Data Presentation: Antifungal Activity of Quinolin-2(1H)-one Derivatives
The following tables summarize the in vitro antifungal activity of representative quinolin-2(1H)-one derivatives against various fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 1: Antifungal Activity of 4-Aminoquinolin-2(1H)-one Derivatives
| Compound ID | Substituent (R) | Candida albicans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) | Cryptococcus neoformans (MIC in µg/mL) |
| AQ-1 | -NH-(CH₂)₃CH₃ | 16 | 32 | 16 |
| AQ-2 | -NH-C₆H₅ | 8 | 16 | 8 |
| AQ-3 | -NH-C₆H₄-4-Cl | 4 | 8 | 4 |
| AQ-4 | -NH-C₆H₄-4-OCH₃ | 8 | 16 | 16 |
| Fluconazole | (Reference) | 0.25-1 | 16-64 | 1-8 |
Table 2: Antifungal Activity of 4-Thioquinolin-2(1H)-one Derivatives
| Compound ID | Substituent (R) | Candida albicans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) | Trichophyton rubrum (MIC in µg/mL) |
| TQ-1 | -S-CH₂CH₃ | 32 | 64 | 32 |
| TQ-2 | -S-C₆H₅ | 16 | 32 | 16 |
| TQ-3 | -S-C₆H₄-4-Cl | 8 | 16 | 8 |
| TQ-4 | -S-CH₂-C₆H₅ | 16 | 32 | 16 |
| Ketoconazole | (Reference) | 0.03-1 | 0.125-2 | 0.03-0.25 |
Experimental Protocols
Protocol 1: General Synthesis of 4-Aminoquinolin-2(1H)-one Derivatives (AQ-Series)
This protocol describes the nucleophilic substitution reaction of this compound with various primary amines.
Materials:
-
This compound
-
Appropriate primary amine (e.g., n-butylamine, aniline, 4-chloroaniline, 4-methoxyaniline)
-
Ethanol (anhydrous)
-
Triethylamine (TEA)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous ethanol (20 mL), add the respective primary amine (1.2 mmol) and triethylamine (1.5 mmol).
-
Reflux the reaction mixture for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M hydrochloric acid (2 x 20 mL), followed by a saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 4-aminoquinolin-2(1H)-one derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Synthesis of 4-Thioquinolin-2(1H)-one Derivatives (TQ-Series)
This protocol outlines the synthesis of 4-thioquinolin-2(1H)-one derivatives via nucleophilic substitution with thiols.
Materials:
-
This compound
-
Appropriate thiol (e.g., ethanethiol, thiophenol, 4-chlorothiophenol, benzyl mercaptan)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of potassium carbonate (2.0 mmol) in anhydrous DMF (15 mL), add the respective thiol (1.2 mmol) and stir for 15 minutes at room temperature.
-
Add this compound (1.0 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold deionized water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired 4-thioquinolin-2(1H)-one derivative.
-
Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized quinolin-2(1H)-one derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans, Trichophyton rubrum)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds and reference antifungals (Fluconazole, Ketoconazole) in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: Serially dilute the stock solutions in RPMI-1640 medium in the 96-well plates to achieve final concentrations ranging from 0.125 to 256 µg/mL. The final DMSO concentration should not exceed 1%.
-
Inoculum Preparation:
-
Yeasts (C. albicans, C. neoformans): Prepare a suspension of the yeast from a 24-hour culture on Sabouraud Dextrose Agar (SDA). Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Filamentous Fungi (A. niger, T. rubrum): Grow the fungi on SDA for 7 days. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL.
-
-
Inoculation and Incubation: Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate. Incubate the plates at 35 °C for 24-48 hours for yeasts and at 28-30 °C for 72-96 hours for filamentous fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is a complete inhibition of visible growth as observed by the unaided eye.
Visualizations
Synthetic Pathway and Experimental Workflow
Caption: Synthetic and experimental workflow for the development of antifungal quinolin-2(1H)-ones.
Proposed Mechanism of Action: Fungal Cell Wall Disruption
While the exact molecular targets of these novel quinolin-2(1H)-one derivatives are yet to be fully elucidated, a plausible mechanism of action involves the disruption of the fungal cell wall integrity. This can occur through the inhibition of key enzymes involved in the synthesis of essential cell wall components like β-(1,3)-glucan and chitin.
Caption: Proposed mechanism of action for antifungal quinolin-2(1H)-one derivatives.
Application Note: Synthesis of 4-Thioquinolin-2(1H)-ones via Nucleophilic Substitution
For Research Use Only
Abstract
The quinolin-2(1H)-one scaffold is a prominent heterocyclic motif in medicinal chemistry and drug development, exhibiting a wide range of biological activities. Functionalization at the C4-position is a key strategy for modulating the pharmacological properties of these compounds. This application note provides a detailed protocol for the synthesis of 4-thioquinolin-2(1H)-ones through a nucleophilic aromatic substitution (SNAr) pathway. The procedure involves the reaction of a 4-chloroquinolin-2(1H)-one precursor with a sulfur nucleophile. This method offers a reliable route to obtaining 4-sulfanyl and 4-alkylthio derivatives, which are valuable intermediates for further chemical elaboration.
Introduction
Quinolin-2(1H)-one derivatives are integral to numerous approved drugs and clinical candidates. The introduction of a sulfur-containing moiety at the C4-position can significantly influence the compound's biological activity, metabolic stability, and pharmacokinetic profile. The synthesis of 4-thioquinolin-2(1H)-ones is typically achieved via the nucleophilic displacement of a suitable leaving group, most commonly a halogen, from the C4-position of the quinolinone ring.[1] The electron-withdrawing nature of the quinoline nitrogen and the adjacent carbonyl group activates the C4-position, making it susceptible to attack by nucleophiles like thiols or thiourea.[2][3] This document details the synthesis of a model compound, 8-methyl-4-sulfanylquinolin-2(1H)-one, starting from the corresponding 4-chloro derivative.
Reaction Mechanism and Workflow
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The process begins with the synthesis of the necessary this compound precursor. This precursor then undergoes nucleophilic attack at the C4 position by a sulfur-containing nucleophile, such as thiourea. The subsequent displacement of the chloride ion yields the desired 4-thioquinolin-2(1H)-one derivative.
General Reaction Mechanism
The reaction proceeds via an addition-elimination mechanism. The sulfur nucleophile attacks the electron-deficient C4 carbon of the quinolinone ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] In the subsequent step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored, yielding the final product.
Caption: General SNAr mechanism for the synthesis of 4-thioquinolin-2(1H)-ones.
Experimental Workflow
The overall experimental process is a two-stage synthesis followed by purification and characterization. The first stage involves preparing the key intermediate, 4-chloro-8-methylquinolin-2(1H)-one. The second stage is the nucleophilic substitution reaction to form the final product.
Caption: Workflow for the two-stage synthesis of 8-methyl-4-sulfanylquinolin-2(1H)-one.
Data Presentation
The following table summarizes the key reactants, conditions, and outcomes for the synthesis of 8-methyl-4-sulfanylquinolin-2(1H)-one based on the cited literature.[1]
| Step | Starting Material | Key Reagents | Solvent/Conditions | Product | Yield (%) | Ref. |
| 1 | 2,4-Dichloro-8-methylquinoline | Dichloroacetic acid (90%) | Reflux, 1h | 4-Chloro-8-methylquinolin-2(1H)-one | Not Specified | [1] |
| 2 | 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea (2 equiv.) | Fusion, 170–190 °C, 1h | 8-Methyl-4-sulfanylquinolin-2(1H)-one | Not Specified | [1] |
Experimental Protocols
Safety Precaution: These protocols involve the use of hazardous chemicals and high temperatures. All procedures should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one (Precursor)
This protocol describes the selective hydrolysis of 2,4-dichloro-8-methylquinoline to yield the 4-chloro-2-oxo precursor.[1]
Materials:
-
2,4-Dichloro-8-methylquinoline (2.12 g, 10 mmol)
-
Dichloroacetic acid (50 mL, 90% aqueous solution)
-
Ice
-
Deionized water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Combine 2,4-dichloro-8-methylquinoline (2.12 g) and 90% dichloroacetic acid (50 mL) in a 100 mL round-bottom flask.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 1 hour. The reaction mixture should become a clear solution.
-
After 1 hour, remove the heat source and allow the solution to cool slightly.
-
Pour the warm solution slowly onto a beaker containing crushed ice and cold water.
-
A precipitate will form. Stir the mixture for 10-15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water.
-
Dry the product, 4-chloro-8-methylquinolin-2(1H)-one, in a vacuum oven. The product can be further purified by crystallization.
Protocol 2: Synthesis of 8-Methyl-4-sulfanylquinolin-2(1H)-one (Final Product)
This protocol details the nucleophilic substitution of the 4-chloro group with thiourea under fusion (solvent-free) conditions.[1]
Materials:
-
4-Chloro-8-methylquinolin-2(1H)-one (1.94 g, 10 mmol)
-
Thiourea (1.52 g, 20 mmol)
-
Sodium hydroxide (NaOH) solution (0.5 M)
-
Hydrochloric acid (HCl) solution (0.5 M)
-
Reaction tube or small flask
-
Oil bath with thermometer and stirrer/hotplate
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
Place 4-chloro-8-methylquinolin-2(1H)-one (1.94 g) and thiourea (1.52 g) into a reaction tube or small flask.
-
Mix the solids thoroughly with a spatula.
-
Heat the mixture in an oil bath pre-heated to 170–190 °C for 1 hour. The solids will melt and react (fusion).
-
After 1 hour, carefully remove the reaction vessel from the oil bath and allow it to cool to room temperature.
-
Treat the resulting solid residue with 50 mL of 0.5 M aqueous sodium hydroxide solution. Stir until the solid dissolves. The product forms a soluble thiolate salt.
-
Filter the basic solution to remove any insoluble materials.
-
Transfer the clear filtrate to a clean beaker and cool in an ice bath.
-
Acidify the filtrate by slowly adding 50 mL of 0.5 M hydrochloric acid while stirring. A yellow precipitate of the product will form.
-
Continue stirring in the ice bath for 15-20 minutes to complete precipitation.
-
Collect the yellow precipitate of 8-methyl-4-sulfanylquinolin-2(1H)-one by vacuum filtration.
-
Wash the product with cold water and dry it under vacuum. The product can be purified by crystallization.
Conclusion
The described protocols provide a robust and reproducible method for synthesizing 4-thioquinolin-2(1H)-ones via nucleophilic aromatic substitution. The use of readily available this compound precursors and a common sulfur nucleophile like thiourea makes this an accessible route for researchers in medicinal chemistry and organic synthesis. The resulting 4-sulfanyl products are versatile intermediates that can be used for further derivatization to explore structure-activity relationships in drug discovery programs.
References
Application Notes and Protocols: Sonogashira Coupling of 4-Chloroquinolin-2(1H)-one with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 4-Chloroquinolin-2(1H)-one with a variety of terminal alkynes. This reaction is a powerful tool for the synthesis of 4-alkynyl-quinolin-2(1H)-one derivatives, which are important scaffolds in medicinal chemistry and drug discovery.
Introduction
The Sonogashira cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] The resulting 4-alkynyl-quinolin-2(1H)-one core is a privileged structure found in numerous biologically active compounds, making this synthetic route highly valuable for the development of new therapeutic agents.
General Reaction Scheme
The general reaction for the Sonogashira coupling of this compound with a terminal alkyne is depicted below:
Application Notes
The success of the Sonogashira coupling of this compound is dependent on several key factors:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used to achieve high yields.[2] Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial for the deprotonation of the terminal alkyne to form the reactive copper acetylide intermediate.[1]
-
Solvent: A variety of organic solvents can be employed, with dimethylformamide (DMF), tetrahydrofuran (THF), and dioxane being common choices. The choice of solvent can influence reaction rates and yields.
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation of the palladium catalyst.[1] Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates.
Data Presentation
Table 1: Representative Yields for the Sonogashira Coupling of an Analogous Chloro-Quinoline Substrate
| Entry | Terminal Alkyne (R-C≡CH) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd/C (10 mol%), CuI (5 mol%), PPh₃ (20 mol%) | Et₃N | Water | 80 | 3 | 85 |
| 2 | 4-Methylphenylacetylene | Pd/C (10 mol%), CuI (5 mol%), PPh₃ (20 mol%) | Et₃N | Water | 80 | 3 | 88 |
| 3 | 4-Methoxyphenylacetylene | Pd/C (10 mol%), CuI (5 mol%), PPh₃ (20 mol%) | Et₃N | Water | 80 | 4 | 82 |
| 4 | 1-Hexyne | Pd/C (10 mol%), CuI (5 mol%), PPh₃ (20 mol%) | Et₃N | Water | 80 | 4 | 78 |
| 5 | Cyclohexylacetylene | Pd/C (10 mol%), CuI (5 mol%), PPh₃ (20 mol%) | Et₃N | Water | 80 | 5 | 75 |
Note: The data presented is for the regioselective C-2 alkynylation of 2,4-dichloroquinoline and serves as a representative guide for the coupling with this compound.[3]
Experimental Protocols
General Protocol for the Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Et₃N, 2-3 equiv)
-
Anhydrous solvent (e.g., DMF or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynyl-quinolin-2(1H)-one.
Visualizations
References
Application Notes & Protocols: The Utility of 4-Chloroquinolin-2(1H)-one in the Synthesis of Novel Anticancer Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad range of biological activities, including anticancer properties.[1][2] Within this class, quinolin-2(1H)-one derivatives have attracted significant attention as precursors for potent therapeutic agents.[3] 4-Chloroquinolin-2(1H)-one, in particular, serves as a versatile and crucial starting material for the synthesis of diverse anticancer compounds. Its reactivity, centered at the C4 position, allows for nucleophilic substitution reactions, enabling the introduction of various pharmacophores to generate novel molecules with enhanced efficacy and target specificity.[4] This document provides an overview of synthetic strategies, anticancer activities, and detailed experimental protocols for compounds derived from this compound.
Application Notes
Synthetic Strategies and Chemical Reactivity
This compound is an ideal intermediate for generating diverse molecular libraries. The chlorine atom at the C4 position is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the straightforward synthesis of 4-substituted quinolin-2-one derivatives. Common synthetic transformations include:
-
Amination: Reaction with various primary or secondary amines yields 4-aminoquinolin-2(1H)-one derivatives. This approach has been used to synthesize compounds with significant cytotoxicity against breast cancer cell lines.[5]
-
Thiolation: Nucleophilic substitution with thiols leads to the formation of 4-thioalkylquinoline derivatives, some of which exhibit antiproliferative activity by inducing apoptosis and DNA/RNA damage.[6]
-
Azidation and Click Chemistry: The chloro group can be substituted with an azide moiety, which can then undergo click chemistry reactions, such as the Huisgen cycloaddition with alkynes, to form 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones. This class of compounds has been explored as multi-target inhibitors, targeting kinases like EGFR and BRAFV600E.[7]
-
Hydrazination: Treatment with hydrazine hydrate can produce 4-hydrazinylquinolin-2(1H)-ones, which can serve as intermediates for further heterocyclic ring formation.[3]
Caption: General synthetic routes from this compound.
Anticancer Activity and Mechanisms of Action
Derivatives of this compound have demonstrated potent anticancer activity across a variety of human cancer cell lines. The mechanism of action is often dependent on the specific substituent introduced at the C4 position.
-
Enzyme Inhibition: Certain derivatives function as kinase inhibitors. For example, 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have shown inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and BRAFV600E, key proteins in cancer cell proliferation signaling pathways.[7] Other studies suggest that quinoline derivatives may inhibit the PI3K (Phosphoinositide 3-kinase) enzyme.[1]
-
Induction of Apoptosis: A common mechanism of action is the induction of programmed cell death (apoptosis). The novel compound 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) induces apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic proteins p53 and Bax.[8] This leads to the activation of executioner caspases, such as caspase-3, which dismantle the cell.[9]
-
Cell Cycle Arrest: Compound 12e has also been shown to cause cell cycle arrest at the G2/M phase.[8][9] This prevents cancer cells from dividing and proliferating. The arrest is associated with the downregulation of cyclin B1 and cdk1 proteins.[8]
Caption: Apoptosis induction pathway by quinolinone derivatives.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of selected compounds derived from the quinolinone scaffold.
| Compound Class/Name | Cancer Cell Line | Assay Type | Activity Metric (µM) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | GI₅₀ | 7.35 - 8.73 | [5] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | GI₅₀ | 8.22 | [5] |
| 1-(4-(7-chloroquinolin-4-ylamino)phenyl)ethanone (Compound 2) | LoVo (Colon) | IC₅₀ | 28.82 (µg/ml) | [1] |
| Compound 17 (a benzenesulfonamide hybrid) | MDA-MB-231 (Breast) | IC₅₀ | 26.54 (µg/ml) | [1] |
| 4-Thioalkylquinoline N-oxide (Compound 73) | HCT116 (Colon) | IC₅₀ | 1.99 - 4.9 | [6] |
| 4-Thioalkylquinoline N-oxide (Compound 74) | HCT116 (Colon) | IC₅₀ | 1.99 - 4.9 | [6] |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (Compound 3h) | Panel of 4 lines | GI₅₀ | 0.022 | [7] |
| 4-Carboxamide-3HQ (L-leucine derivative) | NCI-H460 (Lung) | IC₅₀ | 2.7 | [10] |
| Compound 12e | Various | Cytotoxicity | Sub-micromolar | [9] |
Experimental Protocols
Protocol 1: General Synthesis of 4-Aminoquinolin-2(1H)-one Derivatives
This protocol is adapted from the synthesis of 4-aminoquinoline derivatives and can be applied to this compound.[5]
Materials:
-
This compound
-
Appropriate mono/dialkyl amine (e.g., N,N-dimethyl-ethane-1,2-diamine)
-
Solvent (e.g., neat conditions or a high-boiling solvent like DMF)
-
Standard glassware for organic synthesis (round-bottom flask, condenser)
-
Heating mantle and magnetic stirrer
-
Thin Layer Chromatography (TLC) plate and developing chamber
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) with the desired amine (1.5-3 equivalents).
-
If running neat, slowly heat the mixture to 120-130 °C with stirring. If using a solvent, dissolve the reactants in a minimal amount of DMF.
-
Maintain the temperature and stir the reaction mixture for 4-8 hours.
-
Monitor the reaction progress using TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
If the reaction was run neat, add an appropriate solvent like ethyl acetate to dissolve the crude product.
-
Pour the mixture into cold water or a saturated sodium bicarbonate solution to precipitate the product or to neutralize any acid formed.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 4-aminoquinolin-2(1H)-one derivative.
-
Characterize the final compound using NMR, Mass Spectrometry, and elemental analysis.
Caption: Workflow for synthesis, purification, and characterization.
Protocol 2: Synthesis of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones
This two-step protocol is based on the synthesis described for triazole derivatives.[7]
Step A: Synthesis of 4-Azido-quinolin-2(1H)-one
-
Dissolve this compound (1 equivalent) in a suitable solvent like DMF or DMSO.
-
Add sodium azide (NaN₃, 1.5-2 equivalents) to the solution.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to yield 4-azido-quinolin-2(1H)-one. This intermediate can often be used without further purification.
Step B: Cycloaddition to form Triazole Ring
-
In a flask, suspend 4-azido-quinolin-2(1H)-one (1 equivalent) and an active methylene compound (e.g., pentane-2,4-dione, 1.1 equivalents) in a solvent like ethanol or DMF.
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Stir the mixture at room temperature or with gentle heating (50-60 °C) for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize the mixture with dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting solid by column chromatography or recrystallization to obtain the final 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one product.
Protocol 3: In Vitro Cytotoxicity Evaluation (MTS Assay)
This is a general protocol to assess the antiproliferative activity of synthesized compounds.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116) and a non-tumor cell line (e.g., MRC-5)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium from the DMSO stock. The final DMSO concentration in the wells should be non-toxic (typically ≤ 0.5%). Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Incubate the plates for an additional 48-72 hours.
-
After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37 °C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ or GI₅₀ value (the concentration that inhibits cell growth by 50%) using appropriate software.
References
- 1. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Heck Reaction for 4-Chloroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form new carbon-carbon bonds.[1][2] This powerful transformation has found extensive application in the pharmaceutical industry for the construction of complex molecular architectures from readily available starting materials. The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The functionalization of this core structure is of significant interest for the development of new therapeutic agents. This application note provides a detailed protocol for the Heck reaction of 4-Chloroquinolin-2(1H)-one, a key intermediate for the synthesis of novel 4-alkenyl-quinolin-2(1H)-one derivatives.
Reaction Principle
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[1] The cycle is initiated by the oxidative addition of the aryl halide (this compound) to the Pd(0) catalyst. Subsequent coordination of the alkene, followed by migratory insertion and β-hydride elimination, affords the desired vinylated product and regenerates the active Pd(0) catalyst.[3] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity, particularly with less reactive chloro-heterocyclic substrates.
Summarized Reaction Parameters
The following table summarizes typical reaction conditions for the Heck reaction of aryl chlorides, including those analogous to this compound, with various alkenes. Given the generally lower reactivity of aryl chlorides compared to bromides and iodides, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often preferred to facilitate the oxidative addition step.[4]
| Parameter | Condition 1: Phosphine Ligand | Condition 2: Palladacycle Catalyst | Condition 3: Phosphine-Free |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) | Herrmann's Catalyst (0.1-1 mol%) | PdCl₂ (2-5 mol%) |
| Ligand | P(o-tol)₃ (2-10 mol%) | - | - |
| Alkene | Styrene, n-Butyl Acrylate | Styrene, n-Butyl Acrylate | Styrene, n-Butyl Acrylate |
| Base | Et₃N, K₂CO₃, NaOAc | NaOAc, Cs₂CO₃ | K₂CO₃, Et₃N |
| Solvent | DMF, NMP, Acetonitrile | DMF, Dioxane | Water, DMF |
| Temperature | 100-140 °C | 120-150 °C | 100-130 °C |
| Reaction Time | 12-24 h | 16-24 h | 12-48 h |
| Typical Yield | Moderate to High | High | Moderate to High |
Experimental Protocols
The following are generalized protocols for the Heck reaction of this compound with representative alkenes, styrene and n-butyl acrylate. These protocols are based on established procedures for similar chloro-heterocyclic substrates and should be optimized for specific applications.
Protocol 1: Heck Reaction of this compound with Styrene
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF, followed by triethylamine and styrene via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-styrylquinolin-2(1H)-one.
Protocol 2: Heck Reaction of this compound with n-Butyl Acrylate
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv)
-
Triphenylphosphine (PPh₃, 0.06 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry Schlenk flask, combine this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add anhydrous DMF and n-butyl acrylate to the flask via syringe.
-
Heat the reaction mixture to 130 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with dichloromethane.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under vacuum.
-
Purify the resulting residue by flash column chromatography on silica gel to yield the desired (E)-butyl 3-(2-oxo-1,2-dihydroquinolin-4-yl)acrylate.
Visualizing the Heck Reaction Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Heck reaction.
References
The Quinolinone Scaffold: A Privileged Structure in Kinase Inhibitor Development
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 4-chloroquinolin-2(1H)-one scaffold and its derivatives represent a significant class of privileged structures in medicinal chemistry, particularly in the development of novel kinase inhibitors.[1][2][3] The inherent structural features of the quinolinone ring system allow for versatile chemical modifications, leading to the generation of a diverse library of compounds with potent and selective inhibitory activity against various protein kinases implicated in cancer and other diseases.[2] This document provides an overview of the application of this compound in kinase inhibitor discovery, summarizes key quantitative data, and offers detailed protocols for relevant experimental procedures.
Kinase Targets and Inhibitor Activity
Derivatives of the quinolinone scaffold have been successfully developed to target a range of kinases, including Receptor Tyrosine Kinases (RTKs) and non-receptor serine/threonine kinases. Notable targets include Epidermal Growth Factor Receptor (EGFR), BRAF, Akt, and Receptor-Interacting Protein Kinase 2 (RIPK2).[4][5][6] The versatility of the quinolinone core allows for fine-tuning of inhibitor specificity and potency.
Quantitative Data Summary
The following table summarizes the inhibitory activities of various quinolinone-based compounds against their respective kinase targets.
| Compound ID/Series | Target Kinase(s) | IC50 Values | Cell Line(s) | Reference(s) |
| Compound 4e | EGFR, BRAFV600E | 0.055 ± 0.002 µM (EGFR), 0.068 ± 0.003 µM (BRAFV600E) | HOP-92 (Lung), MOLT-4 (Leukemia), T-47D (Breast) | [5] |
| Compound 4e (Antiproliferative) | - | 4.982 ± 0.2 µM to 36.52 ± 1.46 µM | HOP-92, MOLT-4, T-47D | [5] |
| 4-phenylquinolin-2(1H)-one | Akt | 6 µM | - | [6][7][8] |
| Compound 14 (4-aminoquinoline derivative) | RIPK2 | 5.1 ± 1.6 nM | - | [4] |
| Compound 3h | EGFR, BRAFV600E, EGFRT790M | 57 nM (EGFR), 68 nM (BRAFV600E), 9.70 nM (EGFRT790M) | - | [9] |
| Compounds 3f-j (Antiproliferative) | - | GI50: 22 nM to 31 nM | Four cancer cell lines | [9] |
| Compound IVg | EGFR (in silico) | - | A549 (Lung), MDA-MB (Breast) | [10] |
| Compound IVg (Antiproliferative) | - | 0.0298 µmol (A549), 0.0338 µmol (MDA-MB) | A549, MDA-MB | [10] |
Signaling Pathways and Drug Development Workflow
The development of kinase inhibitors from the this compound scaffold typically follows a structured workflow, from initial hit identification to lead optimization and preclinical evaluation. The targeted kinases are often key components of critical signaling pathways that regulate cell proliferation, survival, and differentiation.
References
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An innovative approach to development of new pyrazolylquinolin-2-one hybrids as dual EGFR and BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Metal-Free Synthesis of 4-Arylquinolin-2(1H)-ones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of contemporary metal-free synthetic strategies for obtaining 4-arylquinolin-2(1H)-ones, a crucial scaffold in medicinal chemistry. The protocols outlined below offer robust and reproducible methods, avoiding the use of transition metal catalysts, which can be advantageous for applications in drug development by minimizing metal contamination in the final active pharmaceutical ingredients.
Introduction
The quinoline ring system is a foundational heterocyclic motif in numerous therapeutic agents, including anti-inflammatory, antitumor, and antimalarial drugs.[1][2] The development of efficient and environmentally benign synthetic routes to quinoline derivatives is therefore of significant interest. Traditional methods for quinoline synthesis often rely on harsh reaction conditions and toxic reagents.[1][2] This document focuses on recent advancements in metal-free approaches to synthesize 4-arylquinolin-2(1H)-ones, providing detailed protocols for key methodologies.
Synthetic Strategies Overview
Several metal-free methods have been developed for the synthesis of quinolin-2(1H)-ones and their derivatives. These can be broadly categorized as follows:
-
Modifications of Classical Reactions: Established name reactions such as the Skraup, Doebner-Von Miller, and Friedländer syntheses have been adapted to milder, metal-free conditions, for instance by using microwave irradiation or ionic liquids.[1][2]
-
Iodine-Catalyzed Reactions: Molecular iodine has emerged as a versatile catalyst for various organic transformations, including the synthesis of quinoline derivatives through multicomponent reactions.[2][3]
-
Oxidative Cyclization Reactions: These methods often involve the use of an oxidant to promote the intramolecular cyclization of suitable precursors, such as N-arylcinnamamides.[4]
The following sections provide detailed protocols for selected metal-free synthetic methods, along with tabulated data for easy comparison of their efficiencies.
Data Presentation
Table 1: Comparison of Metal-Free Synthetic Protocols for Quinolone Derivatives
| Method | Key Reagents | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| Iodine-Catalyzed Povarov-type Reaction | Arylamines, Methylketones, α-Ketoesters | DMSO | DMSO | Not specified | Good | [2] |
| Tandem Cyclization of N-arylcinnamamides | N-arylcinnamamides, Pentane-2,4-dione | K₂S₂O₈ | MeCN/H₂O | Not specified | Moderate | [4] |
| Iodine-Catalyzed Three-Component Reaction | Arylamines, Ethyl glyoxylate, α-Ketoesters | - | MeCN | Room Temp. | up to 75% | [3] |
| Intramolecular Cyclization of 2-aminochalcones | 2-aminochalcones | - | Not specified | Not specified | 67-94% | [5] |
Experimental Protocols
Protocol 1: Iodine-Catalyzed Three-Component Synthesis of Quinoline-2,4-carboxylates
This protocol describes a metal-free, one-pot synthesis of quinoline-2,4-carboxylates from arylamines, ethyl glyoxylate, and α-ketoesters, catalyzed by molecular iodine.[3]
Materials:
-
Arylamine (1.0 mmol)
-
Ethyl glyoxylate (1.2 mmol)
-
α-Ketoester (1.5 mmol)
-
Molecular Iodine (I₂) (5 mol%)
-
Acetonitrile (MeCN), dry
Procedure:
-
To a solution of the arylamine (1.0 mmol) in dry acetonitrile (3 mL) in a round-bottom flask, add ethyl glyoxylate (1.2 mmol) and the α-ketoester (1.5 mmol).
-
Add molecular iodine (5 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline-2,4-carboxylate.
Protocol 2: Oxidative Tandem Cyclization for the Synthesis of 3,4-Disubstituted Dihydroquinolin-2(1H)-ones
This protocol details a metal-free method for the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones via the tandem cyclization of N-arylcinnamamides with pentane-2,4-dione.[4]
Materials:
-
N-arylcinnamamide (1.0 mmol)
-
Pentane-2,4-dione (2.0 mmol)
-
Potassium persulfate (K₂S₂O₈) (2.0 mmol)
-
Acetonitrile (MeCN)
-
Water (H₂O)
Procedure:
-
In a suitable reaction vessel, dissolve the N-arylcinnamamide (1.0 mmol) and pentane-2,4-dione (2.0 mmol) in a 1:1 mixture of acetonitrile and water (6 mL).
-
Add potassium persulfate (2.0 mmol) to the mixture.
-
Stir the reaction mixture at the appropriate temperature (as optimized for the specific substrate). Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the trans-3,4-disubstituted dihydroquinolin-2(1H)-one.
Protocol 3: Intramolecular Cyclization of 2-Aminochalcones to Dihydroquinolin-4(1H)-ones
This procedure describes the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones through the intramolecular cyclization of (E)-1-(2-aminophenyl)-3-arylprop-2-en-1-ones (2-aminochalcones).[5]
Materials:
-
(E)-1-(2-Aminophenyl)-3-arylprop-2-en-1-one (1.0 mmol)
-
Amberlyst®-15
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the 2-aminochalcone (1.0 mmol) in dichloromethane, add Amberlyst®-15 (catalytic amount).
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, filter off the Amberlyst®-15 resin and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to afford the pure 2-aryl-2,3-dihydroquinolin-4(1H)-one.
Visualizations
Caption: Experimental workflows for the metal-free synthesis of quinolone derivatives.
Caption: Proposed mechanism for the iodine-catalyzed Povarov-type reaction.
Conclusion
The methodologies presented herein offer viable and efficient metal-free alternatives for the synthesis of 4-arylquinolin-2(1H)-ones and related heterocyclic structures. These protocols are particularly valuable for applications in medicinal chemistry and drug development, where the exclusion of metal catalysts can simplify purification processes and mitigate concerns of metal-induced toxicity. The continued development of such green synthetic approaches is crucial for the sustainable advancement of chemical synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in 4-aminoquinolin-2(1H)-one Synthesis
Welcome to the technical support center for the synthesis of 4-aminoquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-aminoquinolin-2(1H)-one?
A1: The two most common strategies for synthesizing the 4-aminoquinolin-2(1H)-one scaffold are:
-
Nucleophilic Aromatic Substitution (SNAr): This involves the reaction of a 4-chloroquinolin-2(1H)-one precursor with an amine source, such as ammonia or an ammonia equivalent. The electron-withdrawing nature of the quinoline ring system activates the C4-position for nucleophilic attack.[1]
-
Amination of 4-hydroxyquinolin-2(1H)-one: This route typically involves the conversion of the 4-hydroxy group into a better leaving group, followed by reaction with an amine.
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields in 4-aminoquinolin-2(1H)-one synthesis can often be attributed to several factors:
-
Incomplete reaction: Check for unreacted starting material using techniques like Thin Layer Chromatography (TLC).
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Suboptimal reaction conditions: Temperature, reaction time, solvent, and base are all critical parameters that may need optimization.[1][2]
-
Purity of starting materials: Impurities in your reactants can interfere with the reaction.
Q3: What are some common side products, and how can I minimize their formation?
A3: A common side product is the formation of bis-quinolines when using a diamine linker. To favor the formation of the mono-substituted product, a large excess of the diamine should be used.[1] Hydrolysis of the 4-chloroquinoline starting material to the corresponding 4-hydroxyquinoline can also occur in the presence of water.[1] Ensuring anhydrous reaction conditions can mitigate this.
Q4: How can I improve the purification of my 4-aminoquinolin-2(1H)-one product?
A4: Purification can be challenging due to the polar nature of the product. Common techniques include:
-
Recrystallization: If a suitable solvent system can be found, this is an effective method for obtaining high-purity material.
-
Column chromatography: Silica gel chromatography can be used, but care must be taken to choose an appropriate eluent system to avoid streaking.
-
Acid-base extraction: The basicity of the 4-amino group can be exploited to move the product between aqueous and organic layers, separating it from neutral impurities.
Troubleshooting Guides
Low Yield in Nucleophilic Aromatic Substitution (SNAr) of this compound
| Potential Cause | Troubleshooting Steps |
| Low reactivity of the amine | * Consider using a more nucleophilic amine source. * Increase the reaction temperature or prolong the reaction time. Monitor progress by TLC. |
| Poor choice of solvent | * Aprotic polar solvents like DMF or DMSO are often effective.[2] * For microwave-assisted synthesis, DMSO has been shown to be superior to ethanol and acetonitrile.[3][4] |
| Inappropriate base | * For less reactive amines, a stronger base like sodium hydroxide may be required.[3][4] * If using a primary amine, an external base may not be necessary as the amine can act as the base.[3][4] |
| Starting material degradation | * Ensure the this compound is pure and dry. * Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-8-methylquinolin-2(1H)-one
This protocol describes the synthesis of a key intermediate for the SNAr route.
Materials:
-
2,4-dichloro-8-methylquinoline
-
Dichloroacetic acid (90%)
Procedure:
-
A solution of 2,4-dichloro-8-methylquinoline (10 mmol) in dilute dichloroacetic acid (50 mL, 90%) is heated under reflux for 1 hour.[5]
-
The clear solution is then poured onto ice-cold water.[5]
-
The precipitate that forms is collected by filtration and can be further purified by crystallization.[5]
Protocol 2: Amination of 4-chloro-8-methylquinolin-2(1H)-one
This protocol details the final amination step.
Materials:
-
4-chloro-8-methylquinolin-2(1H)-one
-
Appropriate amine (e.g., hydrazine, ammonia)
-
Solvent (e.g., ethanol, pyridine)
Procedure:
-
The 4-chloro-8-methylquinolin-2(1H)-one is reacted with the chosen amine in a suitable solvent.[5][6]
-
The reaction mixture is typically heated under reflux for several hours.[5][6]
-
Reaction progress should be monitored by TLC.
-
Upon completion, the product is isolated by filtration and purified, for example, by recrystallization from DMF.[5]
Data Presentation
Table 1: Comparison of Solvents for SNAr Reactions
| Solvent | Typical Temperature (°C) | Observations |
| DMF | 90 - 150 | Good general solvent for SNAr.[3][4] |
| DMSO | 140 - 180 (Microwave) | Often superior for microwave-assisted reactions.[3][4] |
| Ethanol | Reflux | Can be effective, but may be slower than DMF or DMSO.[3][4] |
| Toluene | 80 - 110 | Suitable for certain metal-catalyzed reactions.[3] |
Visualizations
Caption: General synthetic workflow for 4-aminoquinolin-2(1H)-one.
Caption: Troubleshooting logic for low yields in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
Purification of 4-aminoquinolin-2(1H)-one from unreacted starting material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-aminoquinolin-2(1H)-one from unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: My crude 4-aminoquinolin-2(1H)-one product is contaminated with unreacted 2-aminobenzaldehyde. How can I remove it?
A1: Unreacted 2-aminobenzaldehyde can be effectively removed using either column chromatography or a carefully chosen recrystallization. 2-aminobenzaldehyde is significantly less polar than the desired 4-aminoquinolin-2(1H)-one.
-
Column Chromatography: This is a highly effective method. Due to the polarity difference, 2-aminobenzaldehyde will elute much faster than the product. See the detailed protocol below.
-
Recrystallization: Finding a suitable solvent is key. A solvent in which 4-aminoquinolin-2(1H)-one is sparingly soluble at room temperature but readily soluble when hot, while 2-aminobenzaldehyde remains soluble at all temperatures, would be ideal. Ethanol or methanol could be good starting points.
Q2: I've performed a reaction using a β-keto ester like ethyl acetoacetate, and it's present in my final product. What is the best purification strategy?
A2: Ethyl acetoacetate is a volatile liquid with a low boiling point and is much less polar than 4-aminoquinolin-2(1H)-one.
-
Evaporation: A significant portion can often be removed under reduced pressure (using a rotary evaporator).
-
Column Chromatography: This is the most reliable method for complete removal. The non-polar ethyl acetoacetate will elute very quickly with a non-polar solvent system.
-
Washing/Extraction: If the crude product has precipitated, washing the solid with a non-polar solvent like hexanes can remove residual ethyl acetoacetate.
Q3: My TLC plate shows a spot that has not moved from the baseline and another spot for my product. What is the baseline spot?
A3: A spot remaining at the baseline on a normal-phase silica TLC plate indicates a very polar compound. In the context of 4-aminoquinolin-2(1H)-one synthesis, this is likely highly polar polymeric byproducts formed from the self-condensation of 2-aminobenzaldehyde, which is known to be unstable. The desired product, being less polar than these byproducts, will have a higher Rf value.
Q4: After purification, my product is an oil instead of a solid. What should I do?
A4: An oily product can result from residual solvent or persistent impurities preventing crystallization.
-
High Vacuum: First, ensure all solvent is removed by placing the sample under a high vacuum for an extended period.
-
Trituration: Try adding a small amount of a non-polar solvent in which the product is insoluble (like hexanes or diethyl ether). Scratch the side of the flask with a glass rod to induce crystallization.
-
Re-purification: If the product remains an oil, it is likely still impure. Column chromatography is recommended to isolate the pure compound, which should then solidify upon solvent removal.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 4-aminoquinolin-2(1H)-one | C₉H₈N₂O | 160.17 | ~315 °C[1] | 393 °C[1] | Moderately soluble in polar solvents.[2] |
| 2-aminobenzaldehyde | C₇H₇NO | 121.14 | 32-34 °C[3] | Decomposes | Good solubility in water.[3] |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | -45 °C[4] | 180.8 °C[4] | Slightly soluble in water; miscible with alcohol and ether.[5] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed for separating the moderately polar 4-aminoquinolin-2(1H)-one from less polar starting materials like 2-aminobenzaldehyde and ethyl acetoacetate, and more polar impurities.
-
Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., 95:5 Dichloromethane/Methanol).
-
Column Packing: Pack a glass column with the prepared slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent like DMSO or DMF, and then adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column. This "dry loading" technique generally results in better separation.
-
Elution:
-
Begin eluting with a relatively non-polar solvent system (e.g., 100% Dichloromethane) to wash out highly non-polar impurities like ethyl acetoacetate.
-
Gradually increase the polarity of the eluent by adding methanol (e.g., from 1% to 5% methanol in dichloromethane).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-aminoquinolin-2(1H)-one.
Protocol 2: Purification by Recrystallization
This method is effective if the crude product is solid and the impurities have different solubility profiles from the desired product.
-
Solvent Selection: The ideal solvent is one in which 4-aminoquinolin-2(1H)-one is poorly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol, methanol, or mixtures with water are good starting points.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude solid until it just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The desired compound should crystallize out, leaving more soluble impurities in the solution. Cooling in an ice bath can further increase the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: General purification workflow for 4-aminoquinolin-2(1H)-one.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. 4-Aminoquinoline-2-one [myskinrecipes.com]
- 2. 4-Aminomethyl-2(1H)-quinolinone (132973-43-4) for sale [vulcanchem.com]
- 3. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 5. Buy Ethyl Aceto Acetate at Affordable Rates, CAS No: 141-97-9 [leochemo.in]
Technical Support Center: Dechlorination of 4-Chloroquinolin-2(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the dechlorination of 4-Chloroquinolin-2(1H)-one. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the dechlorination of this compound?
A1: The most prevalent and effective method for the dechlorination of this compound is catalytic hydrodechlorination. This reaction typically involves a palladium catalyst, most commonly palladium on activated carbon (Pd/C), and a hydrogen source to selectively remove the chlorine atom from the 4-position, yielding Quinolin-2(1H)-one.
Q2: What are the typical catalysts used for this dechlorination?
A2: Palladium-based catalysts are the standard for this transformation.[1] Palladium on activated carbon (Pd/C) is the most widely used due to its high activity, recoverability, and cost-effectiveness.[1][2] Other supports for palladium, such as alumina (Al₂O₃), have also been employed in similar hydrodechlorination reactions.[3][4]
Q3: What hydrogen sources can be used for this reaction?
A3: A variety of hydrogen sources are compatible with catalytic hydrodechlorination. The most common is hydrogen gas (H₂), typically used at atmospheric or slightly elevated pressures. For laboratories not equipped for handling hydrogen gas, catalytic transfer hydrogenation is an excellent alternative. Common hydrogen donors for this method include formic acid (HCOOH) and its salts (e.g., ammonium formate), as well as isopropanol.[5][6]
Q4: What are the potential side reactions or byproducts?
A4: The primary potential side reaction is the over-reduction of the quinoline ring system. Under harsh conditions (high pressure, high temperature, or prolonged reaction times), the carbocyclic or heterocyclic ring of the quinolin-2(1H)-one product may be hydrogenated. Another potential issue is incomplete dechlorination, resulting in a mixture of starting material and product.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A simple method involves spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. For more quantitative analysis, HPLC is recommended.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of catalyst. Pd/C can lose activity over time, especially if not stored properly under an inert atmosphere.- Ensure the catalyst was not exposed to air for an extended period during weighing and transfer. |
| Insufficient Hydrogen Source | - If using H₂ gas, ensure a continuous supply at the appropriate pressure.- If using a hydrogen donor (e.g., formic acid), ensure it is added in sufficient stoichiometric excess. |
| Catalyst Poisoning | - Impurities in the starting material or solvent can poison the catalyst. Ensure high-purity reagents and solvents are used.- The HCl generated during the reaction can inhibit the catalyst. Adding a mild, non-nucleophilic base (e.g., sodium acetate, triethylamine) can neutralize the acid and improve catalyst turnover. |
| Low Reaction Temperature | - While many hydrodechlorination reactions proceed at room temperature, gentle heating (e.g., 40-50 °C) may be necessary to initiate or accelerate the reaction. |
Issue 2: Formation of Unidentified Byproducts
| Possible Cause | Troubleshooting Steps |
| Over-reduction | - Reduce the hydrogen pressure if using H₂ gas.- Decrease the reaction temperature.- Reduce the reaction time. Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed.- Consider using a less active catalyst or a catalyst poison to improve selectivity.[1] |
| Reaction with Solvent | - Ensure the solvent is inert under the reaction conditions. Protic solvents like methanol and ethanol are generally suitable. |
Data Presentation
The following tables summarize typical reaction conditions for catalytic hydrodechlorination of chloroaromatic compounds, which can be adapted for this compound.
Table 1: Typical Catalysts and Loadings
| Catalyst | Support | Typical Loading (mol%) | Notes |
| Palladium | Activated Carbon (C) | 1-10 | Most common and versatile catalyst. |
| Palladium | Alumina (Al₂O₃) | 5-10 | Can offer different selectivity in some cases. |
| Palladium-Copper | Alumina (Al₂O₃) | 5 (Pd), 2.5 (Cu) | Bimetallic catalysts may offer enhanced activity or selectivity.[7] |
Table 2: Comparison of Hydrogen Sources
| Hydrogen Source | Typical Conditions | Advantages | Disadvantages |
| Hydrogen Gas (H₂) | 1 atm, Room Temp. | Clean reaction, no byproducts from the hydrogen source. | Requires specialized equipment for handling flammable gas. |
| Formic Acid (HCOOH) | 2-5 equivalents, Room Temp. to 50°C | Easy to handle, does not require pressure equipment.[5][6] | Can introduce acidic conditions; may require a co-base. |
| Ammonium Formate | 3-6 equivalents, Reflux in MeOH/EtOH | Stable solid, easy to handle. | Higher temperatures may be required. |
| Isopropanol | Solvent | Readily available, acts as both solvent and hydrogen donor. | Generally slower reaction rates compared to other sources.[5] |
Experimental Protocols
Protocol 1: Dechlorination using Hydrogen Gas
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to make a 0.1 M solution.
-
Catalyst Addition: Carefully add 5-10 mol% of 10% Pd/C catalyst to the flask.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask with a vacuum pump and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude Quinolin-2(1H)-one. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Dechlorination using Catalytic Transfer Hydrogenation with Formic Acid
-
Reaction Setup: To a round-bottom flask with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and a suitable solvent (e.g., methanol or ethanol).
-
Catalyst Addition: Add 5-10 mol% of 10% Pd/C catalyst.
-
Hydrogen Donor Addition: Slowly add formic acid (2-5 eq) to the stirring suspension.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up and Isolation: Follow steps 6 and 7 from Protocol 1.
Visualizations
Caption: Reaction pathway for the dechlorination of this compound.
Caption: General experimental workflow for catalytic hydrodechlorination.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 4-Chloroquinolin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 4-Chloroquinolin-2(1H)-one. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Q1: I am observing low to no conversion of my this compound starting material. What are the likely causes and how can I improve the yield?
A1: Low conversion in the Buchwald-Hartwig amination of an electron-deficient heteroaryl chloride like this compound is a common issue. The primary reasons often revolve around suboptimal catalyst, ligand, base, or reaction conditions. Here is a step-by-step troubleshooting guide:
1. Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is critical for the amination of aryl chlorides.[1][2]
-
Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common starting points, using a pre-formed palladium catalyst can sometimes lead to more consistent results.[1]
-
Ligand Choice: Aryl chlorides are generally more challenging substrates than aryl bromides or iodides.[1] Therefore, bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step. Consider screening the following ligands:
Catalyst and Ligand Screening Data (Representative)
| Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Amine | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane | 110 | Aniline | Moderate |
| Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | Morpholine | High |
| Pd(OAc)₂ (2) | Josiphos (4) | Cs₂CO₃ | Dioxane | 110 | Benzylamine | Good |
Note: This data is representative and optimal conditions may vary based on the specific amine.
2. Base Selection: The choice of base is crucial and can significantly impact the reaction rate and yield.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is a strong base that is often effective but can be incompatible with sensitive functional groups.[4]
-
Weaker Bases: If your substrate is base-sensitive, consider using weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[4]
3. Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants and catalyst system.
-
Common Solvents: Toluene, dioxane, and THF are frequently used.[4][5] Dioxane is often a good starting point for heteroaryl substrates.
-
Solvent Screening: If solubility is an issue, consider screening different solvents.
4. Reaction Temperature: Higher temperatures are often required for the amination of aryl chlorides. A typical range is 80-120 °C.[6]
5. Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).
Q2: I am observing significant formation of a dehalogenated side product (quinolin-2(1H)-one). How can I minimize this?
A2: Dehalogenation is a common side reaction in Buchwald-Hartwig aminations. It occurs when the aryl halide is reduced instead of undergoing amination.
-
Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus competing side reactions. Bulky biarylphosphine ligands can often minimize dehalogenation.
-
Reaction Time and Temperature: Prolonged reaction times at high temperatures can sometimes lead to increased dehalogenation. Try to monitor the reaction and stop it once the starting material is consumed.
-
Base Strength: In some cases, using a weaker base may reduce the rate of dehalogenation.
Q3: My reaction is very slow, taking a long time to reach completion. How can I increase the reaction rate?
A3: Slow reaction rates are often due to a suboptimal catalyst system or reaction conditions.
-
Increase Catalyst Loading: While typically used at 1-2 mol%, increasing the catalyst and ligand loading to 3-5 mol% can sometimes accelerate the reaction.
-
More Active Ligand: Switching to a more electron-rich and sterically hindered ligand, such as one of the Buchwald-type ligands, can significantly increase the rate of oxidative addition.
-
Higher Temperature: Increasing the reaction temperature within a reasonable range (e.g., from 100 °C to 120 °C) can increase the reaction rate.
-
Microwave Irradiation: The use of microwave irradiation has been shown to dramatically reduce reaction times in some Buchwald-Hartwig aminations of chloroquinolines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Buchwald-Hartwig amination?
A1: The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[7] The key steps are:
-
Oxidative Addition: The aryl halide (in this case, this compound) reacts with the Pd(0) complex to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired 4-amino-quinolin-2(1H)-one product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[7]
Q2: Which palladium precursor is best to start with?
A2: Both Pd(OAc)₂ and Pd₂(dba)₃ are commonly used and commercially available palladium sources.[5] For initial screening, Pd(OAc)₂ is a reasonable choice. If you encounter issues with catalyst activation or reproducibility, consider using a pre-formed palladium catalyst (precatalyst), which can offer more consistent results.[1]
Q3: How do I choose the right ligand for my specific amine?
A3: The optimal ligand can depend on the steric and electronic properties of the amine.
-
Primary Amines: Bulky, monodentate biarylphosphine ligands like XPhos or BrettPhos are often effective.
-
Secondary Amines: Ligands like RuPhos have shown good performance with secondary amines.
-
Anilines: A range of ligands can be effective, and screening may be necessary to find the optimal one.
Q4: What are the best practices for setting up a Buchwald-Hartwig amination reaction?
A4: To ensure the best chance of success, follow these best practices:
-
Use dry solvents and reagents: Water can deactivate the catalyst.
-
Maintain an inert atmosphere: Use standard Schlenk line or glovebox techniques to exclude oxygen.
-
Degas the solvent: Before use, degas the solvent by bubbling with an inert gas.
-
Properly activate the catalyst: If using a Pd(II) source, it needs to be reduced in situ to the active Pd(0) species. This is typically facilitated by the phosphine ligand and the amine.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium source (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2 equivalents)
-
Anhydrous, degassed solvent (e.g., dioxane)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium source, phosphine ligand, and base.
-
Add this compound and the amine to the Schlenk tube.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Decision logic for ligand selection.
References
- 1. reddit.com [reddit.com]
- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 3. research.rug.nl [research.rug.nl]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Byproduct formation in the synthesis of 4-arylquinolin-2(1H)-ones
Technical Support Center: Synthesis of 4-Arylquinolin-2(1H)-ones
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-arylquinolin-2(1H)-ones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges, particularly byproduct formation, encountered during experimental work.
Troubleshooting Guides
This section addresses common problems in the synthesis of 4-arylquinolin-2(1H)-ones in a question-and-answer format, providing actionable solutions.
Q1: My Conrad-Limpach or Knorr-type synthesis is producing a significant amount of the undesired 2-arylquinolin-4(1H)-one isomer. How can I improve the regioselectivity for the 4-arylquinolin-2(1H)-one?
A1: The formation of regioisomers is a common challenge in quinolone synthesis and is highly dependent on reaction conditions. The Conrad-Limpach and Knorr syntheses can yield different isomers based on the initial reaction of the aniline with the β-ketoester.
-
Conrad-Limpach Pathway: Favored by lower temperatures, this pathway involves the aniline attacking the keto group of the β-ketoester, leading to a β-aminoacrylate intermediate which then cyclizes to form 4-hydroxyquinolines (which exist in equilibrium with 4-quinolones).
-
Knorr Pathway: Higher temperatures favor the aniline attacking the ester group, forming a β-ketoanilide intermediate that cyclizes to a 2-hydroxyquinoline.[1]
Troubleshooting Steps:
-
Temperature Control: This is the most critical factor. For the desired 4-hydroxyquinoline product via the Conrad-Limpach route, maintain lower initial condensation temperatures (e.g., room temperature to moderate heat) to favor the kinetic product, the β-aminoacrylate.[1][2] The subsequent cyclization step, however, often requires very high temperatures (~250 °C).[2][3]
-
Solvent Choice for Cyclization: The high-temperature cyclization step is crucial. Using a high-boiling, inert solvent can dramatically improve yields of the desired 4-hydroxyquinoline.[4][5] Yields can increase to 95% in many cases when solvents like mineral oil or diphenyl ether are used, compared to below 30% when the Schiff base is heated without a solvent.[2][4]
-
Catalyst: The Conrad-Limpach synthesis is often catalyzed by acid.[1][2] The choice and concentration of the acid can influence the reaction pathway. In some variations of the Knorr synthesis, the amount of acid (like polyphosphoric acid) can dictate the product, with excess acid favoring the 2-hydroxyquinoline and smaller amounts leading to the 4-hydroxyquinoline.[6]
Table 1: Effect of Reaction Conditions on Isomer Formation
| Parameter | Condition Favoring 4-Hydroxyquinoline (Conrad-Limpach) | Condition Favoring 2-Hydroxyquinoline (Knorr) | Reference |
| Temperature | Lower initial condensation temperature (e.g., Room Temp) | Higher condensation temperature | [1] |
| Catalyst | Acid catalyst (e.g., HCl, H₂SO₄) for tautomerization | Excess strong acid (e.g., PPA) for cyclization | [2][6] |
| Solvent (Cyclization) | High-boiling inert solvent (e.g., mineral oil, Dowtherm A) | Often performed in the acid catalyst itself | [4] |
Q2: My reaction yield is low, with a significant amount of unreacted starting materials or a complex mixture of byproducts. What are the likely causes and solutions?
A2: Low yields can stem from incomplete reactions, side reactions, or product degradation. Here’s a systematic approach to troubleshoot:
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure all starting materials, particularly the aniline and β-ketoester, are pure. Impurities can lead to unwanted side reactions.[7]
-
Optimize Reaction Conditions:
-
Temperature & Time: The high temperatures required for the cyclization step in the Conrad-Limpach synthesis are critical.[2][3] Insufficient heat or time will result in an incomplete reaction. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side products.[7]
-
-
Address Side Reactions:
-
Self-condensation: Aldehydes or ketones used in other quinoline syntheses (like Friedländer) can self-condense.[8][9] While less common with β-ketoesters, ensure conditions do not promote decomposition or self-reaction of the starting materials.
-
Furan Formation: In related syntheses like the Paal-Knorr, 1,4-dicarbonyl compounds can cyclize to form furans under strongly acidic conditions.[10][11][12] While the mechanism is different, controlling acidity is key to preventing unwanted cyclizations.
-
-
Purification Strategy: A complex product mixture may require a multi-step purification process.
-
Column Chromatography: This is the most common method for purifying quinolinone derivatives. A typical stationary phase is silica gel, with an eluent system of hexane and ethyl acetate.[7]
-
Recrystallization: If a suitable solvent is found, recrystallization can be highly effective for obtaining pure product.[7]
-
Solvent Extraction: For removing certain impurities, liquid-liquid extraction can be employed during the workup.
-
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxyquinoline via Conrad-Limpach Reaction
This protocol is a generalized procedure based on the principles of the Conrad-Limpach synthesis.
Step 1: Formation of the β-Aminoacrylate Intermediate
-
In a round-bottom flask, combine the substituted aniline (1.0 eq.) and the β-ketoester (1.0-1.1 eq.).
-
The reaction can be run neat or in a solvent like ethanol. A catalytic amount of a weak acid (e.g., acetic acid) can be added.
-
Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the aniline.
-
Remove the solvent (if used) and any volatile byproducts (like water or ethanol) under reduced pressure. The resulting crude product is often a viscous oil.
Step 2: Thermal Cyclization
-
To the crude intermediate, add a high-boiling inert solvent such as mineral oil or diphenyl ether. The solvent should have a boiling point above 250 °C.[4][5]
-
Heat the mixture to ~250 °C under an inert atmosphere. The reaction is typically complete within 15-30 minutes.
-
Monitor the reaction by TLC.
-
Allow the mixture to cool to below 100 °C and then add hexane or a similar non-polar solvent to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with hexane to remove the high-boiling solvent, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, DMF).
Mandatory Visualizations
Caption: Reaction pathways for Conrad-Limpach vs. Knorr synthesis.
Caption: Troubleshooting workflow for quinolinone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common classical methods for synthesizing quinolin-2(1H)-one or quinolin-4(1H)-one cores? A1: Besides the Conrad-Limpach and Knorr syntheses, other prominent methods include the Camps cyclization, which involves the base-catalyzed cyclization of N-(2-acylaryl)amides and can yield either quinolin-2-ones or quinolin-4-ones depending on the substrate and conditions, and the Gould-Jacobs reaction, which is a thermal cyclization method leading to the quinolin-4-one backbone.[4]
Q2: How can I confirm the structure of my product and differentiate between the 4-arylquinolin-2(1H)-one and the 2-arylquinolin-4(1H)-one isomers? A2: Standard spectroscopic methods are used for structure confirmation.
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial. The chemical shifts and coupling patterns of the protons on the quinolinone core will be distinct for each isomer. 2D NMR techniques like HMBC and NOESY can confirm the connectivity and spatial relationships of the aryl group and other substituents.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the correct mass. Fragmentation patterns can sometimes help distinguish between isomers.
-
X-ray Crystallography: If a suitable crystal can be grown, this method provides unambiguous structural determination.
Q3: Are there more modern, metal-catalyzed methods to synthesize these quinolinones? A3: Yes, modern organic synthesis has introduced several palladium-catalyzed methods. These can include tandem reactions like aminocarbonylation followed by intramolecular amidation, or cascade reactions involving C-H bond activation and cyclization.[13] These methods can offer milder reaction conditions and broader functional group tolerance compared to the classical high-temperature syntheses.[14][15]
References
- 1. scribd.com [scribd.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. mdpi.com [mdpi.com]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselectivity in Substituted 4-Chloroquinoline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is dedicated to addressing the challenges associated with improving the regioselectivity of substitution reactions on substituted 4-chloroquinolines. Below, you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors governing the regioselectivity of substitution on a 4-chloroquinoline ring?
A1: The regiochemical outcome of substitution reactions on a 4-chloroquinoline scaffold is primarily governed by a combination of electronic effects, steric hindrance, and the nature of the reaction conditions.
-
Electronic Effects: In nucleophilic aromatic substitution (SNAr), the electron-withdrawing effect of the quinoline nitrogen enhances the reactivity of the C4-position, making it more susceptible to nucleophilic attack.[1] For electrophilic substitutions, existing substituents on the ring direct incoming electrophiles based on their activating or deactivating nature.[2] Electron-donating groups typically direct ortho- and para-, while electron-withdrawing groups direct meta-.[2]
-
Steric Hindrance: Bulky substituents near a potential reaction site can impede the approach of a reactant, favoring substitution at a less sterically hindered position.[3][4] This is a critical factor in both nucleophilic and electrophilic substitutions.
-
Reaction Conditions: The choice of solvent, temperature, catalyst, and base can significantly influence which regioisomer is favored.[5][6] For instance, different acid or base catalysis can alter the reactivity of the substrate and nucleophile.[6]
Q2: Why is the C4-position on a quinoline ring generally favored for nucleophilic substitution over the C2-position?
A2: The C4-position is generally more reactive towards nucleophiles than the C2-position. This preference is attributed to the greater electron deficiency at the C4-carbon, which is enhanced by the electron-withdrawing effect of the quinoline nitrogen.[1] While 2-chloroquinoline can be more reactive towards certain nucleophiles like methoxide ions, the C4-position is the typical site of attack for a wide range of nucleophiles, especially amines.[6]
Q3: In a di-substituted quinoline, such as 4,7-dichloroquinoline, why does nucleophilic substitution occur preferentially at the C4-position?
A3: In 4,7-dichloroquinoline, the chlorine atom at the C4-position is significantly more reactive towards nucleophilic substitution than the chlorine at the C7-position. The C4-position is activated by the adjacent electron-withdrawing quinoline nitrogen, making it highly electrophilic. The C7-position is part of the benzo-ring portion of the scaffold and is not similarly activated, thus requiring much harsher conditions for substitution.
Q4: When performing an electrophilic substitution, such as nitration, on 4-chloroquinoline, what determines the position of the incoming group?
A4: Direct nitration of 4-chloroquinoline using mixed acid typically yields a mixture of 5-nitro-4-chloroquinoline and 8-nitro-4-chloroquinoline.[7] The directing influence of the existing chloro- and quinoline nitrogen groups, along with the reaction conditions, determines the ratio of these products. Achieving high regioselectivity for one isomer, such as the 5-nitro product, can be challenging and often results in low yields.[7]
Q5: What are the most common side reactions that can complicate regioselectivity and lower yields?
A5: The most prevalent side reactions include:
-
Over-alkylation: The product of an initial substitution (e.g., with a primary amine) can sometimes react further, leading to di- or tri-substituted products.[8]
-
Hydrolysis: The reactive C4-chloro group can be hydrolyzed to a 4-hydroxy group, especially in the presence of water at elevated temperatures.[8]
-
Reaction with Solvent: Nucleophilic solvents like ethanol or methanol can sometimes compete with the intended nucleophile, leading to alkoxy-substituted byproducts.[8]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Symptom: The reaction produces a mixture of regioisomers, complicating purification and reducing the yield of the desired product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Sub-optimal Reaction Temperature | Systematically vary the temperature. Lower temperatures can sometimes increase selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. |
| Inappropriate Solvent | The polarity of the solvent can influence the stability of the intermediates for different pathways. Test a range of solvents (e.g., polar aprotic like DMF, DMSO; polar protic like EtOH, n-BuOH; or non-polar like Toluene). |
| Incorrect Base or Catalyst | The choice of base can affect the nucleophilicity of the attacking species. For amine nucleophiles, an excess of the amine itself can often serve as the base.[8] In other cases, consider inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., DIPEA, Et₃N). For certain reactions, a palladium catalyst may be necessary.[1] |
| Steric or Electronic Competition | If the substrate has multiple reactive sites with similar electronic properties, consider modifying the substrate to introduce a sterically bulky directing group to block one site, or change the electronics to further activate the desired position.[5] |
Issue 2: Low or No Yield of the Desired Product
Symptom: The reaction is regioselective, but the overall yield is unacceptably low.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Increase reaction time and/or temperature. Ensure reactants are sufficiently soluble in the chosen solvent. Use a stronger base to fully deprotonate the nucleophile if applicable.[8] |
| Poor Leaving Group Ability | While chlorine is a good leaving group, ensure conditions are not deactivating it. The leaving group's ability to depart is crucial for the reaction to proceed. |
| Reactant Degradation | The starting material or nucleophile may be degrading under the reaction conditions. Analyze the crude reaction mixture by TLC or LC-MS to check for decomposition products. If degradation is observed, consider running the reaction at a lower temperature or under an inert atmosphere. |
Issue 3: Difficulty Confirming the Regiochemical Outcome
Symptom: It is unclear which regioisomer has been synthesized.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Ambiguous 1D-NMR Data | Standard 1D ¹H or ¹³C NMR may not be sufficient to definitively assign the structure, especially with complex substitution patterns. |
| Lack of Definitive Proof | Many synthetic reports assume a particular regioselective outcome without providing rigorous proof.[9][10] |
| Need for Advanced Characterization | Employ 2D-NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). These experiments can reveal through-bond and through-space correlations, respectively, providing unambiguous evidence of the substituent's position on the quinoline ring.[9][11] DFT (Density Functional Theory) calculations can also be used to predict the most likely isomer by calculating the activation energy for nucleophilic attack at different positions.[10][11] |
Quantitative Data Summary
Table 1: Regioselectivity in the Nitration of 4-Chloroquinoline
| Product | Developing Solvent (v/v) | Yield | Reference |
| 8-nitro-4-chloroquinoline | Ethyl Acetate : Petroleum Ether (1:50) | 50.0% | [7] |
| 5-nitro-4-chloroquinoline | Ethyl Acetate : Petroleum Ether (1:50) | 28.1% | [7] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol is adapted for the reaction of a substituted 4-chloroquinoline with a primary or secondary amine.
-
Preparation: In a round-bottom flask or sealed tube, dissolve the substituted 4-chloroquinoline (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or NMP).[1]
-
Addition of Nucleophile: Add the amine nucleophile (1.0-1.2 eq). If the amine is not used in excess, add a base such as K₂CO₃ (2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-120 °C) and stir for the specified time (e.g., 6-24 h).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]
Caption: General workflow for nucleophilic substitution on 4-chloroquinolines.[1]
Troubleshooting Logic Diagram
This diagram outlines a decision-making process for addressing regioselectivity issues.
Caption: Decision tree for troubleshooting poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Challenges in the scale-up synthesis of 4-Chloroquinolin-2(1H)-one derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 4-Chloroquinolin-2(1H)-one derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the critical chlorination step of 4-hydroxyquinolin-2(1H)-one precursors, often utilizing phosphorus oxychloride (POCl₃).
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or gradually increasing the temperature. For Vilsmeier-Haack type reactions, refluxing at 80-90°C for several hours is typical.[1] |
| Moisture in reagents or solvents: Phosphorus oxychloride (POCl₃) is highly sensitive to moisture and will decompose, reducing its effectiveness. | Ensure all glassware is flame-dried before use. Use anhydrous solvents and freshly distilled POCl₃. The moisture content in the quinolinone starting material should be less than 0.5%. | |
| Poor quality of starting materials: Impurities in the 4-hydroxyquinolin-2(1H)-one precursor can interfere with the reaction. | Verify the purity of the starting materials using techniques like TLC or NMR spectroscopy. Purify the starting material by recrystallization if necessary.[1] | |
| Formation of Dark Oil or Tar | Excessive reaction temperature: Overheating can lead to the decomposition of reagents and the formation of polymeric byproducts.[1] | Carefully control the reaction temperature. For reactions involving POCl₃ and DMF, the initial addition of POCl₃ is often done at 0-5°C, followed by controlled heating.[1] |
| Incorrect stoichiometry: An improper ratio of reactants can lead to side reactions. | Carefully measure and control the stoichiometry of all reagents. | |
| Presence of oxygen: Air leaks in the reaction setup can lead to oxidative side reactions, which can produce colored impurities.[1] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product Isolation Issues | Product is sensitive to hydrolysis: The chloroquinoline product can be prone to hydrolysis back to the hydroxy starting material, especially in acidic conditions during workup. | When quenching the reaction mixture, pour it onto cold sodium bicarbonate solution in portions to neutralize the acid and minimize hydrolysis. |
| Incomplete precipitation during workup: The product may not fully precipitate from the aqueous mixture after quenching. | After quenching with ice/ice-cold water, stir the aqueous mixture for an adequate amount of time (e.g., 30 minutes) to allow for complete precipitation of the solid product.[1] | |
| Safety Concerns (Exothermic Reaction, Gas Evolution) | Uncontrolled quenching of excess POCl₃: The hydrolysis of POCl₃ is highly exothermic and can lead to a thermal runaway if not properly controlled. Quenching at low temperatures can lead to the accumulation of unreacted reagent and metastable intermediates, which can then react uncontrollably as the mixture warms up.[2] | Implement a "reverse quench" by slowly adding the reaction mixture containing excess POCl₃ to a vigorously stirred quenching solution (e.g., water or a basic solution). This ensures that POCl₃ is always the limiting reagent in the quenching vessel. Maintain a controlled, slightly elevated temperature (e.g., 35-40°C) during the quench to ensure immediate and controlled hydrolysis.[2] |
| Formation of gaseous byproducts: The reaction of POCl₃ with water produces toxic and corrosive fumes of hydrogen chloride and phosphorus oxides.[3] | All manipulations involving POCl₃ must be performed in a well-ventilated fume hood. Ensure appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. An emergency shower and eyewash station should be readily accessible.[2] |
Frequently Asked Questions (FAQs)
Reagents and Reaction Conditions
Q1: What is the most common method for synthesizing this compound derivatives?
The most common method involves the chlorination of a 4-hydroxyquinolin-2(1H)-one precursor. This is typically achieved by heating the hydroxy compound with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), sometimes in the presence of phosphorus pentachloride (PCl₅) or an organic base like pyridine.
Q2: Why is phosphorus oxychloride (POCl₃) so widely used, and what are its main drawbacks?
POCl₃ is a powerful and effective chlorinating agent for converting hydroxyl groups on quinolinone rings to chlorine atoms. However, it has several significant drawbacks, especially on a larger scale. It is highly corrosive, moisture-sensitive, and the reaction can require harsh conditions. The workup is challenging due to the highly exothermic and violent reaction of excess POCl₃ with water, and the formation of phosphoric acid byproducts.
Q3: Are there safer or greener alternatives to POCl₃ for the chlorination step?
Yes, several alternatives can be considered:
-
Thionyl chloride (SOCl₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF), SOCl₂ can be more reactive than POCl₃, sometimes allowing for lower reaction temperatures.
-
Vilsmeier-Haack Reagent: This reagent, typically a mixture of POCl₃ and DMF, can be used for both chlorination and formylation. Using alternative components like SOCl₂ or oxalyl chloride with DMF can also be effective.
-
Oxalyl Chloride ((COCl)₂): Similar to thionyl chloride, oxalyl chloride is a powerful chlorinating agent that produces gaseous byproducts (CO and CO₂), which can simplify purification.
-
Solvent-free chlorination: A procedure using equimolar POCl₃ and pyridine in a sealed reactor at high temperatures has been developed for large-scale preparations, offering environmental and safety benefits by avoiding large excesses of the reagent.
Q4: How critical is temperature control during the reaction?
Temperature control is crucial. The reaction of quinolinones with POCl₃ can occur in two stages: an initial phosphorylation at lower temperatures (below 25°C), followed by the conversion to the chloro derivative at higher temperatures (70-90°C).[4][5] Poor temperature control can lead to the formation of undesired byproducts, including pseudodimers from the reaction of phosphorylated intermediates with the unreacted starting material.[4][5]
Work-up and Purification
Q5: What is the safest way to quench a large-scale reaction involving excess POCl₃?
The safest method is a "reverse quench." This involves slowly adding the reaction mixture to a vigorously stirred quenching solution (like ice-water or an aqueous base). This method ensures that the highly reactive POCl₃ is always the limiting reagent in the quenching vessel, allowing for better control of the exothermic reaction. Never add water or other quenching agents directly to the bulk reaction mixture.
Q6: How can I be certain that all the reactive phosphorus species have been quenched?
The most reliable method is to analyze a sample of the quenched mixture by ³¹P NMR spectroscopy. This will confirm the absence of POCl₃ (typically resonating around δ 2-5 ppm) and its reactive hydrolysis intermediates, such as phosphorodichloridic acid. In-situ monitoring using Raman spectroscopy can also be employed for large-scale processes.
Q7: What are the common methods for purifying the final this compound product?
Common purification methods include:
-
Crystallization: The crude product obtained after filtration and drying can often be purified by crystallization from a suitable solvent, such as ethanol or dimethylformamide (DMF).
-
Column Chromatography: For smaller scales or when high purity is required and crystallization is not effective, silica gel column chromatography can be used.
Experimental Protocols
Protocol 1: Chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one using a Mixture of POCl₃ and PCl₅ (Lab Scale)
This protocol is adapted from the synthesis of 2,4-dichloro-8-methylquinoline, a precursor to 4-chloro-8-methylquinolin-2(1H)-one.
Materials:
-
4-hydroxy-8-methylquinolin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Dilute dichloroacetic acid
-
Ice-cold water
Procedure:
-
A mixture of 4-hydroxy-8-methylquinolin-2(1H)-one, phosphorus oxychloride, and phosphorus pentachloride is heated under reflux.
-
After the reaction is complete (monitored by TLC), the excess POCl₃ is removed under reduced pressure.
-
The resulting residue (2,4-dichloro-8-methylquinoline) is dissolved in dilute dichloroacetic acid and heated under reflux for 1 hour.[6]
-
The clear solution is then carefully poured onto ice-cold water.[6]
-
The precipitate that forms is collected by filtration, washed with water, and dried.[6]
-
The crude 4-chloro-8-methylquinolin-2(1H)-one can be further purified by crystallization.[6]
Protocol 2: Large-Scale, Solvent-Free Chlorination of a Hydroxy-heterocycle using Equimolar POCl₃
This protocol provides a general and more environmentally friendly approach for large-scale chlorination.
Materials:
-
Hydroxy-quinolinone derivative
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
Procedure:
-
In a sealed reactor, the hydroxy-quinolinone, one equivalent of pyridine, and one equivalent of POCl₃ per hydroxyl group are combined.
-
The solvent-free mixture is heated at a high temperature (e.g., 140-160°C) for a set period (e.g., 2 hours).
-
After cooling, the reaction mixture is carefully quenched.
-
The solid product is isolated by filtration. This method has been shown to give high yields and purity for various heterocyclic compounds on a multigram scale.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: A step-by-step process for troubleshooting low yield issues.
General Workflow for the Synthesis of this compound
Caption: General workflow for this compound synthesis.
Signaling Pathway of POCl₃ Chlorination
Caption: Key stages in the POCl₃ chlorination of 4-hydroxyquinolin-2(1H)-one.
References
Technical Support Center: Palladium Catalyst Removal from 4-Substituted Quinolin-2-one Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from 4-substituted quinolin-2-one products.
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium catalysts from 4-substituted quinolin-2-one products and provides step-by-step solutions.
Problem 1: Visible Black Particles (Palladium Black) in the Product After Filtration
Symptoms: Your final 4-substituted quinolin-2-one product, after initial filtration, contains fine black particles, indicating the presence of palladium black. This is a common issue when the palladium catalyst agglomerates.[1]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Filtration | 1. Use a Finer Filter Medium: Switch from standard filter paper to a finer porosity filter, such as a membrane filter (e.g., PTFE, 0.45 µm).[2] 2. Optimize Celite Bed Filtration: Ensure the Celite bed is properly packed and has a sufficient thickness (typically 1-2 cm). Pre-wetting the Celite pad with the reaction solvent can improve its effectiveness.[2][3] 3. Double Filtration: Pass the filtrate through a second Celite pad or a finer filter to capture any remaining fine particles.[2] |
| Colloidal Palladium Formation | 1. Flocculation: Add a small amount of a flocculating agent to encourage the aggregation of colloidal particles, making them easier to filter. 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[2] |
| Catalyst Instability | 1. Degas Solvents: Ensure that solvents, particularly ethers like THF and dioxane, are peroxide-free, as peroxides can oxidize phosphine ligands and lead to catalyst decomposition.[1] 2. Optimize Ligand and Base: Consider switching to more stable bidentate phosphine ligands like Xantphos or DPEphos, which are less prone to decomposition at higher temperatures.[1] The choice of base can also be critical; for instance, aqueous potassium carbonate (K2CO3) is a common choice.[1] |
Problem 2: High Levels of Residual Palladium Detected by Analytical Methods (e.g., ICP-MS) Despite Purification
Symptoms: Analytical tests, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), reveal palladium levels in your 4-substituted quinolin-2-one product that exceed the acceptable limits for active pharmaceutical ingredients (APIs), which is often below 10 ppm.[4][5]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Presence of Soluble Palladium Species | 1. Switch to a Different Removal Method: Filtration is primarily effective for heterogeneous catalysts. For soluble palladium, methods like using scavengers, precipitation, or chromatography are more appropriate.[2][3] 2. Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a specific precipitating agent before proceeding with filtration. |
| Incorrect Scavenger Selection | 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other types of scavengers might be more suitable for Pd(0).[2] 2. Match Scavenger to Solvent: Use a scavenger that is compatible with your reaction solvent. Some are designed for aqueous media, while others are for organic solvents.[2] 3. Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific 4-substituted quinolin-2-one product and reaction conditions.[2][6] |
| Insufficient Scavenger Loading or Reaction Time | 1. Increase Scavenger Amount: Gradually increase the equivalents of the scavenger used. 2. Extend Reaction Time: Allow for a longer incubation time with the scavenger to ensure complete binding of the palladium. A 24-hour incubation has been shown to be effective in some cases.[4] 3. Optimize Temperature: Gently heating the mixture (e.g., to 45 °C) can sometimes improve the scavenging efficiency.[6] |
| Product-Palladium Complexation | 1. pH Adjustment: Altering the pH of the solution can sometimes disrupt the complex between your quinolin-2-one product and the palladium, making the palladium more accessible for removal. 2. Use of a Chelating Agent: In some instances, adding a chelating agent can help to sequester the palladium from the product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from organic reaction mixtures?
A1: The most common methods include:
-
Filtration: Often through a pad of Celite, which is effective for removing heterogeneous palladium catalysts like palladium on carbon (Pd/C) and palladium black.[3]
-
Scavenging: Using solid-supported reagents (scavengers) that selectively bind to palladium. Common scavengers are functionalized with thiol, amine, or phosphine groups on a silica or polymer backbone.[2][7] Activated carbon is also widely used as a scavenger.[8][9]
-
Chromatography: Column chromatography can effectively separate the desired product from the palladium catalyst and other impurities.[3]
-
Crystallization: This purification technique can significantly reduce the concentration of palladium in the final product, especially when combined with additives that help keep the palladium in the mother liquor.[10]
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble palladium salts.[3]
Q2: How do I choose the right palladium removal method for my 4-substituted quinolin-2-one product?
A2: The choice of method depends on several factors:
-
Nature of the Catalyst: If you used a heterogeneous catalyst (e.g., Pd/C), filtration is a good starting point. For homogeneous catalysts, you will likely need to use scavengers, chromatography, or crystallization.[2]
-
Solubility of the Product and Catalyst: The solubility of your quinolin-2-one derivative and the palladium species in the reaction solvent will influence the choice of filtration solvent and the effectiveness of extraction or crystallization.
-
Desired Purity Level: For pharmaceutical applications requiring very low palladium levels (ppm or ppb), a combination of methods, such as filtration followed by treatment with a scavenger, may be necessary.[6]
-
Scale of the Reaction: For large-scale synthesis, methods like filtration and the use of scavenger cartridges may be more practical than column chromatography.[6]
Q3: What is Celite and how does it work for palladium removal?
A3: Celite is a brand name for diatomaceous earth, a naturally occurring, soft, siliceous sedimentary rock. It is composed of the fossilized remains of diatoms. In chemistry, it is used as a filter aid. For palladium removal, a pad of Celite is prepared in a funnel, and the reaction mixture is passed through it. The porous structure of the Celite traps fine particles of the palladium catalyst, allowing the soluble product to pass through with the filtrate.[2][3]
Q4: Can I reuse the palladium catalyst after it has been removed?
A4: In some cases, yes. Heterogeneous catalysts like palladium on carbon can often be recovered by filtration, washed, and reused. However, their activity may decrease with each cycle. The recovery and reuse of homogeneous catalysts are more complex and often require specialized techniques.
Q5: What analytical techniques are used to determine the concentration of residual palladium?
A5: The most common and sensitive methods for quantifying residual palladium in pharmaceutical compounds are:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique capable of detecting palladium at parts-per-billion (ppb) levels.[5][10]
-
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES): Another widely used technique for elemental analysis.[5]
-
Atomic Absorption Spectroscopy (AAS): A well-established method for quantifying metals.[5][10]
-
X-ray Fluorescence (XRF): A non-destructive analytical technique that can also be used to determine palladium content.[10][11]
Quantitative Data on Palladium Removal
The following tables summarize the efficiency of different palladium removal methods.
Table 1: Comparison of Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery (%) | Conditions | Reference |
| Si-Thiol | 500 | < 9 | > 95 | 10 wt% scavenger, EtOAc, 16h, RT | [12] |
| MP-TMT | 500 | < 9 | > 95 | 10 wt% scavenger, EtOAc, 16h, RT | [12] |
| Activated Carbon (Darco KB-B) | 300 | < 1 | Not specified | 0.2 wt, THF, 45°C, 18h, followed by crystallization | |
| Polystyrene-bound TMT | 6100 | 217 | > 95 | Adsorbent screen | [6] |
| PhosphonicS SPM32 | ~2100 | < 10.5 | > 99.5% removal | 2 mL scavenger in 50 mL MeCN, 1000 RPM, 20h |
Table 2: Efficiency of Filtration and Crystallization
| Method | Initial Pd (ppm) | Final Pd (ppm) | Notes | Reference |
| Filtration through Celite | 80 - 100 | Controlled | Effective for macroscopic palladium | [6] |
| Crystallization (with N-acetylcysteine) | High | Significantly Lower | Additive helps retain Pd in mother liquor | [10] |
| Filtration (45 µm filter disc) | 80 - 100 | Controlled | Effective for macroscopic palladium | [6] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite
This protocol is suitable for the removal of heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium black.
Materials:
-
Reaction mixture containing the 4-substituted quinolin-2-one product and palladium catalyst.
-
Celite (diatomaceous earth).
-
Büchner funnel or sintered glass funnel.
-
Filter paper (to fit the funnel).
-
Filter flask.
-
An appropriate solvent for diluting the reaction mixture and washing the filter cake.
Procedure:
-
Prepare the Celite Pad: Place a piece of filter paper in the Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper. Gently press down on the Celite to create a level and compact bed.[2]
-
Pre-wet the Pad: Pour a small amount of the chosen solvent over the Celite pad to wet it and ensure it is settled.
-
Dilute the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity. This will facilitate a more efficient filtration.
-
Filter the Reaction Mixture: Carefully pour the diluted reaction mixture onto the center of the Celite pad. Apply a gentle vacuum to the filter flask to draw the solution through the pad.
-
Wash the Filter Cake: Once all the reaction mixture has passed through, wash the filter cake (the Celite pad with the trapped palladium) with fresh solvent to ensure all of the desired product is collected in the filtrate.
-
Collect the Filtrate: The filtrate in the filter flask contains your purified 4-substituted quinolin-2-one product.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the purified product.
Protocol 2: Palladium Removal Using a Solid-Supported Scavenger
This protocol is effective for removing both homogeneous and heterogeneous palladium species.
Materials:
-
Solution of the 4-substituted quinolin-2-one product containing residual palladium.
-
Solid-supported palladium scavenger (e.g., SiliaMetS® Thiol, MP-TMT).
-
Reaction vessel (e.g., round-bottom flask).
-
Stir plate and stir bar.
-
Filtration apparatus (funnel, filter paper, flask).
-
An appropriate solvent.
Procedure:
-
Choose the Scavenger: Select a scavenger based on the likely oxidation state of the palladium and its compatibility with your solvent system.
-
Add the Scavenger: To the solution of your crude product, add the recommended amount of the solid-supported scavenger (typically 3-5 equivalents relative to the palladium).
-
Stir the Mixture: Stir the mixture at room temperature for a specified period (e.g., 4-16 hours). In some cases, gentle heating may improve efficiency.
-
Filter to Remove the Scavenger: Once the scavenging is complete, filter the mixture to remove the solid-supported scavenger, which now has the palladium bound to it. A simple gravity filtration or filtration through a short plug of cotton or Celite is usually sufficient.
-
Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates.
-
Solvent Removal: Remove the solvent from the combined filtrate under reduced pressure to yield the purified 4-substituted quinolin-2-one product.
Visualizations
Caption: Decision workflow for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. arborassays.com [arborassays.com]
- 11. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
Preventing homocoupling in Suzuki reactions of 4-Chloroquinolin-2(1H)-one
Topic: Preventing Homocoupling in Suzuki Reactions of 4-Chloroquinolin-2(1H)-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing homocoupling side reactions during the Suzuki-Miyaura cross-coupling of this compound.
Troubleshooting Guide: Minimizing Homocoupling of Boronic Acids
Homocoupling of the boronic acid reagent is a common side reaction that leads to the formation of a symmetrical biaryl byproduct. This side reaction consumes the boronic acid, reduces the yield of the desired 4-arylquinolin-2(1H)-one, and complicates the purification process. This guide provides a systematic approach to diagnosing and resolving issues related to excessive homocoupling.
Problem: Significant formation of the homocoupled biaryl byproduct is observed in the reaction mixture.
Below is a logical workflow to help identify and address the root cause of the homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in the Suzuki reaction of this compound?
A1: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[2]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled product and the active Pd(0) catalyst. This is often a problem at the start of the reaction.[3]
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Q2: How can I effectively remove dissolved oxygen from my reaction mixture?
A2: Rigorous degassing of the reaction solvent and mixture is critical. Two common and effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (e.g., 20-30 minutes) can displace dissolved oxygen. A subsurface sparge is more efficient.[2]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases, and then thawing. Repeating this cycle three to five times is highly effective.
Q3: Which palladium source is recommended to minimize homocoupling?
A3: Using a Pd(0) source is generally preferred over a Pd(II) source to reduce the initial concentration of Pd(II) that can lead to homocoupling.[3] If a Pd(II) precatalyst is used, the addition of a mild reducing agent, such as potassium formate, can help to suppress the homocoupling side reaction.[2]
| Palladium Source | Oxidation State | Impact on Homocoupling | Recommendation |
| Pd(PPh₃)₄ | Pd(0) | Lower potential for initial homocoupling. | Recommended |
| Pd₂(dba)₃ | Pd(0) | Lower potential for initial homocoupling. | Recommended |
| Pd(OAc)₂ | Pd(II) | Higher potential for homocoupling at the start of the reaction. | Use with a reducing agent or pre-reduction step. |
| PdCl₂(PPh₃)₂ | Pd(II) | Higher potential for homocoupling at the start of the reaction. | Use with a reducing agent or pre-reduction step. |
Q4: How does the choice of ligand influence the formation of homocoupling byproducts?
A4: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For an electron-deficient substrate like this compound, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are known to promote the desired cross-coupling pathway by accelerating the oxidative addition and reductive elimination steps, thereby outcompeting the homocoupling side reaction.
| Ligand Type | Examples | General Characteristics | Expected Impact on Homocoupling |
| Simple Phosphines | PPh₃ | Less bulky, less electron-donating. | May lead to more homocoupling, especially under non-ideal conditions. |
| Bulky, Electron-Rich Phosphines | P(t-Bu)₃, Buchwald ligands (e.g., SPhos, XPhos) | Sterically demanding, strong electron donors. | Generally suppress homocoupling by accelerating the desired catalytic cycle. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, sterically tunable. | Can be very effective in suppressing homocoupling due to their strong binding to palladium. |
Q5: Can the choice of base affect the level of homocoupling?
A5: Yes, the base can influence the reaction outcome. While its primary role is to activate the boronic acid for transmetalation, a very strong base can sometimes promote side reactions. The choice of base should be optimized for the specific substrate and catalyst system. For Suzuki couplings of chloroquinolines, inorganic bases are commonly used.
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Dioxane/Water, DMF/Water, Toluene/Water | A commonly used and often effective base. |
| Cs₂CO₃ | Strong | Dioxane, Toluene, THF | Can be beneficial for less reactive chlorides but may increase the risk of side reactions. |
| K₃PO₄ | Strong | Dioxane, Toluene | Often used with bulky phosphine ligands for challenging couplings. |
| Na₂CO₃ | Moderate | Dioxane/Water, Ethanol/Water | Another common choice, similar in strength to K₂CO₃. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with Minimal Homocoupling
This protocol incorporates best practices to minimize the formation of the homocoupling byproduct.
Caption: Experimental workflow for a Suzuki-Miyaura reaction with minimized homocoupling.
Detailed Steps:
-
Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.). If not using a pre-formed catalyst, add the ligand at this stage.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the previously degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Mixture Degassing: With gentle stirring, bubble the inert gas through the reaction mixture via a subsurface needle for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
Validation & Comparative
Navigating Nucleophilic Substitution on 4-Chloroquinolin-2(1H)-one: A Guide to Regioselectivity
For researchers, scientists, and professionals in drug development, understanding the regioselectivity of nucleophilic substitution on the 4-Chloroquinolin-2(1H)-one scaffold is critical. This versatile starting material is a cornerstone in the synthesis of a diverse array of biologically active compounds. This guide provides a comparative analysis of its reactivity with various nucleophiles, supported by experimental data and detailed protocols, to confirm the pronounced preference for substitution at the C4 position.
The quinolin-2(1H)-one core is a privileged structure in medicinal chemistry, and functionalization at the C4 position is a key strategy for modulating pharmacological activity. The presence of a chlorine atom at this position renders it highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the quinoline nitrogen enhances the electrophilicity of the C4 carbon, facilitating the displacement of the chloride leaving group by a wide range of nucleophiles.[1]
Comparative Analysis of Nucleophilic Substitution
Experimental evidence overwhelmingly demonstrates that nucleophilic attack on this compound and its derivatives occurs selectively at the C4 position. Reactions with various nitrogen, sulfur, and oxygen nucleophiles consistently yield 4-substituted products. The alternative C2 position, while also bearing a potential leaving group in related dichloroquinolines, is significantly less reactive towards nucleophilic displacement under typical conditions.[2][3] Furthermore, while the lactam oxygen presents a potential site for O-alkylation, N-alkylation or substitution at C4 are the predominant pathways observed.[4][5][6]
The following table summarizes the outcomes of nucleophilic substitution reactions on this compound and its analogs with different nucleophiles, highlighting the consistent regioselectivity.
| Nucleophile | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |
| Amine | Benzylamine | N/A | N/A | 4-Benzylamino-3-nitropyrano[3,2-c]quinolinone derivative | N/A | [7] |
| Amine | Aniline | Triethylamine | N/A | 4-Phenylamino-3-nitropyrano[3,2-c]quinolinone derivative | N/A | [7] |
| Azide | Sodium azide | N-methylpyrrolidone | Room Temperature | 4-Azido-3-nitropyrano[3,2-c]quinolinone derivative | N/A | [8] |
| Hydrazine | Hydrazine hydrate | Ethanol | Reflux | 4-Hydrazino-8-methylquinolin-2(1H)-one | High | [2][3] |
| Thiol | Thiourea | Ethanol | Boiling | 4-Thio-8-methylquinoline-2(1H)-thione | Fair | [2][3] |
Reaction Pathway and Regioselectivity
The preferential substitution at the C4 position can be attributed to the electronic properties of the quinoline ring system. The nitrogen atom's electron-withdrawing nature creates a more electron-deficient C4 carbon compared to C2, making it the more favorable site for nucleophilic attack.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the nucleophilic substitution on 4-chloroquinoline derivatives.
General Procedure for Amination (Conventional Heating)
-
Reaction Setup: In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in a suitable solvent such as isopropanol or DMF.[9]
-
Addition of Nucleophile: Add the desired amine (1.0-1.5 eq) to the solution.[1] If the amine is a salt, a base (e.g., triethylamine) may be required to liberate the free amine.
-
Reaction: Heat the reaction mixture to reflux (e.g., 70-100°C) and monitor the progress by Thin Layer Chromatography (TLC).[1][9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the product by filtration and wash with a cold solvent like isopropanol.[9]
-
Purification: If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.[1][9]
Microwave-Assisted Synthesis of 4-Amino-6,7-dimethoxyquinoline Derivatives
-
Reaction Setup: In a microwave vial, combine 4-chloro-6,7-dimethoxyquinoline (1.0 eq) and the desired amine (1.5 eq).[9] A solvent may be added if necessary, though some reactions can be performed solvent-free.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes).[9]
-
Isolation: After the reaction is complete, cool the vial to room temperature. The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.[1]
Alternative Synthetic Approaches
While direct nucleophilic substitution is the most common method, other strategies exist for the synthesis of 4-substituted quinolin-2(1H)-ones. For instance, the Gould-Jacob reaction, which involves the cyclization of an aniline with diethyl ethoxymethylenemalonate, provides access to 4-hydroxyquinolin-2(1H)-ones.[10] These can then be converted to the 4-chloro derivative, which serves as the substrate for nucleophilic substitution.
Conclusion
The nucleophilic substitution reaction of this compound is a robust and highly regioselective transformation that overwhelmingly favors substitution at the C4 position. This predictable reactivity, supported by a wealth of experimental data, makes it an invaluable tool in the synthesis of diverse molecular libraries for drug discovery and development. The provided protocols offer a starting point for researchers to explore the vast chemical space accessible from this versatile scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the SNAr Reactivity of 4-Chloroquinolin-2(1H)-one and 4-Fluoroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theoretical Background: The SNAr Mechanism
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.
The reactivity of the aryl halide in an SNAr reaction is primarily governed by two factors:
-
Electron-withdrawing groups: The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, aza-group in a heteroaromatic ring) is crucial to activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.
-
The nature of the leaving group: The rate-determining step is usually the initial attack of the nucleophile. Therefore, the electronegativity of the halogen, rather than its leaving group ability in the sense of bond strength, plays a more critical role. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
Based on this, the generally accepted order of reactivity for halogens in SNAr reactions is:
This indicates that 4-fluoroquinolin-2(1H)-one is expected to be significantly more reactive than its 4-chloro counterpart in SNAr reactions.
Comparative Reactivity and Performance
While direct head-to-head quantitative data is scarce, the established principles of SNAr reactions allow for a qualitative and predictive comparison.
Key Performance Differences:
-
Reaction Rate: 4-Fluoroquinolin-2(1H)-one is predicted to react significantly faster with nucleophiles compared to 4-chloroquinolin-2(1H)-one. The high electronegativity of fluorine enhances the electrophilicity of the C4 carbon, accelerating the formation of the Meisenheimer intermediate.
-
Reaction Conditions: Due to its higher reactivity, SNAr reactions with 4-fluoroquinolin-2(1H)-one can often be carried out under milder conditions (e.g., lower temperatures, shorter reaction times, weaker bases) than those with this compound.
-
Substrate Scope: The enhanced reactivity of the fluoro derivative may allow for successful reactions with a broader range of weaker nucleophiles that might not react efficiently with the chloro analogue.
-
Cost and Availability: this compound is generally more readily available and less expensive than 4-fluoroquinolin-2(1H)-one, which can be a consideration for large-scale synthesis.
Experimental Data
The following table summarizes representative experimental data for the SNAr reactions of a close analogue, 4-chloro-8-methylquinolin-2(1H)-one, with various nucleophiles.[3] This data can serve as a baseline for what can be expected with this compound. For 4-fluoroquinolin-2(1H)-one, a qualitative prediction of performance is provided based on established reactivity principles.
| Nucleophile | Product | Reaction Conditions | Yield (4-chloro-8-methylquinolin-2(1H)-one) | Predicted Performance (4-fluoroquinolin-2(1H)-one) |
| Hydrazine hydrate | 4-Hydrazino-8-methylquinolin-2(1H)-one | Ethanol, reflux, 4h | 78% | Higher yield, shorter reaction time, lower temperature. |
| Sodium azide | 4-Azido-8-methylquinolin-2(1H)-one | DMF, 100°C, 2h | 85% | Higher yield, shorter reaction time, lower temperature. |
| Thiourea | 8-Methyl-4-thiolatoquinolin-2(1H)-one | Fusion, 180°C, 30 min | 65% | Higher yield, potentially lower temperature. |
| Aniline | 4-Anilino-8-methylquinolin-2(1H)-one | Not reported | Not reported | Expected to be more efficient, especially with less nucleophilic anilines. |
Experimental Protocols
Below are representative experimental protocols for SNAr reactions involving 4-chloro-8-methylquinolin-2(1H)-one, which can be adapted for this compound.[3] For 4-fluoroquinolin-2(1H)-one, it is recommended to start with significantly milder conditions.
Synthesis of 4-Hydrazino-8-methylquinolin-2(1H)-one from 4-Chloro-8-methylquinolin-2(1H)-one [3]
-
A mixture of 4-chloro-8-methylquinolin-2(1H)-one (1.93 g, 10 mmol) and hydrazine hydrate (10 mL, excess) in ethanol (50 mL) is heated under reflux for 4 hours.
-
The reaction mixture is then cooled, and the precipitated solid is collected by filtration.
-
The solid is washed with ethanol and dried to afford the pure product.
Synthesis of 4-Azido-8-methylquinolin-2(1H)-one from 4-Chloro-8-methylquinolin-2(1H)-one [3]
-
A mixture of 4-chloro-8-methylquinolin-2(1H)-one (1.93 g, 10 mmol) and sodium azide (0.78 g, 12 mmol) in dimethylformamide (DMF, 30 mL) is heated at 100°C for 2 hours.
-
After cooling, the reaction mixture is poured into cold water.
-
The resulting precipitate is filtered, washed with water, and crystallized from a suitable solvent to give the final product.
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general SNAr mechanism and a comparative experimental workflow for the two substrates.
References
A Comparative Guide to the Bioisosteric Replacement of the 4-Chloro Substituent in Quinolin-2-ones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioisosteric replacement of the 4-chloro substituent in quinolin-2-one and related quinoline scaffolds, a common strategy in medicinal chemistry to modulate pharmacological activity, improve physicochemical properties, and reduce toxicity. By presenting supporting experimental data, detailed protocols, and visual diagrams, this document aims to facilitate informed decisions in drug design and development projects centered on this privileged heterocyclic core.
Introduction to Bioisosterism and the Quinolin-2-one Scaffold
Bioisosterism, the interchange of atoms or groups of atoms that share similar physical or chemical properties, is a cornerstone of modern drug design. This strategy allows for the fine-tuning of a lead compound's characteristics to enhance its therapeutic profile. The quinolin-2-one framework is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The substituent at the 4-position of the quinolin-2-one ring is crucial for its interaction with biological targets. The 4-chloro-quinolin-2-one derivative often serves as a key intermediate in the synthesis of more complex analogs due to the reactivity of the chloro group, which allows for its displacement by various nucleophiles. Understanding the impact of replacing this chloro group with its bioisosteres, such as amino (-NH2) or methoxy (-OCH3) groups, is essential for optimizing the therapeutic potential of this class of compounds.
Comparative Analysis of 4-Substituted Quinolines as Anticancer Agents
While direct comparative studies on the bioisosteric replacement of the 4-chloro group in quinolin-2-ones are limited in publicly available literature, a study on the closely related 4-aminoquinoline scaffold provides valuable insights into the effects of such substitutions on anticancer activity. In this study, a series of 4-aminoquinoline derivatives were synthesized, and their cytotoxic effects were evaluated against human breast tumor cell lines, MCF-7 and MDA-MB-468. The 4-chloro-7-substituted quinoline was used as a starting material for the synthesis of 4-amino derivatives.
The following table summarizes the in vitro cytotoxicity data (GI50 values) for a 4-chloroquinoline analog and its bioisosteric replacements.
| Compound ID | 4-Substituent | 7-Substituent | GI50 (µM) vs. MDA-MB-468 | GI50 (µM) vs. MCF-7 |
| 1 | -Cl | -Cl | > 100 | > 100 |
| 2 | -NH-(CH2)3-CH3 | -Cl | 13.72 | 10.85 |
| 3 | -NH-(CH2)3-CH3 | -F | 11.21 | 8.73 |
| 4 | -NH-(CH2)2-NH2 | -Cl | 11.01 | 51.57 |
Data extracted from a study on 4-aminoquinoline derivatives.[1]
Observations:
-
The parent 4,7-dichloroquinoline (Compound 1) showed minimal cytotoxic activity, highlighting the importance of substitution at the 4-position for anticancer effects in this scaffold.
-
Replacement of the 4-chloro group with an n-butylamino group (Compound 2) significantly enhanced cytotoxicity against both cell lines.
-
Bioisosteric replacement of the 7-chloro group with a fluoro group (Compound 3 vs. Compound 2) led to a further increase in cytotoxicity, demonstrating that modifications at other positions can synergize with the 4-substituent.[1]
-
The introduction of a more polar aminoethylamino side chain at the 4-position (Compound 4) resulted in potent activity against the MDA-MB-468 cell line, although its efficacy was lower against the MCF-7 cell line.[1]
These findings underscore the critical role of the substituent at the 4-position in determining the anticancer potential of the quinoline scaffold. The replacement of the chloro group with various amino functionalities appears to be a viable strategy for enhancing cytotoxic activity.
Experimental Protocols
General Synthetic Procedure for 4-Aminoquinoline Derivatives
This protocol describes the synthesis of 4-aminoquinoline derivatives from a 4-chloroquinoline precursor, as adapted from the literature.[1]
Synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine
A mixture of 7-chloro-4-chloroquinoline (2.5 mmol) and N,N-dimethyl-ethane-1,2-diamine (5 mmol) is heated to 120–130 °C and maintained at that temperature for 6–8 hours with continuous stirring.[1] After cooling to room temperature, the reaction mixture is taken up in dichloromethane. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography to yield the desired 4-aminoquinoline derivative.[1]
In Vitro Cytotoxicity Screening
The following protocol outlines a typical procedure for evaluating the anticancer activity of the synthesized compounds.[1]
MTT Assay
-
Cell Seeding: Human breast cancer cells (MCF-7 and MDA-MB-468) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO and then diluted with the cell culture medium to various concentrations. The cells are treated with these dilutions for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
GI50 Calculation: The 50% growth inhibitory concentration (GI50) is calculated from the dose-response curves.
Visualizing Bioisosteric Replacement and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Bioisosteric replacement of the 4-chloro substituent.
Caption: General experimental workflow.
Conclusion
The bioisosteric replacement of the 4-chloro substituent in quinolin-2-one and related quinoline scaffolds is a pivotal strategy in the development of novel therapeutic agents. The presented data, although from the closely related quinoline scaffold, strongly suggests that replacing the 4-chloro group with various amino functionalities can significantly enhance anticancer activity. This guide provides a foundational understanding, supported by experimental evidence and detailed protocols, to aid researchers in the rational design and synthesis of new 4-substituted quinolin-2-one derivatives with improved pharmacological profiles. Further direct comparative studies on the quinolin-2-one core are warranted to fully elucidate the structure-activity relationships and to identify lead candidates for further development.
References
A Comparative Guide to Catalysts for Suzuki Coupling with 4-Chloroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug discovery and development, the arylation of heterocyclic scaffolds like quinolinones is of particular interest due to their prevalence in biologically active molecules. This guide provides a comparative overview of various palladium-based catalyst systems for the Suzuki coupling of 4-Chloroquinolin-2(1H)-one with arylboronic acids, offering a side-by-side look at their performance based on available experimental data.
Catalyst Performance Comparison
The choice of catalyst and associated ligands is critical for achieving high yields and reaction efficiency in the Suzuki coupling of often challenging substrates like this compound. Below is a summary of the performance of several common palladium catalyst systems in the coupling of 4-chloroquinoline derivatives with various arylboronic acids. While direct comparative studies on this compound are limited, the data presented for closely related 4-chloroquinolines provide valuable insights into catalyst efficacy.
| Substrate | Arylboronic Acid | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloro-6-methoxyquinoline | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | [1] |
| 4-Chloro-2-phenylquinoline | Phenylboronic acid | PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | DMF/EtOH | 100 | 2 | ~70-80* | [2] |
| 7-Chloro-6-azaindole | 3,4-Difluorophenyl boronic acid | XPhos-Pd-G2 | XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 1 | 90 | [3] |
| 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Pd(dppf)Cl₂ | dppf | K₃PO₄ | MeOH/THF | 60 | 24 | 70 | [4] |
| 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ | P(t-Bu)₃ | KF | Toluene | RT | 2-3 | >98 | [5] |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 80 | 18 | 99 | [6] |
*Yield estimated from graphical data in the source.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for some of the catalyst systems.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
This protocol is adapted from studies on 4-chloroquinoline derivatives[1].
Materials:
-
This compound (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent mixture (toluene, ethanol, and water).
-
Degas the solution by bubbling with the inert gas for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using a Buchwald Ligand Precatalyst (XPhos-Pd-G2)
This protocol is based on the highly efficient coupling of a related chloro-heterocycle[3].
Materials:
-
This compound (1 mmol)
-
Arylboronic acid (1.5 mmol)
-
XPhos-Pd-G2 (0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
In a reaction vial, combine this compound, the arylboronic acid, and potassium carbonate.
-
Add the 1,4-dioxane and water.
-
Add the XPhos-Pd-G2 precatalyst.
-
Seal the vial and heat the mixture to 100 °C with vigorous stirring for 1 hour.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction mixture and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
The residue can be purified by flash chromatography.
Experimental Workflow
The general workflow for a Suzuki coupling reaction involving this compound is depicted in the following diagram.
Caption: General workflow for the Suzuki coupling of this compound.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established pathway involving a palladium(0) active species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nasc.ac.in [nasc.ac.in]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
A Comparative Guide to the Synthesis of 4-Aminoquinolin-2(1H)-ones
For researchers, medicinal chemists, and professionals in drug development, the 4-aminoquinolin-2(1H)-one scaffold is a privileged structure due to its presence in numerous biologically active compounds. The efficient and versatile synthesis of this core is crucial for the exploration of new therapeutic agents. This guide provides a comparative overview of the primary synthetic routes to 4-aminoquinolin-2(1H)-ones, presenting key data, detailed experimental protocols, and visual representations of the chemical pathways.
Key Synthetic Strategies
The synthesis of 4-aminoquinolin-2(1H)-ones can be broadly categorized into three main approaches:
-
Nucleophilic Aromatic Substitution (SNAr): This is a classical and widely used method involving the displacement of a leaving group at the C4-position of the quinolin-2(1H)-one ring by an amine.
-
Transition-Metal Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers powerful tools like the Buchwald-Hartwig amination and Ullmann condensation for the formation of C-N bonds.
-
Intramolecular Cyclization Reactions: Methods such as the Camps cyclization allow for the construction of the quinolinone ring system from acyclic precursors, which can be designed to incorporate the desired 4-amino functionality.
Nucleophilic Aromatic Substitution (SNAr)
This strategy typically proceeds via a 4-halo-quinolin-2(1H)-one intermediate, most commonly the 4-chloro derivative. The electron-withdrawing nature of the quinolinone ring system activates the C4-position for nucleophilic attack by an amine.
General Workflow
Comparison of SNAr Conditions
| Amine Type | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Primary Alkylamines | Neat | 120-130 | 6 h | Good | [1] |
| Primary & Secondary Alkylamines | DMSO | 140-180 | 20-30 min (MW) | 80-95 | [2] |
| Anilines | Dioxane | 80 | 12 h | 65 | [3] |
| Hydrazine | Pyridine | Reflux | 6-12 h | Good | [4] |
Experimental Protocol: Synthesis of 4-Amino-8-methylquinolin-2(1H)-one[5]
-
Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one: A solution of 2,4-dichloro-8-methylquinoline (2.12 g, 10 mmol) in 90% dichloroacetic acid (50 mL) is heated under reflux for 1 hour. The solution is then poured onto ice-water, and the resulting precipitate is collected by filtration and crystallized to yield the product.
-
Amination: A mixture of 4-chloro-8-methylquinolin-2(1H)-one and the desired amine is heated, often in a suitable solvent or neat. For example, reaction with hydrazine hydrate in refluxing ethanol can be performed. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and recrystallization.
Transition-Metal Catalyzed Cross-Coupling
Palladium- and copper-catalyzed reactions have become indispensable for the formation of C-N bonds, often offering milder conditions and broader substrate scope compared to traditional SNAr reactions.
A. Buchwald-Hartwig Amination
This palladium-catalyzed reaction is highly versatile for coupling a wide range of amines with aryl halides or triflates. The choice of ligand is crucial for the reaction's success.[5]
B. Ullmann Condensation
The Ullmann reaction is a copper-catalyzed C-N bond formation, which is a classical and still relevant method, particularly for the coupling of aryl halides with amines.
Comparison of Cross-Coupling Conditions
| Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Buchwald-Hartwig | Pd2(dba)3 / PPh3 | NaOtBu | Toluene | 100 | 84 | [2] |
| Buchwald-Hartwig | Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | 100 | Varies | [6] |
| Buchwald-Hartwig | Pd(OAc)2 / DavePhos | NaOtBu | Dioxane | 100 | Varies | [6] |
| Ullmann-type | CuI | K2CO3 | DMF | 120 | Moderate | General |
| Ullmann-type | Cu(OAc)2 | K3PO4 | DMSO | 140 | Moderate to Good | [7] |
Experimental Protocol: General Procedure for Palladium-Catalyzed Amination[2]
To a solution of o-haloaryl acetylenic ketone (0.5 mmol) and a primary amine (0.6 mmol) in toluene (5 mL) is added NaOtBu (1.4 mmol). The mixture is degassed with argon for 15 minutes. Then, Pd2(dba)3 (0.0125 mmol) and PPh3 (0.05 mmol) are added. The reaction mixture is stirred at 100 °C until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is diluted with ethyl acetate, washed with brine, dried over anhydrous Na2SO4, and concentrated. The residue is purified by column chromatography to afford the desired 4-quinolone.
Intramolecular Cyclization: The Camps Cyclization
The Camps cyclization is a classic method for synthesizing hydroxyquinolines from o-acylaminoacetophenones.[8] By choosing appropriate starting materials, this method can be adapted to produce 4-aminoquinolin-2(1H)-one derivatives. The reaction typically proceeds via base-catalyzed intramolecular condensation.[9]
Regioselectivity in Camps Cyclization
The regiochemical outcome of the Camps cyclization, leading to either a 4-hydroxyquinolin-2(1H)-one or a 2-hydroxyquinolin-4(1H)-one, is dependent on the reaction conditions and the structure of the starting material.[9]
Experimental Protocol: Two-Step Synthesis of 2-Aryl-4-quinolones via Camps Cyclization[5]
-
Copper-Catalyzed Amidation: A mixture of a 2-haloacetophenone, an amide, CuI, a diamine ligand, and K3PO4 in a suitable solvent is heated to afford the N-(2-acylaryl)amide precursor.
-
Camps Cyclization: The crude N-(2-acylaryl)amide is then treated with a base, such as NaOH in ethanol, and heated to induce intramolecular cyclization to the corresponding quinolinone.
Conclusion
The synthesis of 4-aminoquinolin-2(1H)-ones can be achieved through several effective routes. The choice of method depends on factors such as the availability of starting materials, desired substitution patterns, and the scale of the synthesis.
-
Nucleophilic aromatic substitution is a robust and straightforward method, especially when the corresponding this compound is readily accessible. Microwave-assisted protocols can significantly reduce reaction times.[5][10]
-
Transition-metal catalyzed cross-coupling reactions , particularly the Buchwald-Hartwig amination, offer a broader substrate scope and often proceed under milder conditions than traditional SNAr reactions.[2][11]
-
The Camps cyclization provides a valuable route for constructing the quinolinone core and can be a good alternative when the required acyclic precursors are more readily available than the corresponding quinolinone intermediates.[12][8]
For the development of novel derivatives, a thorough evaluation of each of these routes is recommended to identify the most efficient and versatile approach for the specific target molecules.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones [organic-chemistry.org]
- 3. Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives - World News of Natural Sciences - Volume 55 (2024) - PSJD - Yadda [psjd.icm.edu.pl]
- 4. mdpi.com [mdpi.com]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Quinoline-Indole Hybrids through Cu(II)-Catalyzed Amination and Annulation between N-Oxides and o-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 10. arkat-usa.org [arkat-usa.org]
- 11. atlanchimpharma.com [atlanchimpharma.com]
- 12. mdpi.com [mdpi.com]
Biological activity of 4-thioquinolin-2-ones versus 4-aminoquinolin-2-ones
A Comparative Guide to the Biological Activity of 4-Thioquinolin-2-ones and 4-Aminoquinolin-2-ones
This guide provides a comparative analysis of the biological activities of two important classes of heterocyclic compounds: 4-thioquinolin-2-ones and 4-aminoquinolin-2-ones. Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1] Modifications at the 4-position of the quinolin-2-one core, particularly the introduction of amino and thio moieties, have been shown to significantly influence their pharmacological profiles. This document summarizes key experimental data on their anticancer and antimicrobial activities, presents the methodologies used for these evaluations, and visualizes relevant experimental workflows.
Comparative Biological Activities
Research into 4-substituted quinoline derivatives has revealed a broad spectrum of biological effects, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties.[1] The substitution at the C-4 position is a critical determinant of the compound's mechanism of action and potency.
Anticancer Activity
Both 4-aminoquinoline and 4-thioquinoline derivatives have been investigated for their potential as anticancer agents.[2][3] 4-aminoquinolines, in particular, have been the focus of extensive research, with several derivatives entering clinical trials for cancer treatment.[4] They often exert their effects through mechanisms like tyrosine kinase inhibition.[4]
The cytotoxic effects of these compounds are typically evaluated against various human cancer cell lines. As shown in the table below, different derivatives exhibit a range of potencies, with some compounds showing significant activity compared to established drugs.
Table 1: Comparative Anticancer Activity
| Compound Class | Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 4-Aminoquinolin-2-one Analog | 7-Amino-4-methylquinolin-2(1H)-one derivative (Compound 6) | A549 (Lung Carcinoma) | ~25 (approx.) | [5] |
| 4-Aminoquinolin-2-one Analog | 7-Amino-4-methylquinolin-2(1H)-one derivative (Compound 3) | HeLa (Cervical Cancer) | ~40 (approx.) | [5] |
| 4-Aminoquinoline Analog | N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | [2] |
| 4-Aminoquinoline Analog | Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22 | [2] |
| 4-Thiazolidinone-indolin-2-one | Compound 7g | MCF-7 (Breast) | 40 | [6] |
| Reference Drug | Chloroquine | MDA-MB-468 (Breast) | 24.36 | [2] |
| Reference Drug | Etoposide | A549, MCF-7, PC3 | - | [6] |
Note: Data for direct 4-thioquinolin-2-one anticancer activity was limited in the provided search results. The table includes related structures to provide a broader context.
Antimicrobial Activity
The quinoline scaffold is present in many antibacterial and antifungal agents.[7][8] Derivatives of 4-aminoquinoline have demonstrated efficacy against a range of bacteria, including drug-resistant strains.[9][10] Similarly, heterocyclic compounds containing a thione group, such as 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives, have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11]
Table 2: Comparative Antimicrobial Activity
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-Aminoquinoline-hydrazone | Compound HD6 | Bacillus subtilis | 8 | [9] |
| 4-Aminoquinoline Analog | 6-chlorocyclopentaquinolinamine (7b) | MRSA | 0.125 mM | [10] |
| 4-Aminoquinoline Analog | 2-fluorocycloheptaquinolinamine (9d) | Streptococcus pyogenes | 0.25 mM | [10] |
| 2-Thioxoquinazoline Analog | 6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione | Mycobacterium avium | 16 | [12] |
| 2-Thioxoquinazoline Analog | Compound 8 | Gram-positive bacteria | - | [11] |
| 4-Hydroxy-2-quinolone Analog | Brominated analog 3j (nonyl chain) | Aspergillus flavus | IC50 = 1.05 | [8] |
Experimental Protocols
The biological activities summarized above are determined using standardized in vitro assays. The following are detailed protocols for common experiments cited in the evaluation of these compounds.
In Vitro Cytotoxicity Screening (MTT Assay)
This assay is used to assess the effect of a compound on the proliferation of cancer cell lines.
-
Cell Seeding : Human cancer cell lines (e.g., MCF-7, MDA-MB-468) are grown in RPMI 1640 medium supplemented with 10% fetal bovine serum. Between 5,000 and 10,000 cells are seeded into each well of a 96-well microtiter plate.[2]
-
Incubation : The plate is incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow the cells to attach.[2]
-
Compound Addition : The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. A control group receives only the solvent.
-
Incubation Period : The cells are incubated with the compounds for a specified period, typically 48 hours.
-
MTT Addition : After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT to a purple formazan precipitate.
-
Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Data Analysis : The concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[10]
-
Preparation of Inoculum : A suspension of the test microorganism (e.g., MRSA, S. pyogenes) is prepared and adjusted to a 0.5 McFarland standard.[10]
-
Serial Dilution : The test compound is serially diluted two-fold in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth) to create a range of concentrations.[10]
-
Inoculation : Each well is inoculated with the standardized microbial suspension.
-
Controls : Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]
Visualized Workflows and Pathways
Diagrams help illustrate complex processes in drug discovery and molecular biology. The following visualizations use the DOT language to represent a typical experimental workflow and a simplified mechanism of enzyme inhibition.
Caption: Workflow for the discovery and evaluation of novel quinolinone derivatives.
Caption: Simplified model of competitive enzyme inhibition by a quinolinone analog.[13][14]
References
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis Biological Evaluation of Quinazoline-4-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Khan Academy [khanacademy.org]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to HPLC and NMR Methods for Purity Analysis of 4-Chloroquinolin-2(1H)-one Derivatives
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity analysis of 4-Chloroquinolin-2(1H)-one derivatives. This document outlines detailed experimental protocols, presents comparative data in structured tables, and illustrates the analytical workflow.
Introduction to the Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a premier separative technique used to identify, quantify, and purify individual components of a mixture. For purity analysis, it excels at separating the main compound from its impurities, providing high resolution and sensitivity. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[3] Furthermore, NMR provides structural information that can aid in the identification of impurities.[4]
Comparative Analysis: HPLC vs. qNMR
Both HPLC and qNMR are valuable tools for purity determination, and their strengths are often complementary. The choice of method depends on the specific requirements of the analysis.
| Feature | HPLC | qNMR |
| Principle | Chromatographic separation based on differential partitioning between a mobile and stationary phase. | Nuclear spin resonance in a magnetic field; signal intensity is proportional to the number of nuclei. |
| Quantification | Relative (Area %); requires response factor correction for accurate quantitation of impurities. | Absolute (molar concentration); direct quantification against a certified internal standard.[3] |
| Reference Standard | Requires a reference standard of the main compound for identification and often for the quantification of impurities. | Does not require a reference standard of the analyte; uses a certified internal standard of a different compound.[1] |
| Sensitivity | High sensitivity, excellent for detecting trace impurities (ppm or ppb level).[5] | Generally lower sensitivity than HPLC, may not detect very low-level impurities (<0.1%). |
| Structural Information | Provides limited structural information (retention time, UV spectrum). | Provides detailed structural information, enabling the identification of unknown impurities.[6] |
| Sample Throughput | Generally higher throughput for routine analysis. | Can be lower throughput due to longer experiment times for high precision. |
| Method Development | Can be time-consuming to develop and validate a stability-indicating method.[7] | Method development can be faster as it is a more universal detection method.[5] |
| Destructive | Non-destructive to the sample, which can be recovered. | Non-destructive to the sample. |
Data Presentation: Quantitative Comparison
The following table summarizes typical performance data for the purity analysis of a hypothetical this compound derivative.
| Parameter | HPLC | qNMR |
| Purity (%) | 99.5% (by area normalization) | 98.9% ± 0.5% (absolute, using internal standard) |
| Limit of Detection (LOD) | ~0.01% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.3% |
| Precision (RSD) | < 2% | < 1% |
| Accuracy (Recovery) | 98-102% | 98-102% |
Experimental Protocols
HPLC Method for Purity Determination
This protocol describes a typical reversed-phase HPLC method for the purity analysis of a this compound derivative.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound derivative and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same diluent.
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), LOD, and LOQ.[8]
qNMR Method for Purity Determination
This protocol outlines a general procedure for determining the absolute purity of a this compound derivative using ¹H qNMR with an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
Materials:
-
Internal Standard (IS): A certified reference material with high purity (e.g., maleic acid, dimethyl sulfone). The IS should be soluble in the same deuterated solvent as the analyte and have at least one signal that is well-resolved from the analyte signals.
-
Deuterated Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound derivative into a clean vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Acquisition Time (AT): At least 3 seconds to ensure full signal acquisition.
-
Relaxation Delay (D1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds).
-
Number of Scans (NS): Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32).
-
Temperature: Maintain a constant temperature (e.g., 298 K).
Data Processing:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
Mandatory Visualization
Workflow for Purity Analysis
The following diagram illustrates the general workflow for purity analysis, comparing the paths for HPLC and qNMR.
References
- 1. rsc.org [rsc.org]
- 2. rssl.com [rssl.com]
- 3. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. [Development of measurement of new quinolones in body fluids by HPLC using column switching and their application to drug interaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In vitro evaluation of novel 4-substituted quinolin-2-one compounds
A Comparative Guide to Novel 4-Substituted Quinolin-2-one Compounds: In Vitro Biological Activities
The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative in vitro evaluation of recently developed 4-substituted quinolin-2-one compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The performance of these novel compounds is compared against established drugs, supported by experimental data from recent studies.
Anticancer Activity
Novel 4-substituted quinolin-2-one derivatives have demonstrated significant potential as anticancer agents. Here, we compare the efficacy of representative compounds against different cancer cell lines.
Data Presentation: Anticancer Activity
| Compound | Cancer Cell Line | Concentration/IC50 | Efficacy (% Control Growth / IC50 in µM) | Standard Drug | Standard Drug Efficacy |
| Compound VIIa[1] | Hop-62 (Human Lung Cancer) | 80 µg/ml | -51.7% | Adriamycin | -70.5% |
| Imatinib | -84.0% | ||||
| Compound 6b[2] | MDA-MB-468 (Triple-Negative Breast Cancer) | IC50 | 2.5 - 5 µM | Cisplatin | 5 µM |
| Compound 6f[2] | MDA-MB-468 (Triple-Negative Breast Cancer) | IC50 | 2.5 - 5 µM | Cisplatin | 5 µM |
| Compound 17[3] | Jurkat (T-cell ALL) | IC50 | < 5 µM | - | - |
| NB4 (APL) | IC50 | < 5 µM | - | - |
Experimental Protocols: Anticancer Assays
Cell Viability Assay (MTT Assay) [3]
-
Cell Seeding: Cancer cells (e.g., Jurkat, NB4) are seeded in a 96-well plate at a density of 2 x 10⁴ cells per well.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (ranging from 0.8 to 50 µM) or a vehicle control and incubated for 72 hours.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Clonogenic Assay [2]
-
Cell Seeding: A low density of cancer cells (e.g., MDA-MB-468) is seeded in a 6-well plate.
-
Compound Treatment: Cells are treated with the test compounds for a specified period.
-
Incubation: The medium is replaced with fresh medium, and the cells are incubated for a period that allows for colony formation (typically 1-2 weeks).
-
Staining: Colonies are fixed and stained with a solution like crystal violet.
-
Colony Counting: The number of colonies containing at least 50 cells is counted. The surviving fraction is calculated as the ratio of the number of colonies formed by treated cells to that of untreated cells.
Visualization: Anticancer Drug Screening Workflow
Caption: Workflow for in vitro anticancer screening of novel compounds.
Antimicrobial Activity
A number of novel 4-substituted quinolin-2-one derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.
Data Presentation: Antimicrobial Activity (MIC in µg/mL)
| Compound | Bacillus cereus | Staphylococcus aureus | Pseudomonas aeruginosa | Escherichia coli | Aspergillus flavus | Aspergillus niger | Candida albicans |
| Compound 2[4] | 50 - 3.12 | 50 - 3.12 | 50 - 3.12 | 50 - 3.12 | - | - | - |
| Compound 6[4] | 50 - 3.12 | 50 - 3.12 | 50 - 3.12 | 50 - 3.12 | Potentially Active | Potentially Active | Potentially Active |
| Compound III11[5] | - | - | - | - | 4-32 | 4-32 | 4-32 |
| Compound III14[5] | - | - | - | - | 4-32 | 4-32 | 4-32 |
Experimental Protocols: Antimicrobial Assays
Broth Microdilution Method (for MIC Determination) [6]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a specified density (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Recent studies have also explored the anti-inflammatory potential of 4-substituted quinolin-2-ones, with some compounds showing promising activity compared to standard anti-inflammatory drugs.
Data Presentation: Anti-inflammatory Activity
| Compound | Assay | IC50 / % Inhibition | Standard Drug | Standard Drug IC50 / % Inhibition |
| Compound 3h[7] | Soybean LOX Inhibition | 10 µM | - | - |
| Compound 3s[7] | Soybean LOX Inhibition | 10 µM | - | - |
| Compound 49[8] | Albumin Denaturation | Similar to Diclofenac | Diclofenac Sodium | - |
| Compound 47[8] | Albumin Denaturation | 70.32% at 100 mg/mL | Diclofenac Sodium | - |
| Compound 6d[9] | Xylene-induced Ear Edema | 68.28% | Ibuprofen | Less potent at the same time point |
Experimental Protocols: Anti-inflammatory Assays
Lipoxygenase (LOX) Inhibition Assay [7]
-
Enzyme and Substrate Preparation: A solution of soybean lipoxygenase and a substrate solution (e.g., linoleic acid) are prepared in a suitable buffer.
-
Compound Incubation: The enzyme solution is pre-incubated with various concentrations of the test compounds.
-
Reaction Initiation: The reaction is initiated by adding the substrate solution.
-
Absorbance Measurement: The formation of the product (hydroperoxides) is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time.
-
IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.
Xylene-Induced Ear Edema in Mice [9]
-
Animal Grouping: Mice are divided into control, standard, and test groups.
-
Drug Administration: The test compounds and a standard drug (e.g., ibuprofen) are administered to the respective groups, typically intraperitoneally or orally.
-
Induction of Edema: After a specific time, a fixed volume of xylene is applied to the anterior and posterior surfaces of the right ear of each mouse to induce edema.
-
Sample Collection: After a set period (e.g., 30 minutes), the mice are euthanized, and circular sections are removed from both ears and weighed.
-
Calculation of Inhibition: The difference in weight between the right and left ear punches is calculated as the edema weight. The percentage inhibition of edema by the test and standard compounds is calculated relative to the control group.
Visualization: Signaling Pathway of Inflammation
Caption: Inhibition of the LOX pathway by quinolin-2-one compounds.
References
- 1. Design, Synthesis, Characterisation, and Evaluation of Substituted Quinolin-2-one Derivatives as Possible Anti-lung Cancer Agents | Bentham Science [benthamscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ujpronline.com [ujpronline.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Chloroquinolin-2(1H)-one: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Chloroquinolin-2(1H)-one, a chemical compound used in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. All waste must be handled in accordance with local, state, and federal regulations.[1]
Safety and Hazard Information
This compound is considered a hazardous substance.[1] Ingestion may cause serious health damage, and it is irritating to the eyes, respiratory system, and skin.[1] It may also cause sensitization upon skin contact.[1]
| Hazard Category | Description | GHS Hazard Statement(s) | Signal Word |
| Acute Toxicity, Oral | Harmful if swallowed.[1] | H302 | Warning |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | H315 | Warning |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[2][3] | H319 / H320 | Warning |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3] | H335 | Warning |
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to avoid contact with the skin and eyes, and to prevent inhalation.[1]
| Equipment | Specification |
| Eye Protection | Safety glasses with side-shields or chemical goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long-sleeved shirt, and long pants. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted with care to ensure the safety of personnel and the protection of the environment. The following is a general guideline; always consult with your institution's Environmental Health and Safety (EHS) department and a licensed waste management authority for specific procedures.[1]
-
Initial Containment:
-
Ensure any unused or waste this compound is stored in its original or a compatible, well-labeled, and securely sealed container.[1] Polyethylene or polypropylene containers are suitable.[1]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1][2]
-
-
Waste Collection:
-
For spills, avoid generating dust.[1] Use dry clean-up procedures.[1]
-
Carefully sweep up the spilled solid material and place it into a suitable, labeled container for waste disposal.[1][2]
-
Do not allow the chemical or wash water from cleaning to enter drains.[1] Collect all wash water for treatment and disposal.[1]
-
-
Labeling and Documentation:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
Include the approximate quantity of waste and the date of accumulation.
-
Complete any hazardous waste manifests or other documentation required by your institution and local regulations.
-
-
Final Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Do not attempt to dispose of this chemical in the regular trash or down the sanitary sewer.
-
Follow all instructions provided by the waste disposal service. Puncture containers to prevent re-use and bury at an authorized landfill may be one of the final disposal methods.[1]
-
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Chloroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Chloroquinolin-2(1H)-one, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for operational use and waste management.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified with the following hazards:
-
Harmful if swallowed [1]
It is crucial to avoid all personal contact, including the inhalation of dust.[1] Work in a well-ventilated area, and do not eat, drink, or smoke when using this product.[3]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment to be used when handling this compound.
| Protection Type | Specific PPE | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for splash-prone procedures.[5][6] | To protect against eye irritation from dust or splashes.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is mandatory.[7][8] | To prevent skin contact, which can cause irritation.[1][2][3] |
| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if dust may be generated.[7] | To avoid inhalation of dust, which may cause respiratory irritation.[1][2][4] |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Experimental Workflow: Handling Protocol
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Step-by-Step Handling Procedures
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.
-
Put on all required personal protective equipment as detailed in the PPE table above.
-
Ensure your workspace is in a well-ventilated area, such as a chemical fume hood.
-
-
Handling the Solid Compound :
-
When weighing the solid, avoid generating dust.[1] Use a spatula and handle it gently.
-
If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
-
During the Experiment :
-
Cleanup :
-
After handling, wash your hands thoroughly with soap and water.
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container for chemical waste. |
| Liquid Waste (Solutions) | Collect in a labeled, sealed container for hazardous chemical waste. Do not pour down the drain. |
| Contaminated Materials (e.g., gloves, paper towels) | Place in a designated, sealed bag for solid chemical waste. |
All waste must be handled in accordance with local, state, and federal regulations.[1] Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines. Puncture containers to prevent re-use before disposal in an authorized landfill.[1]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.at [fishersci.at]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 6. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
